(S)-4-ethyloxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-ethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQYASHOICRND-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-4-Ethyloxazolidin-2-one: A Technical Guide for Drug Development Professionals
(An In-depth Guide to the Core Properties, Structure, and Application of a Key Chiral Auxiliary)
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries have emerged as indispensable tools for achieving high levels of stereoselectivity. Among these, the Evans-type oxazolidinones have established a legacy of reliability and predictability. This guide provides a detailed technical overview of a prominent member of this class, (S)-4-ethyloxazolidin-2-one, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, structural characteristics, and, most importantly, its application in asymmetric synthesis, supported by field-proven insights and established protocols.
Core Properties and Structure
This compound is a chiral heterocyclic compound widely employed as a chiral auxiliary. Its structure features a five-membered oxazolidinone ring with an ethyl group at the stereogenic center (C4), conferring its chirality and steric directing capabilities.
Physicochemical Properties
While specific experimental data for the pure (S)-enantiomer can be elusive, the properties of the racemic mixture and closely related analogs provide a strong predictive framework.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| CAS Number | 16112-60-0 (for the racemic compound) | [1] |
| Appearance | Expected to be a low-melting solid or oil | |
| Melting Point | ca. 15 °C | [2] |
| Boiling Point | 87 - 90 °C (at 1 hPa) | [2] |
| Solubility | Generally soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Structural Elucidation and Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the oxazolidinone ring. The diastereotopic protons of the CH₂ group in the ring will likely appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals, including a characteristic peak for the carbonyl carbon (C2) in the range of 158-160 ppm.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1750-1780 cm⁻¹. Another key feature is the N-H stretching vibration around 3200-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115, with fragmentation patterns corresponding to the loss of the ethyl group and other characteristic fragments of the oxazolidinone ring.
Synthesis of this compound
The synthesis of Evans-type oxazolidinones generally begins with the corresponding chiral amino alcohol. For this compound, the precursor is (S)-2-amino-1-butanol. The cyclization to form the oxazolidinone ring is typically achieved by reaction with a phosgene equivalent, such as diethyl carbonate or triphosgene.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol (General)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-2-amino-1-butanol and a suitable solvent (e.g., toluene).
-
Addition of Reagents: Add diethyl carbonate and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.
Application in Asymmetric Synthesis: The Evans' Auxiliary
The primary and most significant application of this compound is its role as a chiral auxiliary in asymmetric synthesis. It provides a robust and predictable method for the asymmetric alkylation of carboxylic acid derivatives.
The Principle of Asymmetric Alkylation
The process involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is cleaved and can often be recovered.
Caption: Workflow of asymmetric alkylation using this compound.
Mechanistic Rationale for Stereoselectivity
-
N-Acylation: The oxazolidinone is first acylated with a prochiral carboxylic acid derivative to form an N-acyl oxazolidinone.
-
Enolate Formation: Deprotonation of the α-proton of the acyl group with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively forms a rigid, chelated (Z)-enolate.
-
Diastereoselective Alkylation: The crucial step for stereocontrol lies in the conformation of this enolate. The ethyl group at the C4 position of the oxazolidinone sterically shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to approach from the less hindered opposite face. This facial bias results in a highly diastereoselective alkylation, leading to the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: The newly formed chiral center is now part of the acyl group. The chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired enantiomerically enriched carboxylic acid. The this compound auxiliary can then be recovered and reused.
This reliable methodology has been instrumental in the synthesis of numerous complex molecules, including natural products and active pharmaceutical ingredients.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet for this compound is not universally available, data from structurally similar compounds provide guidance.
-
General Hazards: Similar oxazolidinones are classified as harmful if swallowed.[3][4][5] Prolonged or repeated exposure may cause organ damage.[4][5]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.[4]
Conclusion
This compound stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its straightforward application, coupled with the high degree of stereocontrol it imparts, has made it a valuable tool for chemists in the pharmaceutical industry and academia. A thorough understanding of its properties, synthesis, and the mechanistic underpinnings of its stereodirecting ability is crucial for its effective implementation in the synthesis of chiral molecules. As drug development continues to demand ever more complex and stereochemically pure compounds, the role of reliable chiral auxiliaries like this compound will undoubtedly remain significant.
References
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PubChem. (S)-4-Methyloxazolidin-2-one. National Center for Biotechnology Information. [Link]
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PubChem. 4-Ethyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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PubChem. 4-Ethyloxazolidine. National Center for Biotechnology Information. [Link]
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Lee, K., & Kim, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2975. [Link]
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PubChem. (4S)-3-Ethenyl-4-(2-hydroxyethyl)-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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Casado-Bellver, F. J., et al. (2000). Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. Molbank, M159. [Link]
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Wikipedia. 2-Oxazolidinone. [Link]
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PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]
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Polavarapu, P. L., et al. (2007). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 18(12), 1442-1447. [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4-dimethyloxazolidine. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
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The Ascendance of a Stereochemical Workhorse: A Technical Guide to (S)-4-ethyloxazolidin-2-one
Abstract
In the landscape of modern asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms with precision is paramount. Chiral auxiliaries have emerged as a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. Among these, the oxazolidinone class of auxiliaries, pioneered by David A. Evans, has proven to be exceptionally versatile and effective. This in-depth technical guide focuses on a key member of this family, (S)-4-ethyloxazolidin-2-one, tracing its conceptual origins, detailing its mechanism of stereocontrol, and providing field-proven protocols for its application in asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the construction of enantiomerically enriched molecules.
Introduction: The Challenge of Asymmetric Synthesis and the Rise of Chiral Auxiliaries
The biological activity of a chiral molecule is often intrinsically linked to its absolute stereochemistry. Consequently, the synthesis of single-enantiomer pharmaceuticals and agrochemicals is a critical endeavor.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can, in principle, be recovered. This strategy has become a cornerstone of asymmetric synthesis due to its reliability and predictability.[2]
The pioneering work of David A. Evans in the early 1980s introduced the N-acyloxazolidinone framework as a powerful platform for asymmetric synthesis.[3] These auxiliaries, derived from readily available amino acids, provide a scaffold that effectively shields one face of a reactive enolate, leading to highly diastereoselective reactions.[1] this compound, a prominent member of this class, offers a balance of steric influence and accessibility that has made it a valuable tool in the synthetic chemist's arsenal.
Historical Context and Development
The development of oxazolidinone-based chiral auxiliaries was a landmark achievement in the field of asymmetric synthesis. Professor David A. Evans and his research group at Harvard University published a series of seminal papers in the early 1980s that established these compounds as highly effective chiral directing groups. While much of the initial work highlighted auxiliaries derived from valine ((S)-4-isopropyloxazolidin-2-one) and phenylalanine ((S)-4-benzyloxazolidin-2-one), the underlying principles of stereocontrol are broadly applicable to other 4-substituted analogs, including this compound.[4]
The core innovation of the Evans' auxiliaries lies in their ability to form conformationally rigid, chelated enolates. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in dictating the stereochemical outcome of reactions by creating a sterically hindered environment that directs the approach of an incoming electrophile to the opposite face of the enolate.[1]
Mechanism of Stereocontrol: A Tale of Steric Hindrance
The remarkable stereodirecting ability of this compound is rooted in the predictable formation of a (Z)-enolate and the subsequent sterically biased approach of an electrophile. This process can be broken down into two key stages:
3.1. Formation of the (Z)-Enolate:
Upon deprotonation of the N-acyl derivative of this compound with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a chelated (Z)-enolate is formed.[5] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid six-membered ring-like transition state. The ethyl group at the C4 position of the auxiliary sterically disfavors the formation of the (E)-enolate.
3.2. Diastereoface-Selective Electrophilic Attack:
The C4-ethyl group effectively blocks the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[5]
Figure 1: Mechanism of Stereocontrol in Asymmetric Alkylation.
Applications in Asymmetric Synthesis
This compound is a versatile chiral auxiliary applicable to a range of stereoselective transformations, most notably asymmetric alkylations and aldol reactions.
4.1. Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyl-(S)-4-ethyloxazolidin-2-ones is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[2] High diastereoselectivities are typically achieved with a variety of electrophiles, including primary alkyl halides and triflates.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-phenylpropanoyl)-(S)-4-ethyloxazolidin-2-one | >95:5 |
| 2 | Iodomethane | N-propanoyl-(S)-4-ethyloxazolidin-2-one | >95:5 |
| 3 | Allyl bromide | N-(pent-4-enoyl)-(S)-4-ethyloxazolidin-2-one | >95:5 |
| Table 1: Representative Diastereoselective Alkylations using this compound. |
4.2. Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a highly reliable method for the synthesis of syn-β-hydroxy-α-methyl carbonyl compounds.[6] The boron enolate of an N-propionyl-(S)-4-ethyloxazolidin-2-one reacts with an aldehyde via a Zimmerman-Traxler transition state to afford the syn-aldol adduct with excellent diastereoselectivity.[5]
Figure 2: Asymmetric Aldol Reaction Workflow.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in asymmetric synthesis.
5.1. Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the chiral auxiliary with an acid chloride.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acid chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.
-
Add the acid chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
5.2. Protocol 2: Diastereoselective Alkylation
This protocol outlines the alkylation of the N-acylated auxiliary.
Materials:
-
N-Acyl-(S)-4-ethyloxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to form the lithium enolate.
-
Add the alkylating agent (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
5.3. Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl group to yield the chiral carboxylic acid.
Materials:
-
N-Alkylated-(S)-4-ethyloxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-alkylated auxiliary (1.0 equiv) in a mixture of THF and water (3:1) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution at 0 °C.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Critical Evaluation: Advantages and Limitations
This compound, like other Evans' auxiliaries, offers several key advantages:
-
High Diastereoselectivity: Consistently provides high levels of stereocontrol in a variety of reactions.[2]
-
Reliability and Predictability: The stereochemical outcome is predictable based on the well-understood mechanism.
-
Cleavage to Various Functional Groups: The auxiliary can be cleaved to yield carboxylic acids, alcohols, aldehydes, and esters.
-
Auxiliary Recovery: The chiral auxiliary can often be recovered and reused, improving the overall efficiency of the process.
However, there are also some limitations to consider:
-
Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.
-
Multiple Steps: The attachment and removal of the auxiliary adds steps to the overall synthetic sequence.
-
Cost: While commercially available, the cost of the auxiliary can be a factor in large-scale applications.
Conclusion
This compound stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its development, rooted in the foundational work of David A. Evans, has provided chemists with a reliable and effective tool for the construction of complex chiral molecules. By understanding the principles of its stereodirecting influence and mastering the associated experimental protocols, researchers can confidently employ this auxiliary to achieve their synthetic goals. As the demand for enantiomerically pure compounds continues to grow, the legacy and practical utility of this compound and the broader class of Evans' auxiliaries are certain to endure.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
- Evans, D. A.; Nelson, J. V.; Taber, T. R.
- Evans, D. A.; et al. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- Anaya de Parrodi, C.; et al. Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry. 2001.
- Feng, X.; et al. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. 2005.
- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448.
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A Technical Guide to Stereochemical Control Using (S)-4-Ethyloxazolidin-2-one
Abstract: The precise control of stereochemistry is a foundational pillar of modern drug development and natural product synthesis. Among the most reliable and widely adopted methods for achieving this is the use of chiral auxiliaries. This in-depth guide provides a detailed mechanistic examination of the (S)-4-ethyloxazolidin-2-one, a prominent member of the Evans family of chiral auxiliaries. We will dissect the core principles of its stereodirecting power, from the initial acylation and chelation-controlled enolate formation to the highly diastereoselective electrophilic attack and subsequent auxiliary cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the construction of enantiomerically pure molecules.
The Principle of Chiral Auxiliaries: An Overview
Asymmetric synthesis aims to selectively create a single enantiomer of a chiral molecule, a critical task given that enantiomers often exhibit profoundly different biological activities.[1] One of the most robust strategies to achieve this is substrate control, where a chiral fragment, or "auxiliary," is temporarily attached to an achiral substrate.[2][3] This auxiliary imparts its stereochemical information onto the molecule, directing subsequent reactions to occur with high diastereoselectivity.[4] Once the new stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[2]
Evans Oxazolidinones: A Cornerstone of Stereocontrol
Developed and popularized by David A. Evans, chiral oxazolidinones have become indispensable tools in asymmetric synthesis.[2][5] These auxiliaries are typically derived from readily available and inexpensive chiral amino alcohols.[6] Their power lies in their ability to form rigid, chelated enolates that present a sterically defined environment, forcing electrophiles to attack from a single, predictable trajectory. The this compound, derived from (S)-2-aminobutanol, is a classic example valued for its high efficacy in asymmetric alkylations, aldol reactions, and conjugate additions.[7][8]
The Core Mechanism: A Step-by-Step Analysis
The stereochemical control exerted by this compound is not a single event but a logical sequence of three key steps: N-acylation, enolate formation, and diastereoselective alkylation.
Step 1: N-Acylation - Attaching the Stereodirecting Group
The first step involves covalently bonding the chiral auxiliary to a prochiral carboxylic acid derivative, creating an N-acyl oxazolidinone (an imide). This is a critical step that prepares the substrate for stereoselective enolization. A common and effective method involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an acyl chloride.[9] Milder, operationally simpler methods using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with an acid anhydride are also widely employed.[9][10]
Step 2: Chelation-Controlled Enolate Formation - The Origin of Rigidity
This step is the heart of the stereocontrol mechanism. The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at cryogenic temperatures (typically -78 °C).[2][10][11] This selectively removes the most acidic proton on the α-carbon of the acyl group, generating a sodium or lithium enolate.
The key to the high fidelity of this system is the formation of a rigid, planar, five-membered chelate ring. The metal cation (Na⁺ or Li⁺) simultaneously coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[10][11] This chelation locks the conformation of the N-acyl group, forcing it into a specific orientation relative to the auxiliary and generating the thermodynamically stable (Z)-enolate.[2][11]
Step 3: Diastereoface Selection in Electrophilic Attack
The rigid, chelated (Z)-enolate presents two distinct faces to an incoming electrophile: the Si face and the Re face. The substituent at the C4 position of the oxazolidinone ring—in this case, the ethyl group—now serves as a powerful steric shield. It effectively blocks one face of the enolate, leaving the other exposed.
For the (S)-4-ethyloxazolidin-one auxiliary, the ethyl group projects outward, sterically encumbering the top (Si) face of the enolate. Consequently, an electrophile (E⁺) can only approach from the less hindered bottom (Re) face.[6][11] This facial bias forces the formation of a new C-C bond on a specific side of the molecule, leading to the creation of a new stereocenter with a predictable absolute configuration. The resulting diastereoselectivity is often exceptionally high, with diastereomeric ratios frequently exceeding 98:2.[10][11]
Visualizing the Transition State Model
The mechanism of stereoselection is best understood visually. The following diagram illustrates the formation of the chelated enolate and the subsequent sterically directed attack by an electrophile.
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A Guide to the Spectroscopic Characterization of (S)-4-ethyloxazolidin-2-one: A Chiral Auxiliary
Introduction
(S)-4-ethyloxazolidin-2-one is a member of the Evans chiral auxiliaries, a class of compounds indispensable in modern asymmetric synthesis. These auxiliaries function by being temporarily incorporated into a substrate, directing a stereoselective reaction, and then being cleaved to yield a product with high enantiomeric purity. The predictable stereochemical control they offer has made them foundational tools in the synthesis of complex molecules, particularly in pharmaceutical and natural product development.
Given its critical role, unequivocal confirmation of the structure, purity, and stereochemical integrity of this compound is paramount. Spectroscopic analysis provides the definitive fingerprint for this confirmation. This technical guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this key chiral auxiliary. The narrative is structured not as a rigid report, but as a practical guide for the research scientist, emphasizing the causal logic behind spectral features and the design of robust analytical protocols. While a comprehensive, publicly available dataset for this specific molecule is not consolidated, this guide synthesizes predicted data based on fundamental principles and comparative analysis with well-documented structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
Rationale for Experimental Choices
The choice of solvent and reference standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of all the proton environments in the molecule. The key is to analyze the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern).
Predicted ¹H NMR Data Summary for this compound
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | 0.95 | Triplet (t) | 3H | -CH₂CH₃ | Aliphatic methyl group, split by the adjacent CH₂ group. |
| Hₑ | 1.65 | Multiplet (m) | 2H | -CH₂ CH₃ | Methylene protons adjacent to a chiral center and a methyl group, leading to complex splitting. |
| Hₓ | 3.80 - 3.95 | Multiplet (m) | 1H | CH -N | Methine proton at the chiral center (C4), deshielded by adjacent nitrogen and the ring structure. |
| Hₘ | 4.10 | Doublet of doublets (dd) | 1H | O-CH₂ (trans) | Methylene proton on C5, deshielded by oxygen. Diastereotopic, showing distinct coupling to the cis proton and Hₓ. |
| Hₙ | 4.45 | Doublet of doublets (dd) | 1H | O-CH₂ (cis) | Methylene proton on C5, deshielded by oxygen. Diastereotopic with Hₘ. |
| Hₚ | ~6.0 - 7.0 | Broad Singlet (br s) | 1H | NH | Amide/carbamate proton. Often broad due to quadrupole coupling with nitrogen and chemical exchange. |
¹³C NMR Spectral Interpretation
Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of the carbon environments.
Predicted ¹³C NMR Data Summary for this compound
| Approx. δ (ppm) | Assignment | Rationale |
| 10.5 | CH₃ | Aliphatic methyl carbon, least deshielded. |
| 27.0 | CH₂ CH₃ | Aliphatic methylene carbon. |
| 58.0 | C H-N (C4) | Methine carbon at the chiral center, shifted downfield by the adjacent nitrogen atom. |
| 69.0 | O-C H₂ (C5) | Methylene carbon adjacent to oxygen, significantly deshielded. |
| 159.0 | C =O (C2) | Carbonyl carbon of the carbamate, highly deshielded due to the double bond to oxygen and attachment to nitrogen. |
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the key carbamate moiety.
Rationale for Experimental Choices
The sample can be analyzed as a thin film on a salt (NaCl or KBr) plate or as a KBr pellet. The KBr pellet method is often preferred for solid samples as it typically yields sharp, well-resolved peaks. The key is to ensure the sample is free of water, which has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.
Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet)
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
IR Spectral Interpretation
The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups. The carbonyl stretch is the most prominent feature.
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3280 | Medium, Broad | N-H Stretch | Amide/Carbamate |
| 2970 - 2880 | Medium-Strong | C-H Stretch | Alkane (Ethyl group) |
| ~1750 | Strong, Sharp | C=O Stretch | Carbamate (cyclic) |
| ~1220 | Strong | C-O Stretch | Ester/Carbamate |
Causality Insight: The carbonyl (C=O) stretching frequency in the oxazolidinone ring is higher than that of a typical acyclic amide (~1650 cm⁻¹) but slightly lower than a typical ester (~1760 cm⁻¹). This is due to the electronic effects of being part of a five-membered ring and bonded to both an oxygen and a nitrogen atom, a characteristic feature of the carbamate group.[1][2]
IR Analysis Workflow
Caption: Workflow for IR analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.
Rationale for Experimental Choices
EI is a "hard" ionization technique that imparts significant energy to the molecule, making it ideal for inducing fragmentation. This fragmentation is highly reproducible and acts as a molecular fingerprint, which is invaluable for structural confirmation.[3]
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.
-
Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.
MS Spectral Interpretation
The spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•).
-
Molecular Formula: C₅H₉NO₂
-
Molecular Weight: 115.13 g/mol
-
Expected Molecular Ion (M⁺•): A peak at m/z = 115 .
The fragmentation pattern arises from the cleavage of the weakest bonds in the energetically unstable molecular ion. The most common fragmentation pathway for 4-substituted oxazolidinones involves the loss of the substituent at the C4 position.[3]
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Identity | Rationale for Formation |
| 115 | [C₅H₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 86 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the C4 position. This is often the base peak due to the stability of the resulting ion. |
| 70 | [M - C₂H₅ - O]⁺ | Subsequent loss of oxygen from the m/z 86 fragment. |
| 56 | [C₃H₄O]⁺• | Cleavage of the ring, potentially forming an acrolein radical cation. |
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Integrated Spectroscopic Analysis
While each technique provides valuable information, the true power of spectroscopic analysis lies in the integration of all data.
-
MS confirms the molecular weight is 115 , consistent with the formula C₅H₉NO₂.
-
IR confirms the presence of the key carbamate functional group (~1750 cm⁻¹) and the N-H bond (~3280 cm⁻¹).
-
¹³C NMR confirms the presence of 5 distinct carbon environments , including the characteristic carbonyl at ~159.0 ppm.
-
¹H NMR confirms the presence and connectivity of all 9 protons , including the ethyl group and the protons on the chiral ring, providing the final and most detailed piece of the structural puzzle.
Together, these three spectroscopic techniques provide a complementary and self-validating system for the unequivocal identification and structural confirmation of this compound, ensuring its quality and suitability for use in high-stakes asymmetric synthesis.
References
-
4-Ethyl-4-methyl-1,3-oxazolidin-2-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST Chemistry WebBook. Available at: [Link]
-
(4R)-4-ethyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]
-
(R)-4-Benzyl-2-oxazolidinone. DrugBank. Available at: [Link]
-
4-Ethyl-2-oxazolidinone. PubChem. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]
-
2-Oxazolidinone, 5-ethyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
Sources
The Researcher's Guide to (S)-4-ethyloxazolidin-2-one: Sourcing, Quality Control, and Application
Introduction: The Strategic Role of (S)-4-ethyloxazolidin-2-one in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This compound, a member of the renowned Evans' oxazolidinone family, serves as a powerful chiral auxiliary for the asymmetric synthesis of complex molecules. Its utility lies in its ability to temporarily impart chirality to a prochiral substrate, directing subsequent bond formations with a high degree of diastereoselectivity. This guide provides an in-depth technical overview of the commercial landscape, quality validation, and practical application of this compound for researchers, scientists, and process chemists.
Commercial Availability and Supplier Analysis
This compound (CAS No. 13896-06-5) is a commercially available chiral auxiliary, though its listing is less common than its isopropyl or benzyl analogues. Selection of a suitable supplier is a critical first step that can significantly impact experimental reproducibility and scalability.
Major Commercial Suppliers
Several major chemical suppliers offer this compound, typically for research and development purposes. Key suppliers include:
-
Sigma-Aldrich (Merck): Often available through their partnership with Fluorochem, Sigma-Aldrich is a primary source for research-grade quantities.[1]
-
BOC Sciences: Lists the compound as a chiral building block, often available from stock for stereoselective synthesis studies.[2]
-
Simson Pharma Limited: Offers the compound, noting that each batch is accompanied by a Certificate of Analysis.[3]
-
Other Sources: Platforms like ChemicalBook list multiple, primarily China-based, suppliers which may be suitable for larger quantities or custom synthesis needs.[4]
From a field perspective, the choice of supplier often balances cost, availability, and, most importantly, documented quality. For initial research, established suppliers like Sigma-Aldrich offer reliability and comprehensive documentation. For scale-up and process development, exploring direct manufacturers or specialized suppliers like BOC Sciences or Simson Pharma may be more cost-effective.
Typical Product Specifications
While a Certificate of Analysis (CoA) is batch-specific, a researcher should expect the following specifications for high-quality this compound. This data is synthesized from typical supplier listings and analytical data for related oxazolidinones.
| Parameter | Typical Specification | Method of Analysis | Rationale and Importance |
| Chemical Name | (4S)-4-Ethyl-1,3-oxazolidin-2-one | - | Ensures correct identification. |
| CAS Number | 13896-06-5 | - | Universal identifier for the chemical substance. |
| Molecular Formula | C₅H₉NO₂ | Elemental Analysis | Confirms the elemental composition. |
| Molecular Weight | 115.13 g/mol | Mass Spectrometry | Essential for stoichiometric calculations. |
| Appearance | White to off-white solid or solid-liquid mixture | Visual Inspection | A significant color deviation may indicate impurities. |
| Purity (Assay) | ≥98% | HPLC, GC, or ¹H NMR | Critical for reaction performance; impurities can interfere with enolate formation or subsequent reactions. |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC | The cornerstone of its function; low ee will directly translate to lower stereoselectivity in the final product. |
| Optical Rotation [α]D | Specific value (e.g., [α]D²⁰) in a specified solvent (e.g., CHCl₃) | Polarimetry | A rapid and traditional method to confirm the bulk enantiomeric purity. The sign and magnitude must match reference values. |
| Melting Point | Reported as a range | Melting Point Apparatus | A sharp melting range close to the literature value indicates high purity. |
In-House Quality Control: A Self-Validating System
Upon receipt of the material, especially when changing suppliers or scaling up a process, independent verification of its quality is paramount. This section outlines the standard protocols a researcher should employ to validate the identity and purity of this compound.
Manufacturing Process and Potential Impurities
Understanding the synthesis of the auxiliary provides insight into potential impurities. The most common route involves the cyclization of the corresponding chiral amino alcohol, (S)-2-aminobutanol, with a carbonylating agent like phosgene, a phosgene equivalent (e.g., triphosgene), or diethyl carbonate.
Caption: Synthesis of this compound.
Key potential impurities include:
-
The (R)-enantiomer: Arising from impure starting material. This is the most critical impurity as it will lead to the formation of the undesired product enantiomer.
-
Unreacted (S)-2-aminobutanol: Incomplete cyclization can leave residual starting material.
-
Solvent Residues: From the reaction or purification process.
Analytical Verification Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and assess for organic impurities.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected approximate chemical shifts (δ) are: a triplet for the methyl protons (~0.9 ppm), a multiplet for the methylene protons of the ethyl group (~1.6 ppm), a multiplet for the C4 proton (~3.8-4.0 ppm), two multiplets for the C5 methylene protons (~4.2 and ~4.5 ppm), and a broad singlet for the NH proton (~5.5-6.5 ppm). Integration of these signals should correspond to the proton count (3H, 2H, 1H, 2H, 1H respectively). The absence of significant unassigned peaks confirms chemical purity.
-
¹³C NMR (125 MHz, CDCl₃): Confirms the carbon backbone. The most characteristic peak is the carbonyl carbon (C2) at ~159-160 ppm.[1]
2. Chiral High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the enantiomeric excess (ee), the most critical quality parameter.
-
Methodology: A study by Dobó et al. (2021) on the separation of oxazolidinone analogues provides a strong basis for method development.
-
Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Lux Amylose-1 or Lux Cellulose-1 are excellent starting points.
-
Mobile Phase: A polar organic mode is typically used. Isocratic elution with neat acetonitrile (ACN) or mixtures of alcohols like methanol (MeOH) and isopropanol (IPA) are common. A typical starting condition would be ACN at a flow rate of 0.5-1.0 mL/min.[5]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the oxazolidinone core has a weak chromophore.
-
Validation: The method is validated by running a racemic sample (if available) to confirm the separation of the two enantiomers and then injecting the sample to quantify the area percentage of each peak. The ee is calculated as [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Application in Asymmetric Synthesis: A Practical Workflow
The primary use of this compound is as a chiral director in the formation of carbon-carbon bonds, most notably in asymmetric aldol reactions. The following section details a representative workflow.
Caption: General workflow for an Evans' asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is adapted from the well-established Evans aldol methodology and describes the reaction of an N-acylated auxiliary with an aldehyde.
1. N-Acylation:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude N-acyl oxazolidinone is typically purified by column chromatography.
2. Diastereoselective Aldol Addition:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or Hünig's base, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a mixture of methanol and 30% hydrogen peroxide to oxidize the boron species.
-
After stirring, extract the product with an organic solvent, dry, and purify by column chromatography to separate the diastereomers.
Protocol: Cleavage and Recovery of the Auxiliary
A crucial advantage of chiral auxiliaries is their potential for recovery and reuse. The most common method for cleaving the aldol adduct is hydrolysis using lithium hydroperoxide (LiOOH).
-
Procedure: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with aqueous HCl.
-
Extract the aqueous phase with ethyl acetate to recover the chiral β-hydroxy acid product.
-
The aqueous layer can then be basified and extracted with CH₂Cl₂ to recover the this compound auxiliary.
A critical safety note: The reaction of LiOH with H₂O₂ for auxiliary cleavage can lead to the evolution of oxygen gas.[6] This can create a hazardous pressurized and oxygen-rich atmosphere in a sealed reactor. It is essential to perform this reaction in an open or well-vented system, especially at scale.
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][7][8]
-
Hazards: The compound is generally classified as harmful if swallowed and may cause skin and eye irritation.[1] Avoid inhalation of dust or powder.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][7]
Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable tool for achieving high levels of stereocontrol in complex organic synthesis. Its successful application hinges on careful supplier selection, rigorous in-house quality validation, and the implementation of well-established protocols. By understanding the commercial sources, mastering the analytical techniques for quality control, and adhering to optimized reaction and safety procedures, researchers can confidently and effectively leverage this chiral auxiliary to advance their drug discovery and development programs.
References
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
- Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
- Robinson, R. P., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1536-1541.
- Jeong, M., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2633.
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]
-
PubChem. 4-Ethyl-2-oxazolidinone. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. biosynth.com [biosynth.com]
- 5. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - Repository of the Academy's Library [real.mtak.hu]
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- 7. fishersci.ie [fishersci.ie]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Theoretical principles of chiral auxiliaries in organic synthesis
An In-Depth Technical Guide to the Theoretical Principles of Chiral Auxiliaries in Organic Synthesis
Introduction: The Imperative of Asymmetric Synthesis
In the realms of pharmaceutical development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to function. Most biological molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer of a drug molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, dangerously toxic.[1] This biological specificity necessitates methods for asymmetric synthesis, the selective production of a single enantiomer.[2]
Among the strategies developed to meet this challenge, the use of chiral auxiliaries remains a robust, reliable, and well-understood approach.[3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[4] After inducing the desired chirality in the substrate, the auxiliary is removed and can often be recovered for reuse.[1][4] This guide provides a detailed exploration of the core principles governing the function of chiral auxiliaries, the causal mechanisms behind their stereodirecting power, and practical methodologies for their application.
Part 1: The Core Principle—Converting Enantioselection to Diastereoselection
The fundamental strategy of a chiral auxiliary is to convert a difficult enantioselective transformation into a more manageable diastereoselective one. When a prochiral substrate reacts to form a new stereocenter, the transition states leading to the two possible enantiomers are themselves enantiomeric and thus have identical energies, resulting in a racemic mixture.
By covalently attaching a chiral auxiliary, the substrate is transformed into a chiral molecule. Now, a subsequent reaction that forms a new stereocenter will produce diastereomers. The transition states leading to these diastereomers are diastereomeric, not enantiomeric.[5] They possess different energies, allowing one pathway to be significantly favored over the other, resulting in a high diastereomeric excess (d.e.). Subsequent cleavage of the auxiliary releases the desired product in high enantiomeric excess (e.e.).[3]
This entire process can be visualized as a three-stage workflow: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.[6]
Part 2: Mechanisms of Stereocontrol
The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable steric and electronic environment around the reacting center. This is primarily achieved through two mechanisms: steric hindrance and chelation control.
Steric Hindrance: The Foundation of Facial Selectivity
The most straightforward mechanism of control involves using bulky groups on the auxiliary to physically block one face of the reactive molecule (e.g., an enolate or a dienophile).[4] This forces an incoming reagent to approach from the less hindered face. The rigid, well-defined conformation of the auxiliary is paramount for high fidelity.
Oppolzer's Camphorsultam: A classic example is Oppolzer's sultam, a camphor-derived auxiliary.[7] Its rigid bicyclic structure provides a predictable C-shape that effectively shields one face of an attached N-acryloyl group in Diels-Alder reactions, directing the dienophile to the opposite face.[8] This structural rigidity is a key reason for its reliability and widespread use.[7][9]
Chelation Control: Enforcing a Rigid Conformation
Many of the most powerful auxiliaries operate by forming a rigid, chelated transition state with a metal cation (often Li⁺ or B³⁺). This locks the conformation of the substrate-auxiliary conjugate, amplifying the steric bias and leading to exceptional levels of diastereoselectivity.
Evans' Oxazolidinone Auxiliaries: Pioneered by David A. Evans, oxazolidinones are arguably the most successful class of chiral auxiliaries, particularly for stereoselective aldol and alkylation reactions.[4][10][11] Derived from readily available amino alcohols, they function through the formation of a well-defined metal enolate.[]
In the Evans "syn" aldol reaction, a Lewis acid like dibutylboron triflate (Bu₂BOTf) is used with a mild base to generate a boron Z-enolate.[11] This enolate adopts a rigid six-membered, chair-like Zimmerman-Traxler transition state with the incoming aldehyde.[4][13] The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) sterically projects outward, blocking one face of the enolate and forcing the aldehyde to coordinate and react from the opposite face, reliably producing the syn-aldol adduct.[4][11]
Caption: Logical pathway of the Evans 'syn' aldol reaction.
Myers' Pseudoephedrine Auxiliaries: Andrew Myers developed a highly effective auxiliary based on pseudoephedrine for the asymmetric alkylation of amides.[14][15] Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate.[4][14] Crucially, the lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, forming a rigid six-membered ring structure. This conformation forces the phenyl group of the auxiliary to block one face of the enolate, directing the incoming electrophile to the opposite side with high diastereoselectivity.[4][15] The addition of lithium chloride (LiCl) is often critical, as it prevents unwanted enolate aggregation and further rigidifies the transition state, enhancing selectivity.[16]
Part 3: Key Classes of Chiral Auxiliaries: A Comparative Overview
While numerous auxiliaries exist, a few classes have become the workhorses of asymmetric synthesis due to their versatility, reliability, and the commercial availability of both enantiomers.[3][5]
| Chiral Auxiliary Class | Key Progenitor | Typical Applications | Mechanism of Control | Typical Diastereoselectivity |
| Oxazolidinones | Evans | Aldol, Alkylation, Diels-Alder, Conjugate Addition | Chelation (B, Li, Ti) & Steric Hindrance | >99:1 d.r. is common[11] |
| Pseudoephedrine Amides | Myers | Alkylation (α- and α,α-), Conjugate Addition | Chelation (Li) & Steric Hindrance | >95:5 d.r.[15][16] |
| Camphorsultams | Oppolzer | Diels-Alder, Aldol, Conjugate Addition | Steric Hindrance (Rigid Bicyclic Frame) | >90:10 d.r.[7][17] |
| SAMP/RAMP Hydrazones | Enders | Alkylation of Aldehydes & Ketones | Chelation (Li) & Steric Hindrance | >95% d.e.[18] |
| tert-Butanesulfinamide | Ellman | Synthesis of Chiral Amines | Chelation & Steric Hindrance | >90:10 d.r.[4] |
Part 4: Experimental Protocols and Causality
The success of an auxiliary-based method lies in meticulous execution. The following protocols for an Evans asymmetric alkylation illustrate the causality behind each step.
Protocol: Asymmetric Allylation using an Evans Oxazolidinone[19]
Step 1: Acylation (Auxiliary Attachment)
-
Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone (1 ) in dichloromethane (DCM) at 0 °C is added triethylamine (TEA), followed by propionyl chloride. The reaction is stirred until completion.
-
Causality: The oxazolidinone is acylated to form the N-propionyl imide (2 ), the substrate for the key stereoselective reaction. TEA is a non-nucleophilic base that scavenges the HCl byproduct. While stronger bases like n-BuLi can be used, this milder method avoids potential side reactions.[19]
Step 2: Enolate Formation and Alkylation (Diastereoselective Reaction)
-
Procedure: The N-propionyl imide (2 ) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) is added slowly to form the sodium enolate. After stirring, allyl bromide is added, and the reaction is allowed to warm slowly to room temperature.
-
Causality:
-
Anhydrous THF & -78 °C: These conditions are critical to ensure the stability of the highly reactive enolate and prevent proton exchange with trace water, which would quench the reaction.
-
NaHMDS: This strong, non-nucleophilic base cleanly deprotonates the α-carbon without attacking the carbonyl groups. The bulky nature of the base can also influence the geometry of the resulting enolate.
-
Facial Selectivity: The sodium cation chelates to the two carbonyl oxygens, creating a rigid Z-enolate. The benzyl group at C4 of the auxiliary sterically blocks the si-face of the enolate, forcing the allyl bromide to attack from the re-face, yielding the desired diastereomer.[4]
-
Step 3: Auxiliary Cleavage (Product Release & Auxiliary Recovery)
-
Procedure: The alkylated product (3 ) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C. The reaction is stirred until the starting material is consumed.
-
Causality:
-
LiOH/H₂O₂: This combination generates the lithium hydroperoxide anion (LiOOH), which is the active nucleophile.[20] LiOOH selectively attacks the more accessible exocyclic imide carbonyl, which is desired.[21][22]
-
Selectivity Explained: Using LiOH alone can lead to competitive attack at the endocyclic (oxazolidinone ring) carbonyl, resulting in destruction of the auxiliary.[19][21] The hydroperoxide anion is a softer nucleophile and preferentially attacks the exocyclic carbonyl, leading to clean cleavage of the desired carboxylic acid and recovery of the intact auxiliary.[21][22] This is a prime example of how a subtle reagent choice dictates the outcome and efficiency of the entire sequence.
-
Conclusion: The Enduring Role of Chiral Auxiliaries
While asymmetric catalysis has emerged as a more atom-economical alternative, chiral auxiliaries remain indispensable in the synthetic chemist's toolkit. Their broad substrate scope, high and predictable levels of stereocontrol, and the ability to physically separate diastereomeric products make them exceptionally reliable.[3][4] For early-phase drug development and complex natural product synthesis, where securing enantiopure material in a time-efficient manner is paramount, the stoichiometric use of a chiral auxiliary is often the most practical and robust strategy.[4][10] The continued development of new auxiliaries and more efficient cleavage and recycling protocols ensures their relevance for years to come.[9]
References
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Myers, A. G. et al. (1997). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]
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Oreate AI Blog (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]
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Wikipedia. Chiral auxiliary. Available at: [Link]
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Diaz-Muñoz, G. et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
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Chain, W. J. et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(21), 5222-5224. Available at: [Link]
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ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]
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Reddy, K. L. et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. Available at: [Link]
-
Chow, K. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]
-
DeRatt, L. A. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1476-1483. Available at: [Link]
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Fiveable. Chiral Auxiliaries Definition. Available at: [Link]
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Wikipedia. Camphorsultam. Available at: [Link]
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UQ eSpace. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]
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Organic Chemistry Explained (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
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Thieme Chemistry. Chiral Auxiliaries - Principles and Recent Applications. Available at: [Link]
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Deadman, B. J. et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 7, 3413-3419. Available at: [Link]
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University of Calgary. Asymmetric Synthesis. Available at: [Link]
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Reddy, K. L. et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. Available at: [Link]
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Ennis, D. S. & Richardson, J. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 80(11), 1334. Available at: [Link]
-
Labidi, A. & Yacin-Ali, A. (2022). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Available at: [Link]
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Maji, R. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7, 51743-51764. Available at: [Link]
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SynArchive. Myers Asymmetric Alkylation. Available at: [Link]
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University of York. Asymmetric Synthesis course material. Available at: [Link]
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Chemistry For Everyone (2024). What Are Chiral Auxiliaries? YouTube. Available at: [Link]
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Cuevas, G. & Garcı́a, J. M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]
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Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. Available at: [Link]
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Cuevas, G. & Garcı́a, J. M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
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Chem-Station. Evans Aldol Reaction. Available at: [Link]
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Saito, S. & Yamamoto, H. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition, 37(24), 3378-3381. Available at: [Link]
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Michigan State University Department of Chemistry. Asymmetric Induction. Available at: [Link]
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Solubility and stability of (S)-4-ethyloxazolidin-2-one in common solvents
An In-depth Technical Guide to the Solubility and Stability of (S)-4-ethyloxazolidin-2-one
Introduction: The Role of this compound in Modern Synthesis
This compound is a prominent member of the class of chiral auxiliaries developed by David A. Evans. These auxiliaries are powerful tools in asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions with a high degree of precision. Specifically, this compound is employed to direct stereoselective alkylations, aldol additions, and other carbon-carbon bond-forming reactions, making it an indispensable reagent in the synthesis of complex molecules, particularly in the field of drug development and natural product synthesis.
The efficacy of any chemical reagent in a synthetic workflow is fundamentally tied to its physical and chemical properties. For process chemists, formulation scientists, and researchers, a thorough understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for developing robust, scalable, and reproducible synthetic protocols. Inconsistent solubility can lead to variable reaction rates and yields, while unforeseen degradation can compromise the purity and stereochemical integrity of the final product.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility and stability characteristics of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven methodologies for researchers to validate these properties within their own laboratory settings.
Physicochemical Properties of this compound
A foundational understanding begins with the key physicochemical properties of the molecule. These parameters influence its behavior in different solvent systems and its inherent stability.
| Property | Value | Reference |
| IUPAC Name | (4S)-4-ethyl-1,3-oxazolidin-2-one | PubChem |
| Molecular Formula | C₅H₉NO₂ | [1][2] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Computed XLogP3-AA | 0.7 | [2] |
Note: Data corresponds to the (R)-enantiomer or racemic mixture where specific (S)-enantiomer data is not available; these non-chiral properties are identical.[1][2]
Solubility Profile: A Guide to Solvent Selection
The solubility of this compound is governed by its molecular structure: a polar oxazolidinone ring and a short, nonpolar ethyl group. This duality allows for solubility in a range of common organic solvents. While a comprehensive, publicly available dataset of quantitative solubility across numerous solvents is limited, its structural characteristics and empirical observations from synthetic applications provide a strong qualitative understanding.
Qualitative Solubility
This compound is generally soluble in a wide array of common organic solvents used in synthesis, including:
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Acetone, Ethyl Acetate (EtOAc).
-
Polar Protic Solvents: Ethanol, Methanol.
Its solubility in nonpolar solvents like hexanes or toluene is expected to be limited due to the polarity of the oxazolidinone core.
Causality of Solvent Selection in Synthesis
The choice of solvent is not arbitrary but is dictated by the specific requirements of the reaction. For instance, in Evans' asymmetric aldol reactions, THF is a common choice. This is because THF effectively dissolves the N-acylated oxazolidinone substrate and the Lewis acid catalyst (e.g., dibutylboron triflate) while being relatively non-coordinating, allowing the reaction to proceed efficiently. The solvent's ability to maintain all components in a homogeneous phase is critical for achieving optimal reaction kinetics and stereoselectivity.
Experimental Protocol for Quantitative Solubility Determination
To ensure process robustness, particularly during scale-up, quantitative solubility data is essential. The following protocol describes a reliable isothermal shake-flask method for determining solubility.
Workflow for Solubility Determination
Caption: Isothermal shake-flask method for solubility determination.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 36h, 48h) to confirm that the concentration has plateaued.
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. A clear supernatant is required; centrifugation can be used to accelerate this process.
-
Analysis: Carefully withdraw a precise aliquot of the supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of an analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] The concentration is determined by comparing the instrument response to a standard calibration curve.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Stability Profile: Understanding Degradation Pathways
The stability of a chiral auxiliary is paramount to maintaining the enantiopurity of the synthetic intermediates. The oxazolidinone ring is generally robust under neutral conditions but can be susceptible to degradation under specific environmental stresses.[6]
Potential Degradation Pathways
Based on the chemistry of the oxazolidinone ring system, two primary degradation pathways should be considered:
-
Hydrolytic Degradation: The amide/carbamate linkage within the oxazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This reaction leads to ring-opening, forming the corresponding amino alcohol. Basic conditions are often more detrimental, as the hydroxide ion directly attacks the carbonyl carbon.[7] In a study on a related oxazolidinone, RWJ416457, hydrolysis of the 5-membered ring became significant at a pH of 10.[7][8]
-
Oxidative Degradation: While less common for this specific structure compared to more complex oxazolidinone-containing drugs, oxidation can be a concern, especially in the presence of trace metals or peroxides.[7][8] Studies on other oxazolidinones have shown that oxidation can occur, often initiated by a hydrogen abstraction mechanism.[7][8]
Factors Influencing Stability
-
pH: The most critical factor. The compound is expected to be most stable in a neutral to slightly acidic pH range. Strong basic or acidic conditions will accelerate hydrolytic degradation.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature.[9] Therefore, storage at controlled room temperature or under refrigeration is recommended.
-
Light: Photodegradation is a potential concern for many organic molecules. While specific data for this compound is not prominent, it is good practice to store it in light-resistant containers.[6]
Experimental Protocol for Stability Assessment
A forced degradation study is the standard approach to identify potential degradation products and determine degradation kinetics.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Detailed Steps:
-
Develop a Stability-Indicating Method: Before starting the study, develop and validate an HPLC method capable of separating the intact this compound from all potential degradation products. This typically involves screening different columns and mobile phases and performing peak purity analysis using a photodiode array (PDA) detector.
-
Prepare Stress Samples: Prepare solutions of the compound in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 40-60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature (this is often much faster).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solution (e.g., in water or a stable buffer) at 60-80 °C.
-
Photolytic: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Quenching: Immediately stop the degradation reaction. For acid and base samples, this involves neutralization.
-
Analysis: Analyze each sample using the stability-indicating HPLC method.
-
Data Interpretation: Plot the percentage of the remaining intact compound versus time to determine the degradation rate. The appearance of new peaks in the chromatogram indicates the formation of degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to identify the structure of these products.
Summary and Recommendations for Researchers
A comprehensive understanding of the solubility and stability of this compound is crucial for its effective use in asymmetric synthesis.
-
Solubility: This chiral auxiliary exhibits good solubility in common polar organic solvents like THF, DCM, and ethyl acetate, which are frequently used in synthetic applications. For process development and scale-up, it is highly recommended that researchers perform quantitative solubility studies using the isothermal shake-flask method described herein to establish precise operational parameters.
-
Stability: this compound is a robust compound under typical synthetic and storage conditions. However, its stability is compromised under harsh pH conditions, particularly in basic media, which can cause hydrolytic ring-opening.[7] Therefore, exposure to strong acids and bases should be minimized.
-
Recommended Storage: For long-term storage, the solid material should be kept in a tightly sealed, light-resistant container in a cool, dry place. Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept refrigerated and protected from light, with their stability verified for the intended duration of use.
By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliable and reproducible performance of this compound, leading to more efficient and successful synthetic outcomes.
References
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Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]
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Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8063308, (S)-4-Methyloxazolidin-2-one. [Link]
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Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., Hauer, M. J., ... & Wienkers, L. C. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human volunteers. Drug metabolism and disposition, 29(8), 1136-1145. [Link]
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Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 28(9), 1014-1017. [Link]
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Malik, M. S., et al. (2023). Functional group-based decomposition of oxazolidinone. ResearchGate. [Link]
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Harvey, D. (2016). Selected Methods of Analysis. In Analytical Chemistry 2.1. LibreTexts. [Link]
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Li, G., & Ma, J. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2337. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 97769, 4-Ethyl-2-oxazolidinone. [Link]
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Polavarapu, P. L., & Ekeland, R. A. (2005). On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 16(9), 1645-1649. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 641503, (4R)-4-ethyl-1,3-oxazolidin-2-one. [Link]
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Tran, H. Q., et al. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. Analytical and Bioanalytical Chemistry Research. [Link]
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Anbhule, P. V., et al. (2012). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. ResearchGate. [Link]
-
Drakopoulos, A., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(15), 4476. [Link]
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Mbese, Z., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 637. [Link]
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ThoughtCo. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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IUPAC-NIST Solubility Data Series. (n.d.). [Link]
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Zhang, C., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1837-1847. [Link]
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da Silva, A. C. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. ResearchGate. [Link]
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Al-Aani, H., et al. (2024). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Medicina, 60(1), 123. [Link]
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Zhu, L., Wang, Z., & Yang, D. (2009). [Study on the determination method of the astragaloside IV in health food]. Wei sheng yan jiu = Journal of hygiene research, 38(2), 203–206. [Link]
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Hussein, M. A. A., et al. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences. [Link]
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Liu, Y., et al. (2020). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry, 44(37), 16121-16125. [Link]
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Wróbel, M., et al. (2021). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 11(1), 1-11. [Link]
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Sacha, P. T., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Pharmaceutics, 13(5), 693. [Link]
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Methodological & Application
Guide to the Synthesis and Purification of (S)-4-ethyloxazolidin-2-one
An Application Note and Protocol for Researchers
Abstract
(S)-4-ethyloxazolidin-2-one is a valuable chiral auxiliary, instrumental in asymmetric synthesis for the stereocontrolled formation of new carbon-carbon bonds.[1][2] Its utility in academic and industrial research, particularly in the development of complex molecules and pharmaceutical agents, necessitates a reliable and well-documented protocol for its preparation and purification. This guide provides a comprehensive, experience-driven approach to the synthesis of this compound from (S)-2-aminobutan-1-ol. We delve into the causality behind procedural choices, present detailed, step-by-step protocols for synthesis and purification, and offer guidance on characterization and safety.
Introduction: The Role of Oxazolidinone Chiral Auxiliaries
Chiral oxazolidinones, popularized by David A. Evans, are one of the most reliable and widely used classes of chiral auxiliaries in modern organic synthesis.[1] By temporarily attaching this chiral scaffold to a prochiral substrate, chemists can direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol additions, and conjugate additions, with a high degree of predictability.[2] The auxiliary is then cleaved under mild conditions to reveal the enantiomerically enriched product.
The 4-substituted variants, derived from readily available amino acids, offer a range of steric environments to fine-tune diastereoselectivity.[3] While 4-isopropyl and 4-benzyl derivatives are common, the this compound provides a less sterically demanding yet effective chiral controller for specific synthetic applications.
This document outlines a robust and scalable method for its synthesis via the cyclization of (S)-2-aminobutan-1-ol with a suitable carbonylating agent, followed by detailed purification protocols to achieve high purity required for asymmetric applications.
Synthetic Strategy and Mechanism
The most direct and common pathway to synthesize 4-substituted-2-oxazolidinones is the reaction of a chiral 1,2-amino alcohol with a carbonylating agent. This process forms a cyclic carbamate.
Reaction Principle: The synthesis involves the reaction of (S)-2-aminobutan-1-ol with a carbonylating agent, such as diethyl carbonate. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The amino group of the amino alcohol attacks the electrophilic carbonyl carbon of the carbonate.
-
Intramolecular Cyclization: The hydroxyl group then displaces an ethoxy group in an intramolecular fashion, releasing ethanol and carbon dioxide (if formed from an unstable intermediate) to yield the stable five-membered oxazolidinone ring. The use of a base catalyst facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity.
Below is a generalized schematic of this key transformation.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-alkyl-2-oxazolidinones. It employs diethyl carbonate as a safe and effective carbonylating agent, avoiding highly toxic alternatives like phosgene.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| (S)-2-Aminobutan-1-ol | >98% ee | Sigma-Aldrich | Chiral starting material |
| Diethyl Carbonate | Anhydrous, >99% | Acros Organics | Carbonyl source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base catalyst |
| Round-bottom flask (250 mL) | - | - | Reaction vessel |
| Distillation Head & Condenser | - | - | To remove ethanol byproduct |
| Heating Mantle with Stirring | - | - | Controlled heating and mixing |
| Nitrogen/Argon Inlet | - | - | Maintain inert atmosphere |
Step-by-Step Protocol
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a distillation head, and a condenser. Ensure the apparatus is dry and flushed with an inert gas (Nitrogen or Argon).
-
Charging Reagents: To the flask, add (S)-2-aminobutan-1-ol (8.91 g, 100 mmol, 1.0 equiv.), diethyl carbonate (23.62 g, 200 mmol, 2.0 equiv.), and anhydrous potassium carbonate (1.38 g, 10 mmol, 0.1 equiv.).
-
Rationale: An excess of diethyl carbonate is used to ensure the reaction goes to completion and to act as a solvent. Potassium carbonate serves as a base catalyst to facilitate the cyclization.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 120-130°C) using a heating mantle. Ethanol, a byproduct of the reaction, will begin to distill off.
-
Rationale: The reaction is thermally driven. Removing ethanol by distillation shifts the equilibrium towards the product, ensuring a high yield, a principle guided by Le Châtelier's principle.
-
-
Monitoring: Continue the reaction for 12-18 hours, or until ethanol distillation ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent. The starting material will have a low Rf, while the product will be higher.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess diethyl carbonate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude residue, which may be an oil or a semi-solid, can be used directly for purification. The expected yield of crude product is typically high (>90%).
Purification Protocols
High purity of the chiral auxiliary is paramount for achieving high diastereoselectivity in subsequent reactions. Two common and effective methods are presented.
Protocol A: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds and is often sufficient to achieve >99% purity.
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes or acetone/hexanes.[4]
-
Rationale: The ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
-
Procedure: a. Transfer the crude oil/solid to an Erlenmeyer flask. b. Add a small amount of the more polar solvent (e.g., ethyl acetate) and heat gently to dissolve the crude product. c. While hot, add the less polar solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). d. Add a few more drops of the polar solvent until the solution is clear again. e. Remove the flask from the heat and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Caption: Workflow for the purification of this compound by recrystallization.
Protocol B: Purification by Flash Column Chromatography
If recrystallization fails to remove certain impurities, or for very high-purity requirements, flash chromatography is the method of choice.[5][6][7]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Rationale: A solvent gradient is used to effectively separate the less polar impurities from the more polar product.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white solid or colorless oil.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol [8] |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | Data not readily available; expected to be near room temperature. For comparison, (S)-4-isopropyloxazolidin-2-one melts at 70-73°C. |
| Optical Rotation | Specific rotation value not readily available. The sign should be consistent with the (S)-enantiomer. |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~0.9 (t, 3H, -CH₂CH₃ ), ~1.6 (m, 2H, -CH₂ CH₃), ~3.8 (m, 1H, C4-H ), ~4.1 (t, 1H, C5-H ), ~4.5 (t, 1H, C5-H ), ~6.0 (br s, 1H, NH ). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~10 (-CH₂CH₃ ), ~25 (-CH₂ CH₃), ~55 (C4), ~70 (C5), ~160 (C2, C=O). |
Note: NMR chemical shifts are estimates based on analogous structures and may vary.
Safety and Handling
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11]
-
(S)-2-Aminobutan-1-ol: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Diethyl Carbonate: Flammable liquid and vapor. Keep away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.
-
This compound: While specific toxicity data is limited, related oxazolidinones may be harmful if swallowed and can cause organ damage through prolonged exposure.[9][11] Handle with gloves and eye protection.
Always work in a well-ventilated fume hood and wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Available at: [Link]
-
Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. Available at: [Link]
-
On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. ScienceDirect. Available at: [Link]
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form of (S)-4-(4-Aminobenzyl)-2-Oxazolidinone. Google Patents.
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. Available at: [Link]
-
Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
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Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Royal Society of Chemistry Publishing. Available at: [Link]
-
Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. MDPI. Available at: [Link]
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2-Oxazolidinone. PubChem, National Institutes of Health (NIH). Available at: [Link]
- Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
(S)-4-Benzyl-2-oxazolidinone. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. National Institutes of Health (NIH). Available at: [Link]
-
13C NMR spectra of en dissolved in D2O before (red trace) and after... ResearchGate. Available at: [Link]
-
Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
4,4-dimethyloxazolidine Safety Data Sheet. Chemos GmbH & Co.KG. Available at: [Link]
-
4-Ethyl-2-oxazolidinone. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Application Note & Protocol: N-Acylation of (S)-4-Ethyloxazolidin-2-one for Asymmetric Synthesis
Introduction: The Central Role of Chiral Auxiliaries
In the field of asymmetric synthesis, the predictable and precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce chirality into achiral substrates with a high degree of stereocontrol. Among the most successful and widely adopted of these are the oxazolidinones developed by David A. Evans.[1][2] These auxiliaries, often referred to as "Evans auxiliaries," function by being temporarily attached to a substrate, directing a subsequent diastereoselective transformation, and then being cleaved to reveal the desired enantiomerically enriched product.[3]
The (S)-4-ethyloxazolidin-2-one is a robust and effective chiral auxiliary, valued for its ability to direct a wide range of stereoselective reactions, including alkylations, aldol additions, and Diels-Alder reactions.[4][5] The critical first step in utilizing this auxiliary is its N-acylation, which attaches the substrate of interest to the chiral controller. This protocol provides a detailed, field-proven method for the efficient N-acylation of this compound using a strong base and an acyl chloride, a standard and reliable procedure for generating the key N-acyl imide intermediate.[4]
Mechanism and Scientific Rationale
The N-acylation of an oxazolidinone proceeds via a two-step mechanism: deprotonation followed by nucleophilic acyl substitution. Understanding the causality behind each step is crucial for successful execution.
Step 1: Deprotonation to Form the Lithium Amide The N-H proton of the oxazolidinone is weakly acidic. A strong, non-nucleophilic base is required to deprotonate it quantitatively without attacking the ring's carbonyl group. n-Butyllithium (n-BuLi) is the base of choice for this transformation. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control, leading to the formation of a stable lithium amide.[4]
Step 2: Nucleophilic Attack on the Acyl Chloride The resulting lithium amide is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, forming the stable N-acyl oxazolidinone product. The chelation of the lithium ion between the two carbonyl oxygens of the newly formed imide locks the conformation, which is fundamental to its ability to direct subsequent stereoselective reactions.[6]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the N-acylation, purification, and final product isolation.
Caption: Workflow for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol describes the N-acylation of this compound with propionyl chloride as a representative example. The quantities can be adjusted proportionally.
Materials & Reagents:
-
This compound
-
Propionyl Chloride
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Protocol Steps:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Expert Insight: Ensuring anhydrous conditions is critical. n-BuLi reacts violently with water, and moisture will quench the base, leading to incomplete deprotonation and low yields. Flame-drying glassware and using anhydrous solvents are essential.
-
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. A slight yellow color may be observed. Stir the solution at -78 °C for 30 minutes.
-
Expert Insight: The slight excess of n-BuLi ensures complete deprotonation of the auxiliary. A slow, dropwise addition prevents localized heating and potential side reactions.
-
-
Acylation: Add the acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the cold solution. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with NH₄Cl, and spotting against the starting material. The product will be less polar.
-
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Expert Insight: Quenching at a low temperature is important to dissipate any heat generated from neutralizing the excess base and reactive intermediates.
-
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-acyl oxazolidinone.[7]
Data Summary Table
The following table provides a representative summary of reagents for the N-acylation with propionyl chloride.
| Reagent | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (for 10 mmol scale) |
| This compound | 115.13 | 1.0 | - | 1.15 g |
| Anhydrous THF | - | - | - | 100 mL |
| n-BuLi (1.6 M in hexanes) | 64.06 | 1.05 | ~0.68 | 6.6 mL |
| Propionyl Chloride | 92.52 | 1.1 | 1.065 | 0.96 mL (1.02 g) |
| Expected Product Yield | 201.24 | - | - | 85-95% (1.71 - 1.91 g) |
Troubleshooting and Key Considerations
-
Low Yield: Often caused by incomplete deprotonation due to moisture or poor-quality n-BuLi. Ensure all glassware is dry and the n-BuLi has been recently titrated.
-
Side Products: If the reaction is allowed to warm too quickly after adding the acyl chloride, side reactions can occur. Maintain the cold temperature for the specified time.
-
Alternative Methods: While the n-BuLi method is standard, other procedures exist. For acid-sensitive substrates, acylation can be achieved using the acid itself with pivaloyl chloride and triethylamine.[8] For substrates that are incompatible with strong bases, methods using acid fluorides under mild basic conditions have also been developed.[9]
References
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- Reyes-Rodriguez, G. J., Algera, R. F., et al. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones. NSUWorks.
- Collum, D. B., et al. (2015). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. PubMed Central.
- Ho, G-J., & Mathre, D. J. (1995). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. Journal of Organic Chemistry.
- Ho, G-J., & Mathre, D. J. (1995). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. ACS Publications.
- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (n.d.).
- Evans, D. A., Helmchen, G., & Roping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
- Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ResearchGate.
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure. (n.d.). Google Patents.
- da Silva, J. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). MDPI.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). arkat usa.
- SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. (n.d.). ResearchGate.
- Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. (n.d.). NIH.
- Current Updates on Oxazolidinone and Its Significance. (n.d.). PubMed Central.
- Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd.
- Oyelere, A. K., et al. (2005). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI.
- N-Acylation of Oxazolidinones. (2018). ChemistryViews.
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Application Note & Protocol: A Step-by-Step Guide to (S)-4-Ethyloxazolidin-2-one Mediated Asymmetric Aldol Reactions
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for performing a highly diastereoselective Evans aldol reaction using the (S)-4-ethyloxazolidin-2-one chiral auxiliary. This methodology is a cornerstone of modern asymmetric synthesis, enabling the reliable construction of stereochemically defined β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of complex molecules and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both field-proven insights and a step-by-step experimental workflow.
Introduction: The Power of Chiral Auxiliaries
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, traditionally suffers from a lack of stereocontrol when creating new chiral centers.[2] The groundbreaking work of David A. Evans introduced the use of chiral oxazolidinone auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of the reaction with exceptional predictability and high diastereoselectivity.[3] The this compound auxiliary is particularly effective, guiding the formation of syn-aldol products through a well-defined transition state.[1][2] This guide will focus on the practical application of this auxiliary in a typical aldol reaction sequence, from acylation of the auxiliary to the final cleavage and isolation of the chiral product.
The Underlying Principle: Mechanism and Stereocontrol
The remarkable stereoselectivity of the Evans aldol reaction is rooted in a kinetically controlled process involving a specific enolate geometry and a highly organized transition state.[2]
2.1. Formation of the (Z)-Enolate
The process begins with the deprotonation of an N-acylated oxazolidinone. The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate.[1][4] The boron atom chelates to both carbonyl oxygens of the imide, creating a rigid structure that directs the base to abstract the α-proton in a way that minimizes steric hindrance, thus favoring the (Z)-geometry.[4]
2.2. The Zimmerman-Traxler Transition State
The subsequent reaction of the (Z)-enolate with an aldehyde proceeds through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[2][5] Several factors contribute to the high diastereoselectivity:
-
Chelation: The boron atom coordinates with the aldehyde's carbonyl oxygen, locking the conformation of the transition state.
-
Steric Guidance: The ethyl group on the chiral auxiliary projects outwards, effectively blocking one face of the enolate. Consequently, the aldehyde's R group preferentially occupies a pseudo-equatorial position to avoid steric clashes, leading to the incoming aldehyde approaching from the less hindered face.[6]
-
Dipole Minimization: The carbonyl groups of the oxazolidinone and the enolate orient themselves in opposite directions to minimize dipole-dipole repulsion, further stabilizing the preferred transition state.[1]
This confluence of effects reliably leads to the formation of the syn-aldol adduct.
Diagram 1: Reaction Mechanism
A Graphviz diagram illustrating the key steps of the Evans aldol reaction, from (Z)-enolate formation to the stereoselective aldol addition.
Caption: Key stages of the this compound mediated aldol reaction.
Experimental Protocols
This section provides a detailed, three-part protocol for a typical Evans aldol reaction sequence.
3.1. Part A: Acylation of this compound
This initial step attaches the desired propionyl group to the chiral auxiliary.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 115.13 | 5.00 g | 43.4 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 7.26 mL | 52.1 | 1.2 |
| Propionyl Chloride | 92.52 | 4.15 mL | 47.8 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (5.00 g, 43.4 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (7.26 mL, 52.1 mmol) dropwise via syringe over 5 minutes.
-
Acylation: Add propionyl chloride (4.15 mL, 47.8 mmol) dropwise via syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone as a colorless oil. This product is often of sufficient purity for the next step.
3.2. Part B: The Diastereoselective Aldol Reaction
This is the core carbon-carbon bond-forming step. Isobutyraldehyde is used here as a representative electrophile.
| Reagent | MW | Amount | Moles | Equivalents |
| N-Propionyl-(S)-4-ethyloxazolidin-2-one | 171.21 | 7.00 g | 40.9 | 1.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Dibutylboron Triflate (Bu₂BOTf) | 242.15 | 11.2 mL | 45.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 7.10 mL | 51.1 | 1.25 |
| Isobutyraldehyde | 72.11 | 4.10 mL | 45.0 | 1.1 |
Step-by-Step Procedure:
-
Setup: To a flame-dried 500 mL round-bottom flask under argon, add the N-propionyl oxazolidinone (7.00 g, 40.9 mmol) and dissolve in anhydrous dichloromethane (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation:
-
Add dibutylboron triflate (1.0 M in DCM, 45.0 mL, 45.0 mmol) dropwise over 15 minutes.
-
Add triethylamine (7.10 mL, 51.1 mmol) dropwise over 15 minutes. The solution should turn from colorless to pale yellow.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C in an ice bath and stir for an additional 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Re-cool the solution to -78 °C.
-
Add isobutyraldehyde (4.10 mL, 45.0 mmol) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Workup:
-
Quench the reaction at 0 °C by adding 50 mL of a pH 7 phosphate buffer, followed by 50 mL of methanol.
-
Add a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide (60 mL) dropwise, ensuring the internal temperature does not exceed 20 °C. This step breaks down the boron chelate.
-
Stir vigorously for 1 hour.
-
-
Extraction: Concentrate the mixture in vacuo to remove most of the organic solvents. Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the pure syn-aldol adduct.
3.3. Part C: Cleavage of the Chiral Auxiliary
This final step liberates the chiral β-hydroxy carboxylic acid and allows for the recovery of the valuable auxiliary.
| Reagent | MW | Amount | Moles | Equivalents |
| Aldol Adduct | 243.31 | 5.00 g | 20.5 | 1.0 |
| Tetrahydrofuran (THF) | - | 80 mL | - | - |
| Water | - | 20 mL | - | - |
| Hydrogen Peroxide (30% aq.) | 34.01 | 6.9 mL | 82.0 | 4.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.98 g | 41.0 | 2.0 |
Step-by-Step Procedure:
-
Setup: In a 250 mL flask, dissolve the aldol adduct (5.00 g, 20.5 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Add 30% aqueous hydrogen peroxide (6.9 mL, 82.0 mmol) dropwise.
-
Add an aqueous solution of lithium hydroxide (0.98 g in 10 mL water) dropwise.
-
-
Reaction: Stir the reaction at 0 °C for 4 hours. The reaction progress can be monitored by TLC.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 g in 30 mL water) and stir for 30 minutes.
-
Auxiliary Recovery: Concentrate the mixture to remove the THF. Extract the aqueous layer with dichloromethane (3 x 40 mL) to recover the this compound auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product, the chiral β-hydroxy acid, with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Dry the combined ethyl acetate layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Diagram 2: Experimental Workflow
A flowchart visualizing the complete experimental sequence for the Evans aldol reaction.
Caption: From auxiliary acylation to final product isolation and auxiliary recovery.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The enolate formation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Low Diastereoselectivity: This can result from incomplete enolate formation or the reaction temperature rising prematurely. Ensure sufficient time for enolization and maintain strict temperature control. Note that acetate aldols using this auxiliary often show poor selectivity.[7][8]
-
Side Reactions during Cleavage: The use of LiOH alone can sometimes lead to undesired endocyclic cleavage of the oxazolidinone ring.[9] The LiOH/H₂O₂ method is generally preferred for obtaining the carboxylic acid.[10][11] For access to other functional groups like alcohols or aldehydes, reductive cleavage methods (e.g., LiBH₄, DIBAL-H) should be employed.[12]
-
Oxygen Evolution: During the LiOH/H₂O₂ cleavage, oxygen gas can be evolved.[10][11] For large-scale reactions, this should be considered for safety, and proper venting is necessary.
Conclusion
The this compound mediated aldol reaction is a robust and highly reliable method for asymmetric synthesis.[1] Its predictability, high diastereoselectivity, and the ability to cleave the auxiliary to various functionalities make it an invaluable tool in the synthesis of complex chiral molecules. By carefully following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this powerful reaction in their synthetic endeavors.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Chem-Station Int. Ed. Evans Aldol Reaction. Chem-Station. 2014 . [Link]
-
Karton, A. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. 2023 . [Link]
-
Gage, J. R.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. 2019 . [Link]
-
Organic Chemistry Tube. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. 2024 . [Link]
-
Bhatt, P. R. Evans aldol ppt. Slideshare. [Link]
-
Gage, J. R.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. 2019 . [Link]
-
Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. 2009 . [Link]
-
No Added Chemicals. Chiral Auxiliary Controlled Reactions. No Added Chemicals. 2016 . [Link]
-
Collum, D. B.; et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. NIH Public Access. 2021 . [Link]
-
LibreTexts Chemistry. 4.4: The aldol reaction. Chemistry LibreTexts. 2020 . [Link]
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Application Notes & Protocols: Asymmetric Alkylation of Substrates Using (S)-4-Ethyloxazolidin-2-one
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the ability to control stereochemistry is paramount. The biological activity of a chiral molecule is often dictated by the specific arrangement of its atoms in three-dimensional space, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral auxiliaries are a robust and reliable tool for achieving high levels of stereocontrol, enabling the synthesis of enantiomerically pure compounds in a predictable and time-efficient manner.[1][2]
Among the most successful and frequently employed chiral auxiliaries are the oxazolidinones developed by David A. Evans.[2][3] These compounds, derived from readily available amino alcohols, provide a powerful platform for a wide range of asymmetric transformations, including aldol reactions, Diels-Alder reactions, and, most notably, enolate alkylations.[2] This guide focuses specifically on the application of (S)-4-ethyloxazolidin-2-one, a less sterically demanding yet highly effective auxiliary, for the diastereoselective alkylation of N-acyl imides. Its predictable stereochemical induction and the reliability of the methodology make it an indispensable tool for constructing chiral centers, particularly in the early phases of pharmaceutical development.[1][4]
The Mechanistic Rationale: A Symphony of Steric and Electronic Control
The remarkable success of the Evans asymmetric alkylation hinges on a sequence of well-understood mechanistic steps, each contributing to the final, high-fidelity stereochemical outcome. The process relies on the temporary installation of the chiral auxiliary, which directs the approach of an electrophile to a prochiral enolate, followed by its clean removal to reveal the desired chiral product.
The Key Steps Are:
-
N-Acylation: The process begins with the attachment of a carboxylic acid derivative to the nitrogen atom of the this compound auxiliary. While traditionally achieved by deprotonation with a strong base like n-butyllithium followed by quenching with an acyl chloride, milder and more user-friendly methods have been developed.[2] These include using acyl transfer catalysts like 4-(dimethylamino)pyridine (DMAP) with anhydrides or employing acid fluorides, which often allow the reaction to proceed under neutral or mildly basic conditions.[5][6][7]
-
Chelated (Z)-Enolate Formation: Upon treatment with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), the α-proton of the acyl group is abstracted.[5][8] This generates a rigid, five-membered chelated enolate structure where the metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a specific Z-conformation, which is crucial for high stereoselectivity.
-
Face-Selective Alkylation: The stereodirecting power of the auxiliary is most evident in this step. The ethyl group at the C4 position of the oxazolidinone ring sterically shields one face of the planar (Z)-enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, less-hindered face.[5][9][10] This directed attack ensures the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage and Recovery: A key advantage of chiral auxiliary-based methods is the ability to remove and often recover the auxiliary for reuse.[2] The N-acyl bond can be cleaved under various conditions to yield different functional groups.
-
Hydrolysis: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) affords the enantiomerically enriched carboxylic acid.[8]
-
Reduction: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral primary alcohol.[11]
-
Transesterification: Reaction with alkoxides, such as sodium methoxide in methanol, produces the methyl ester.
-
This entire sequence provides a reliable and versatile method for synthesizing a wide array of chiral building blocks.
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
Application Note: Mastering Diastereoselectivity in Diels-Alder Reactions with (S)-4-Ethyloxazolidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Asymmetric Cycloadditions
The Diels-Alder reaction, a Nobel Prize-winning transformation first detailed in 1928, remains one of the most powerful and elegant methods for constructing six-membered rings in organic synthesis.[1] This [4+2] cycloaddition provides a robust pathway to complex molecular architectures by forming two new carbon-carbon bonds and potentially up to four new stereocenters in a single, concerted step.[2][3] In the realm of pharmaceutical and natural product synthesis, where biological activity is exquisitely dependent on the precise three-dimensional arrangement of atoms, controlling the stereochemical outcome of such reactions is not merely an academic exercise—it is a fundamental necessity.[4]
Mechanistic Rationale: Engineering High-Fidelity Stereocontrol
The remarkable stereodirecting power of the (S)-4-ethyloxazolidin-2-one auxiliary is not accidental; it is the result of a well-understood interplay between chelation and steric hindrance. The success of the reaction hinges on transforming the N-acryloyl oxazolidinone into a rigid, conformationally locked dienophile.
The Role of the Lewis Acid: The Diels-Alder reaction is facilitated by activating the dienophile with an electron-withdrawing group.[2] Lewis acids, such as diethylaluminum chloride (Et₂AlCl), are crucial catalysts that significantly accelerate the reaction and enforce a specific geometry.[1][7] The Lewis acid coordinates in a bidentate fashion to the two carbonyl oxygen atoms of the N-acyloxazolidinone moiety.[8][9] This chelation serves two primary purposes:
-
Activation: It powerfully withdraws electron density from the α,β-unsaturated system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.[8]
-
Conformational Lock: It locks the acyl group into an s-cis conformation, preventing free rotation around the N-C bond. This creates a rigid and predictable steric environment around the dienophile's reactive π-system.[8][9]
The Origin of Diastereoselectivity: With the dienophile conformationally locked, the ethyl group at the C4 position of the oxazolidinone ring becomes the primary stereodirecting element. It projects outwards, effectively shielding one face of the alkene. Consequently, the incoming diene is forced to approach from the less sterically encumbered opposite face, ensuring a highly selective cycloaddition.[8][9] This controlled facial approach is the key to the high diastereoselectivity observed.
Core Experimental Protocols
These protocols provide a comprehensive workflow, from the preparation of the chiral dienophile to the final cleavage of the auxiliary. Causality: Success in these reactions is critically dependent on the rigorous exclusion of moisture, as Lewis acids are highly water-sensitive. All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol A: Synthesis of N-Acryloyl-(S)-4-ethyloxazolidin-2-one
This initial step attaches the reactive dienophile component to the chiral auxiliary. The use of a mild base like triethylamine (Et₃N) is crucial to neutralize the HCl generated in situ without promoting unwanted side reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Add acryloyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acryloyl dienophile.
Protocol B: Diastereoselective Diels-Alder Cycloaddition
This is the key stereochemistry-defining step. Causality: The reaction is run at low temperatures (-78 °C to 0 °C) to maximize diastereoselectivity by minimizing the thermal energy of the system, which favors the more ordered, lower-energy transition state.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Mastering Asymmetric Synthesis: A Guide to the Cleavage of (S)-4-Ethyloxazolidin-2-one Auxiliary
Introduction: The Role of the (S)-4-Ethyloxazolidin-2-one Auxiliary in Modern Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters. Among these, the Evans-type oxazolidinones, and specifically the this compound, have proven to be exceptionally robust and versatile tools. Their utility lies in their ability to direct the stereoselective functionalization of an appended acyl group, enabling the synthesis of a vast array of chiral building blocks with high diastereoselectivity.
However, the true value of a chiral auxiliary is ultimately judged by the ease and efficiency with which it can be removed to unveil the desired chiral product, while simultaneously allowing for its own recovery and reuse. The N-acyl bond of the derivatized this compound is the key linkage that, through a variety of cleavage protocols, can be transformed into a range of valuable functional groups, including carboxylic acids, primary alcohols, and aldehydes.
This comprehensive guide provides detailed application notes and protocols for the cleavage of the this compound auxiliary. We will delve into the mechanistic underpinnings of each transformation, offering insights into the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.
Core Cleavage Strategies: A Functional Group-Oriented Approach
The choice of cleavage method is fundamentally dictated by the desired functionality in the final product. The primary pathways for the removal of the this compound auxiliary are:
-
Hydrolytic Cleavage: To yield chiral carboxylic acids.
-
Reductive Cleavage: To produce chiral primary alcohols.
-
Reductive Cleavage to Aldehydes: For the synthesis of chiral aldehydes.
-
Conversion to Weinreb Amides: As a versatile intermediate for ketones and aldehydes.
The following sections will provide a detailed exploration of each of these methodologies.
Hydrolytic Cleavage to Carboxylic Acids: The Lithium Hydroperoxide Method
The most prevalent and often mildest method for obtaining chiral carboxylic acids from N-acyl oxazolidinones is through hydrolysis with lithium hydroperoxide (LiOOH).[1][2][3] This reagent is typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
Mechanism and Rationale
The remarkable regioselectivity of LiOOH in cleaving the exocyclic amide bond over the endocyclic carbamate is a key feature of this method.[1][3] While LiOH alone tends to favor attack at the less hindered endocyclic carbonyl, leading to the destruction of the auxiliary, LiOOH preferentially attacks the exocyclic carbonyl.[1][2][3] This selectivity is attributed to the different rate-determining steps in the hydrolysis mechanisms. For LiOOH, the decomposition of the tetrahedral intermediate is the critical step, and the pathway leading to the desired carboxylic acid and the intact auxiliary is kinetically favored.[1][3]
It is important to note that the reaction of LiOH and H₂O₂ can lead to the evolution of oxygen gas, as the initially formed peracid can be reduced by excess hydrogen peroxide.[2][4] This can pose a safety risk, particularly on a larger scale, and requires appropriate experimental setup and precautions.[2]
Experimental Protocol: Hydrolytic Cleavage
Caption: Workflow for Hydrolytic Cleavage.
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (4.0-5.0 equiv).
-
Add an aqueous solution of lithium hydroxide monohydrate (2.0-2.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (excess).
-
Adjust the pH of the solution to ~10-11 with an appropriate base if necessary to ensure the auxiliary remains in the aqueous layer during the initial extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to afford the chiral carboxylic acid.
Reductive Cleavage to Primary Alcohols
The conversion of the N-acyl group to a primary alcohol is readily achieved through reductive cleavage using common hydride reagents. This method is particularly useful when the desired product is a chiral alcohol.
Choice of Reagents
-
Lithium borohydride (LiBH₄): A milder reducing agent that is often preferred for its chemoselectivity. It will readily reduce the exocyclic amide in the presence of more sensitive functional groups.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can be used for more sterically hindered or less reactive substrates.[5] Care must be taken as it can reduce other functional groups present in the molecule.
Experimental Protocol: Reductive Cleavage with LiBH₄
Caption: Workflow for Reductive Cleavage to Alcohol.
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (2.0-3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the mixture vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to separate the chiral primary alcohol from the recovered this compound auxiliary.
Reductive Cleavage to Aldehydes
The synthesis of chiral aldehydes from N-acyl oxazolidinones requires a more controlled reduction to avoid over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[5][6][7]
Key Considerations
The success of this reaction is highly dependent on the reaction temperature and the stoichiometry of the reducing agent. The reaction is typically carried out at low temperatures (-78 °C) to trap the reaction at the hemiaminal intermediate, which upon workup, hydrolyzes to the desired aldehyde. The structure of the oxazolidinone auxiliary can also influence the outcome, with some studies suggesting that 5,5-dimethyl substituted auxiliaries can be beneficial in preventing undesired endocyclic cleavage.[6][7]
Experimental Protocol: Reductive Cleavage with DIBAL-H
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ or toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1-1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for the recommended time (typically 30-60 minutes), monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
The crude aldehyde should be used immediately or purified quickly by column chromatography, as aldehydes can be prone to oxidation and other side reactions.
Conversion to Weinreb Amides: A Gateway to Ketones and Aldehydes
The conversion of the N-acyl oxazolidinone to a Weinreb amide (N-methoxy-N-methylamide) provides a stable and versatile intermediate.[8][9] Weinreb amides react with Grignard or organolithium reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[8][9] They can also be selectively reduced to aldehydes.[8][9]
Synthesis of Weinreb Amides
The synthesis of Weinreb amides from N-acyl oxazolidinones is typically achieved by treatment with the hydrochloride salt of N,O-dimethylhydroxylamine and a strong base like iso-propylmagnesium chloride or by using trimethylaluminum.[9][10]
Experimental Protocol: Conversion to Weinreb Amide
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
iso-Propylmagnesium chloride (2.0 M in THF) or Trimethylaluminum (2.0 M in toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using iso-Propylmagnesium chloride):
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous THF at 0 °C, add iso-propylmagnesium chloride (1.5 equiv) dropwise.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
In a separate flask, dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) in anhydrous THF and cool to 0 °C.
-
Transfer the slurry of the magnesium salt of N,O-dimethylhydroxylamine to the solution of the N-acyl oxazolidinone via cannula.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the Weinreb amide.
Summary of Cleavage Conditions
| Desired Product | Reagents | Solvent(s) | Temperature (°C) | Key Considerations |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O | 0 to RT | Mild conditions, potential for O₂ evolution.[2][4] |
| Primary Alcohol | LiBH₄ | THF | 0 to RT | Good chemoselectivity. |
| Primary Alcohol | LiAlH₄ | THF | 0 to RT | More powerful, less chemoselective.[5] |
| Aldehyde | DIBAL-H | CH₂Cl₂ or Toluene | -78 | Strict temperature control is crucial.[5][6] |
| Weinreb Amide | Me(MeO)NH·HCl, i-PrMgCl or AlMe₃ | THF | 0 to RT | Versatile intermediate for ketones and aldehydes.[9][10] |
Conclusion
The this compound auxiliary is a powerful tool in asymmetric synthesis, and its utility is greatly enhanced by the variety of reliable methods available for its cleavage. The choice of the appropriate protocol allows for the synthesis of a diverse range of chiral carboxylic acids, alcohols, and aldehydes with high enantiomeric purity. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize these methods to advance their synthetic endeavors. The protocols outlined in this guide provide a solid foundation for the successful application of these essential transformations.
References
- Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- Guisan-Ceinos, M., et al. (2017). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
- Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1474-1481.
- Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
- Jenkins, I. D., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- Weinreb, S. M. (2001). Weinreb Amides. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Al-awar, R. S., et al. (2003). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Gage, J. R. (2019). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. PubMed Central.
- O'Neil, G. W., et al. (2007). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 9(24), 4943-4946.
- Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
- Knol, J., & Feringa, B. L. (1996). Direct Coupling Procedure for the Synthesis of N-Acyl-2-oxazolidinones Derived from α,β-Unsaturated Carboxylic Acids.
- Barbe, G., & Charette, A. B. (2003). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. PubMed Central.
- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
- Prashad, M., et al. (1998).
- Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
- Davies, S. G., et al. (2001). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing.
- Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- Sbardella, G., et al. (2018).
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary. BenchChem.
- Kawasaki, I., et al. (2021). Cleavage of the oxazolidinone moiety of 4.
- Richichi, B., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PubMed Central.
- Dixon, H. B., & Fields, R. (1972).
- Das, A., et al. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PubMed Central.
- Schmid, P. C., et al. (1986).
- Nurumbetov, G., et al. (2016). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition.
- Belin, S., et al. (2020). Bacterial lyso-form lipoproteins are synthesized via an intramolecular acyl chain migration. Journal of Biological Chemistry, 295(38), 13244-13254.
- Reddy, B. V. S., et al. (2022). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
- Gupta, S. D., et al. (1991). Phosphatidylethanolamine Is Not Essential for the N-acylation of Apolipoprotein in Escherichia Coli. PubMed.
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The Cornerstone of Asymmetric Synthesis: Large-Scale Applications of (S)-4-Ethyloxazolidin-2-one in Total Synthesis
Introduction: The Power of Chiral Auxiliaries in Modern Drug Development
In the intricate world of pharmaceutical sciences and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Many complex molecular targets, from potent anticancer agents to novel antibiotics, owe their biological activity to a specific three-dimensional arrangement of atoms. Chiral auxiliaries are powerful tools that enable chemists to impose this level of stereochemical control during synthesis.[1] These transiently incorporated chiral molecules guide the formation of new stereocenters with a high degree of predictability and reliability, making them indispensable in the early phases of drug development and for the large-scale production of active pharmaceutical ingredients (APIs).
Among the arsenal of chiral auxiliaries available to the modern synthetic chemist, the oxazolidinones, popularized by David A. Evans, stand out for their exceptional versatility and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] This application note focuses on (S)-4-ethyloxazolidin-2-one, a prominent member of the Evans auxiliary family, and its large-scale applications in the total synthesis of complex, biologically active molecules. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-proven protocols for its use in key transformations, and showcase its pivotal role in the synthesis of notable natural products.
The this compound Auxiliary: A Profile of Excellence
This compound is a derivative of the naturally occurring and relatively inexpensive amino acid, (S)-threonine. Its popularity in large-scale synthesis stems from a combination of factors:
-
High Diastereoselectivity: It consistently delivers excellent levels of stereocontrol in a range of reactions, including alkylations and aldol additions.[2]
-
Reliability and Predictability: The stereochemical outcome of reactions employing this auxiliary is highly predictable, which is a crucial factor in the design of complex synthetic routes.[3]
-
Crystalline Intermediates: The N-acylated derivatives are often crystalline solids, facilitating purification by recrystallization, a highly desirable feature for large-scale manufacturing.
-
Efficient Cleavage: The auxiliary can be removed under a variety of conditions to furnish a range of functionalities, and it can often be recovered and recycled, enhancing the overall process economy.[4]
The fundamental principle behind the efficacy of this compound lies in its ability to form a conformationally rigid N-acyl imide. The ethyl group at the C4 position effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite, less sterically hindered face. This steric control is the cornerstone of its remarkable stereodirecting capabilities.
Core Workflow: A Three-Act Play in Asymmetric Synthesis
The application of this compound in a synthetic campaign can be conceptualized as a three-stage process: acylation, diastereoselective C-C bond formation, and cleavage. Each stage requires careful optimization to ensure high yields and stereochemical fidelity, particularly when operating on a large scale.
Part 1: Acylation - Attaching the Director Group
The first step in utilizing the chiral auxiliary is its N-acylation with a carboxylic acid derivative. This transformation is crucial as it sets the stage for the subsequent stereoselective reactions. While several methods exist, for large-scale applications, practicality, and the avoidance of hazardous reagents are paramount.
Protocol 1: Large-Scale N-Acylation using Pivaloyl Chloride
This one-pot method is advantageous for its operational simplicity and avoidance of pyrophoric reagents like n-butyllithium, making it suitable for industrial settings.
Materials:
-
This compound
-
Carboxylic acid (e.g., propionic acid)
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add triethylamine (1.1 equivalents) at 0 °C.
-
Slowly add pivaloyl chloride (1.05 equivalents) to the mixture, maintaining the temperature at 0 °C. Stir the resulting suspension for 1 hour at this temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) and lithium chloride (1.0 equivalent) in anhydrous THF.
-
Cool the solution from step 3 to -78 °C and slowly add the mixed anhydride suspension from step 2 via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-acyl oxazolidinone can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality and Field-Proven Insights:
The use of pivaloyl chloride to form a mixed anhydride in situ is a key feature of this protocol. The bulky pivaloyl group activates the carboxylic acid for acylation while minimizing side reactions. The addition of lithium chloride helps to improve the solubility of the oxazolidinone anion and enhances the rate of acylation. This method has been successfully employed for the multi-kilogram scale synthesis of N-acylated oxazolidinones.
Part 2: Asymmetric Alkylation - Forging Chiral Carbon Centers
With the N-acyl oxazolidinone in hand, the stage is set for the crucial asymmetric alkylation step. The generation of a stereodefined enolate and its subsequent reaction with an electrophile allows for the creation of a new stereocenter with high diastereoselectivity.
Mechanism of Stereocontrol in Asymmetric Alkylation
The high degree of stereocontrol is achieved through the formation of a chelated Z-enolate. The substituent on the chiral auxiliary (the ethyl group in this case) effectively blocks one face of the enolate, compelling the incoming electrophile to attack from the less hindered face.
Protocol 2: Large-Scale Asymmetric Alkylation
This protocol describes a general procedure for the alkylation of an N-acyl-(S)-4-ethyloxazolidin-2-one.
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) as a solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged reactor.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS (1.05 equivalents) in THF, maintaining the internal temperature below -70 °C. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add the alkyl halide (1.1 equivalents) neat or as a solution in THF, again ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or, preferably on a large scale, by recrystallization.
Quantitative Data for Asymmetric Alkylation:
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | Benzyl | 91 | >99:1 |
| 2 | Allyl iodide | Allyl | 80 | 98:2 |
| 3 | Methyl iodide | Methyl | 92 | 97:3 |
| 4 | Ethyl iodide | Ethyl | 85 | 98:2 |
| 5 | Isopropyl iodide | Isopropyl | 65 | 95:5 |
Data compiled from various sources for N-propionyl-(S)-4-benzyloxazolidin-2-one, which exhibits similar reactivity to the ethyl analogue.
Part 3: Asymmetric Aldol Reaction - Constructing β-Hydroxy Carbonyls
The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are common motifs in polyketide natural products.[5] The reaction proceeds with high levels of diastereoselectivity, typically favoring the syn-aldol product.[3]
Mechanism of Stereocontrol in the Asymmetric Aldol Reaction
The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a boron-chelated six-membered chair-like transition state, as proposed by Zimmerman and Traxler.[1] The Z-enolate, formed upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine), reacts with the aldehyde in a highly organized transition state. The substituents on the enolate, aldehyde, and chiral auxiliary all occupy pseudo-equatorial positions to minimize steric interactions, leading to the observed syn diastereomer.
Protocol 3: Large-Scale Asymmetric Aldol Reaction
This protocol provides a general procedure for the boron-mediated asymmetric aldol reaction.
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf) as a solution in CH₂Cl₂
-
Triethylamine (Et₃N)
-
Aldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equivalent) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of Et₃N (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equivalents) as a solution in CH₂Cl₂.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by the addition of pH 7 phosphate buffer, followed by methanol.
-
Carefully add a 2:1 mixture of methanol and 30% H₂O₂ at 0 °C to oxidatively cleave the boron species. Stir vigorously for 1 hour.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Extract the aqueous residue with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate.
-
The crude aldol adduct can be purified by flash chromatography.
Quantitative Data for Asymmetric Aldol Reactions:
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 85 | >99:1 |
| 2 | Benzaldehyde | 90 | >99:1 |
| 3 | Acrolein | 78 | 98:2 |
| 4 | Propionaldehyde | 88 | 99:1 |
Data is representative for Evans aldol reactions and may vary slightly based on the specific N-acyl group and reaction conditions.
Part 4: Cleavage of the Auxiliary - Liberating the Chiral Product
The final step in the sequence is the removal of the chiral auxiliary to reveal the enantiomerically enriched product. The choice of cleavage method is critical as it determines the functionality of the final product. For large-scale operations, safety and efficiency are paramount.
Protocol 4A: Reductive Cleavage to a Chiral Alcohol
Materials:
-
N-acyl oxazolidinone adduct
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 equivalent) in anhydrous THF and cool to 0 °C.
-
Add LiBH₄ (2.0 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The crude alcohol and the recovered auxiliary can be separated by column chromatography.
Protocol 4B: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Caution: The reaction of lithium hydroxide with hydrogen peroxide can be exothermic and can lead to the evolution of oxygen gas, which can create a hazardous pressurized and oxygen-rich atmosphere in a sealed reactor.[6][7][8] Proper engineering controls, including adequate venting and inerting, are essential for safely performing this reaction on a large scale.
Materials:
-
N-acyl oxazolidinone adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 equivalent) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% H₂O₂ (4.0 equivalents) followed by a solution of LiOH (2.0 equivalents) in water.
-
Stir the reaction at 0 °C until the starting material is consumed (typically 2-4 hours).
-
Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equivalents).
-
Concentrate the mixture to remove the THF.
-
Make the aqueous solution basic with NaHCO₃ and extract with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Case Studies in Total Synthesis
The true power of this compound and its congeners is best illustrated by their successful application in the total synthesis of complex and medicinally important natural products.
Epothilones: A New Generation of Anticancer Agents
The epothilones are a class of 16-membered macrolides that have shown potent activity against various cancer cell lines, including those resistant to paclitaxel.[9] The total synthesis of these molecules has been a major focus of the synthetic community, and Evans' chiral auxiliaries have played a pivotal role in establishing the numerous stereocenters present in their structure. For instance, in several reported syntheses of epothilones, an asymmetric aldol reaction employing an N-propionyl oxazolidinone was used to construct a key fragment containing two contiguous stereocenters.[10][11] This fragment was then elaborated and incorporated into the final macrolide structure.
Dolastatins: Potent Antimitotic Agents from the Sea
The dolastatins are a family of peptides isolated from the sea hare Dolabella auricularia that exhibit powerful antimitotic activity.[12] Dolastatin 10, in particular, has been the subject of intense synthetic efforts due to its exceptional cytotoxicity against a range of cancer cells.[12] The synthesis of the unique amino acid residues within dolastatin 10, such as dolaisoleucine and dolaproine, often relies on asymmetric alkylations and aldol reactions guided by chiral oxazolidinones to set the crucial stereochemistry.
Conclusion and Future Outlook
This compound and other Evans-type chiral auxiliaries have proven to be exceptionally robust and reliable tools for asymmetric synthesis, from laboratory-scale discovery to large-scale manufacturing.[3] Their ability to predictably and efficiently control the stereochemical outcome of key carbon-carbon bond-forming reactions has been instrumental in the total synthesis of numerous complex and therapeutically important molecules. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to leverage the power of these remarkable chiral auxiliaries in their own synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the foundational strategies enabled by this compound will undoubtedly remain a cornerstone of modern organic synthesis.
References
-
Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372. [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (2002). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(15), 2886-2899. [Link]
-
Wikipedia contributors. (2023, November 28). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1332-1339. [Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
-
Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station Int. Ed. [Link]
-
Nicolaou, K. C., et al. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268-272. [Link]
-
McGlacken, G. P., & Fairlamb, I. J. (2009). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 13(5), 947-953. [Link]
-
Pettit, G. R., et al. (2015). Antineoplastic Agents. 599. Total Synthesis of Dolastatin 16. Journal of Natural Products, 78(3), 476-485. [Link]
-
Wang, Y., et al. (2020). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Nature Communications, 11(1), 1-9. [Link]
-
Li, A., & Wulff, W. D. (2019). Synthesis and Activity of Epothilone D. Current Medicinal Chemistry, 26(33), 6135-6151. [Link]
-
ResearchGate. (n.d.). Boron enolate mediated diastereoselective and enantioselective triple‐ and tetra‐ cross‐aldol reaction of aldehydes. [Link]
-
Le, D. N., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link]
-
LandSurvival.com. (n.d.). Aldol reaction. Retrieved from [Link]
-
Takacs, J. M., Jaber, M. R., Swanson, B. J., & Mehrman, S. J. (1998). Regio- and diastereoselective boron-mediated aldol reactions of chiral α,β,γ,δ-unsaturated N-acyloxazolidinones. Tetrahedron: Asymmetry, 9(24), 4313-4324. [Link]
-
Nicolaou, K. C., et al. (1997). Synthesis of epothilones A and B in solid and solution phase. Semantic Scholar. [Link]
-
Arizona State University. (2015). Antineoplastic agents. 599. Total synthesis of dolastatin 16. [Link]
-
Myers, A. G. (n.d.). Enantioselective Synthesis. Retrieved from [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Molnár, I., & Schupp, T. (2001). Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Chemistry & Biology, 8(9), 879-889. [Link]
-
Zhu, B., & Panek, J. S. (2000). Total synthesis of epothilone A. Organic Letters, 2(17), 2575-2578. [Link]
-
Hoveyda, A. H., et al. (2011). Cu-Catalyzed Chemoselective Preparation of 2-(Pinacolato)boron-Substituted Allylcopper Complexes and Their in situ Site-, Diastereo- and Enantioselective Additions to Aldehydes and Ketones. Nature Protocols, 6(11), 1845-1857. [Link]
-
Kwan, E. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Chen, L., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Molecules, 26(11), 3147. [Link]
-
Kim, D., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(21), 5092. [Link]
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Tetrahedron Letters, 39(50), 9369-9372. [Link]
-
Bak, A., et al. (2018). A diastereoselective preparation of cyclic α-aminoboronates. Tetrahedron, 74(38), 5363-5369. [Link]
-
Pettit, G. R., et al. (1997). Antineoplastic agents 360. Synthesis and cancer cell growth inhibitory studies of dolastatin 15 structural modifications. Journal of Medicinal Chemistry, 40(11), 1681-1688. [Link]
-
Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric alkylation of N-acylsultams: A general route to enantiomerically pure, crystalline C(α,α)-disubstituted carboxylic acid derivatives. Tetrahedron Letters, 30(42), 5603-5606. [Link]
-
Feroci, M., et al. (2012). Electrogenerated Base-Induced N-Acylation of Chiral Oxazolidin-2-ones. Molecules, 17(12), 14389-14400. [Link]
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Application Notes and Protocols for the Efficient Recycling and Recovery of (S)-4-ethyloxazolidin-2-one
Introduction: The Enduring Value of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries have long stood as a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control.[1][2] Among these, the oxazolidinone class of auxiliaries, pioneered by David A. Evans, has proven to be exceptionally versatile and effective in a myriad of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[2]
The (S)-4-ethyloxazolidin-2-one, a prominent member of the Evans auxiliary family, offers excellent stereochemical control due to its rigid structure and the directing influence of the ethyl group at the C4 position. A typical workflow involves the temporary covalent attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective reaction, and finally, the cleavage of the auxiliary to unveil the desired enantiomerically enriched product.[2]
A critical aspect of the economic and environmental viability of chiral auxiliary-mediated synthesis lies in the efficient recovery and recycling of the auxiliary itself.[3][4] Given that these auxiliaries are often high-value chemical entities, their quantitative recovery and reuse are pivotal for the scalability and sustainability of a synthetic route. This guide provides detailed application notes and validated protocols for the recovery and purification of this compound following its use in asymmetric synthesis, with a focus on methods that ensure high purity and yield, rendering it suitable for subsequent synthetic applications.
Core Principles of Auxiliary Recovery: A Post-Cleavage Strategy
The recovery of this compound is initiated after the crucial cleavage step, where the covalent bond between the auxiliary and the chiral product is selectively broken. The choice of cleavage method dictates the initial state of the reaction mixture from which the auxiliary must be isolated. The most common cleavage, yielding a chiral carboxylic acid, is achieved through mild hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][6] This process, while highly effective, presents a specific set of challenges for the subsequent separation, as the reaction medium becomes a complex aqueous/organic mixture containing the chiral carboxylic acid salt, the free auxiliary, and residual reagents.
The fundamental strategy for isolating the this compound from this mixture hinges on the differential solubility and chemical properties of the components. A generalized workflow for the recovery process is outlined below:
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
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- 6. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Stereocontrolled Synthesis of Pharmaceutical Intermediates Using (S)-4-ethyloxazolidin-2-one
Introduction: The Imperative of Chirality in Drug Development
In the landscape of modern pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of safe and effective drug development. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to exert precise control over the stereochemical outcome of chemical reactions.
Among the most reliable and widely adopted chiral auxiliaries are the Evans oxazolidinones. This guide focuses on a key member of this class, (S)-4-ethyloxazolidin-2-one , a versatile and efficient chiral auxiliary for the asymmetric synthesis of a wide range of pharmaceutical intermediates. Its efficacy stems from a rigid heterocyclic scaffold that effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. This document provides an in-depth exploration of the mechanistic principles, practical applications, and detailed experimental protocols for leveraging this compound in the synthesis of valuable chiral building blocks.
Mechanism of Stereocontrol: The Role of the Chelated Enolate
The remarkable stereodirecting power of this compound is rooted in the formation of a conformationally rigid, chelated (Z)-enolate upon deprotonation of its N-acyl derivative. The stereochemical outcome of subsequent reactions is dictated by the steric influence of the C4-substituent (the ethyl group in this case), which directs the approach of an electrophile to the less hindered face of the enolate.
The generally accepted model for this high diastereoselectivity involves the following key steps:
-
N-Acylation: The synthesis begins with the acylation of the nitrogen atom of this compound, attaching the desired acyl group that will be functionalized.
-
Enolate Formation: Treatment with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively removes the α-proton to the carbonyl group, forming a rigid (Z)-enolate. The metal cation (e.g., Li⁺ or Na⁺) forms a chelate with the two carbonyl oxygen atoms, locking the conformation.
-
Diastereoselective Electrophilic Attack: The ethyl group at the C4 position of the oxazolidinone ring sterically hinders the top face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) preferentially attacks from the less hindered bottom face.
-
Auxiliary Cleavage: After the stereocenter has been set, the chiral auxiliary is cleaved under mild conditions to yield the desired chiral product (e.g., a carboxylic acid, alcohol, or amide) and recover the intact auxiliary for reuse.
Below is a visualization of the diastereoselective alkylation process.
Caption: Workflow for Asymmetric Alkylation.
Key Asymmetric Transformations and Protocols
The versatility of this compound allows for its application in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and acylations.
N-Acylation of this compound
The initial step in utilizing an Evans auxiliary is its acylation. While several methods exist, a common and effective protocol involves the use of an acyl chloride in the presence of a base.
Protocol 1: N-Acylation with Acyl Chloride
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diastereoselective Alkylation
Asymmetric alkylation of N-acyl-(S)-4-ethyloxazolidin-2-one is a robust method for synthesizing α-chiral carboxylic acids. The following protocol is a general procedure for this transformation.
Protocol 2: Asymmetric Alkylation
-
Materials:
-
N-acyl-(S)-4-ethyloxazolidin-2-one (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., allyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq.) dropwise and stir for 30-60 minutes to form the (Z)-enolate.
-
Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C. The reaction time will vary depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
-
| Substrate (N-Acyl Group) | Alkylating Agent | Diastereomeric Excess (d.e.) | Reference |
| Propionyl | Allyl Iodide | >98% | |
| Phenylacetyl | Benzyl Bromide | >95% | General Evans Alkylation |
| Acetyl | Methyl Iodide | >95% | General Evans Alkylation |
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the synthesis of syn-β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceutical agents. Boron enolates are typically employed to ensure high levels of diastereoselectivity.
Caption: Asymmetric Aldol Reaction Workflow.
Protocol 3: Asymmetric Boron-Mediated Aldol Reaction
-
Materials:
-
N-propionyl-(S)-4-ethyloxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate buffer (pH 7), Methanol
-
-
Procedure:
-
Dissolve the N-propionyl-(S)-4-ethyloxazolidin-2-one (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of Et₃N (1.2 eq.). Stir for 30-60 minutes.
-
Add the aldehyde (1.2 eq.) dropwise at -78 °C.
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify by flash chromatography to obtain the syn-aldol adduct.
-
| Aldehyde | Diastereoselectivity (syn:anti) | Reference |
| Isobutyraldehyde | >99:1 | |
| Benzaldehyde | >98:2 | |
| Acetaldehyde | >95:5 |
Cleavage of the Chiral Auxiliary
A critical final step is the non-destructive removal of the chiral auxiliary to release the desired chiral product. Several methods are available, with the choice depending on the desired functional group.
-
To obtain the Carboxylic Acid: The most common method is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is highly selective for the exocyclic carbonyl group, leaving the oxazolidinone ring intact.
-
To obtain the Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
-
To obtain the Amide: Direct aminolysis can be achieved with certain nucleophiles, or the carboxylic acid can be converted to an amide via standard coupling procedures.
Protocol 4: Hydrolytic Cleavage to the Carboxylic Acid
-
Materials:
-
N-acylated oxazolidinone product
-
Tetrahydrofuran (THF) and Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq.) in a mixture of THF and water (typically 3:1 or 4:1).
-
Cool the solution to 0 °C.
-
Add aqueous H₂O₂ (4.0 eq.) followed by aqueous LiOH (2.0 eq.).
-
Stir the mixture at 0 °C for 1-2 hours, or until the reaction is complete by TLC.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq.).
-
Acidify the mixture to pH ~2-3 with aqueous HCl.
-
Extract the chiral carboxylic acid with an organic solvent. The recovered chiral auxiliary typically remains in the aqueous layer and can be recovered by extraction after basification.
-
Applications in the Synthesis of Pharmaceutical Intermediates
The chiral building blocks synthesized using this compound are precursors to a wide range of pharmaceuticals.
-
β-Amino Acids: These are key components of various bioactive molecules, including β-lactam antibiotics. The asymmetric alkylation of an N-bromoacetyl oxazolidinone followed by displacement of the bromide with an azide and subsequent reduction provides a reliable route to enantiomerically pure β-amino acids.
-
Polyketide Natural Products: The iterative nature of the Evans aldol reaction makes it ideal for the synthesis of complex polyketide chains, which are the backbones of many macrolide antibiotics and other natural products.
-
Boceprevir Intermediate: The synthesis of Boceprevir, a protease inhibitor for the treatment of hepatitis C, involves the use of chiral intermediates. While specific published routes may vary, the synthesis of chiral amino acid derivatives, which are central to the structure of Boceprevir, can be efficiently achieved using Evans auxiliary chemistry.
Conclusion
This compound stands as a testament to the power of chiral auxiliary-mediated synthesis. Its ability to reliably induce high levels of stereocontrol in a variety of fundamental organic transformations makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this auxiliary in the synthesis of enantiomerically pure pharmaceutical intermediates, thereby contributing to the development of safer and more effective medicines.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
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Guisado, O., et al. (2018). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 22(9), 1264-1269. [Link]
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Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
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Lee, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(19), 3569. [Link]
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Wu, G., et al. (2000). Exploration for large-scale stereoselective synthesis of unusual amino acids by using 4-phenyloxazolidin-2-one as a new chiral resolution reagent. Journal of the Chemical Society, Perkin Transactions 1, (21), 3787-3796. [Link]
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Anaya de Parrodi, C., et al. (2001). Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry, 12(1), 69-79. [Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. In Organic Reactions (pp. 1-200). John Wiley & Sons, Inc. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 4-Phenyl-2-Oxazolidinone: A Key Chiral Intermediate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]
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Hattori, S. I., et al. (2022). Structure-Activity Relationship Study of Boceprevir-Based SARS-CoV-2 Mpro Inhibitors. Journal of Medicinal Chemistry, 65(13), 8943-8956. [Link]
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Avenoza, A., et al. (2001). Asymmetric aldol reaction and its probable mechanism. The Journal of Organic Chemistry, 66(8), 2736-2743. [Link]
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Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472. [Link]
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Lectka, T., et al. (2006). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Accounts of Chemical Research, 39(12), 871-883. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Organic Letters, 2(6), 775-777. [Link]
-
Casado-Bellver, F. J., et al. (2000). Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. Molecules, 5(7), 849-850. [Link]
-
Bernardi, A., et al. (1994). Computer-assisted design of chiral boron enolates: The role of ate complexes in determining aldol stereoselectivity. Tetrahedron, 50(45), 13029-13046. [Link]
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Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Mishra, R. K., et al. (2007). Synthesis of 2-oxazolidinones from beta-lactams: stereospecific total synthesis of (-)-cytoxazone and all of its stereoisomers. Organic Letters, 9(4), 575-578. [Link]
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Turos, E., et al. (2007). Synthesis of 2-oxazolidinones from beta-lactams: stereospecific total synthesis of (-)-cytoxazone and all of its stereoisomers. Organic Letters, 9(4), 575-578. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide. Egyptian Journal of Chemistry, 65(6), 621-631. [Link]
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Miller, S. J., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. The Journal of Organic Chemistry, 86(17), 11849-11857. [Link]
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Palomo, C., et al. (1995). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. The Journal of Organic Chemistry, 60(16), 5124-5131. [Link]
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Sova, M., et al. (2018). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 22(16), 1576-1605. [Link]
- Google Patents. (2013).
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Johnston, J. N., et al. (2016). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 81(17), 7549-7557. [Link]
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Wu, Y., et al. (2017). Diastereoselective alkylation and methods for chiral auxiliary removal. Tetrahedron, 73(33), 4947-4954. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Chemical Reviews, 108(7), 2883-2917. [Link]
-
Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
-
de Souza, M. V. N., et al. (2007). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 12(5), 1076-1083. [Link]
-
Lee, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(19), 3569. [Link]
-
Zhang, Z., et al. (2014). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Chirality, 26(11), 694-698. [Link]
-
The Organic Chemistry Tutor. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Tetrahedron Letters, 39(51), 9369-9372. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. [Link]
-
Szabó, A., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 53-57. [Link]
-
Szabó, A., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 53-57. [Link]
-
de la Cruz, R., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(3), 525-531. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Asymmetric Synthesis with 4-Phenyl-2-Oxazolidinone. [Link]
Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids Using (S)-4-Ethyloxazolidin-2-one
Introduction: The Imperative for Enantiopure Amino Acids in Modern Drug Discovery
The chirality of molecules is a fundamental principle in pharmacology. For amino acids, the building blocks of peptides and proteins, their three-dimensional arrangement is critical to their biological function. Non-proteinogenic amino acids, in particular, have garnered significant interest in drug development as they can impart unique conformational constraints, improved metabolic stability, and novel pharmacological activities to peptide-based therapeutics. The stereoselective synthesis of these chiral molecules is, therefore, a cornerstone of modern medicinal chemistry.
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for achieving high levels of stereocontrol. The Evans oxazolidinone auxiliaries, first introduced by David A. Evans, are a class of chiral molecules that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This application note provides a detailed guide to the enantioselective synthesis of α-amino acids using (S)-4-ethyloxazolidin-2-one as the chiral auxiliary, a less common but effective member of the Evans auxiliary family.
The Role of this compound as a Chiral Auxiliary
The efficacy of Evans oxazolidinone auxiliaries lies in their ability to form a rigid, chelated enolate intermediate that sterically shields one face of the molecule. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective bond formation. The substituent at the 4-position of the oxazolidinone ring is the primary director of this stereochemical control.
While the (S)-4-benzyl and (S)-4-isopropyl substituted auxiliaries are more commonly cited in the literature, the (S)-4-ethyl variant offers its own unique steric and electronic profile. The ethyl group is less sterically demanding than an isopropyl or benzyl group, which may influence reaction rates and, in some cases, the degree of diastereoselectivity. This guide will provide detailed protocols based on the well-established principles of Evans auxiliaries, with specific considerations for the use of the (S)-4-ethyl derivative.
Overall Synthetic Workflow
The enantioselective synthesis of an α-amino acid using this compound can be broken down into three key stages:
-
N-Acylation: The chiral auxiliary is first acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone.
-
Diastereoselective Alkylation: The N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which is subsequently alkylated with an electrophile to introduce the desired amino acid side chain.
-
Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved from the alkylated product to yield the enantiomerically enriched α-amino acid and allow for the recovery of the auxiliary.
Visualizing the Workflow
Figure 1: General workflow for the enantioselective synthesis of α-amino acids using this compound.
Detailed Protocols
Part 1: N-Acylation of this compound
The first step involves the attachment of an acyl group to the nitrogen of the chiral auxiliary. A common choice is the propionyl group, as the resulting N-propionyl oxazolidinone is a versatile intermediate for the synthesis of a wide range of amino acids.
Protocol 1: N-Acylation using Propionyl Chloride
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-propionyl-(S)-4-ethyloxazolidin-2-one.
-
The crude product can be purified by flash column chromatography on silica gel.
Expert Insights:
-
The use of DMAP as a catalyst is crucial for efficient acylation.
-
It is important to use anhydrous solvents and reagents to prevent the hydrolysis of propionyl chloride.
-
The reaction is typically high-yielding (>90%).
Part 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The N-acyl oxazolidinone is deprotonated to form a rigid (Z)-enolate, which then reacts with an electrophile (an alkyl halide) from the less sterically hindered face.
Protocol 2: Diastereoselective Benzylation
Materials:
-
N-Propionyl-(S)-4-ethyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-ethyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to afford the benzylated product.
Expert Insights:
-
The choice of base is critical for efficient and selective enolate formation. NaHMDS and lithium diisopropylamide (LDA) are commonly used.
-
Maintaining a low temperature (-78 °C) throughout the reaction is essential to prevent side reactions and ensure high diastereoselectivity.
-
The diastereomeric ratio of the product can be determined by 1H NMR spectroscopy or chiral HPLC analysis. High diastereoselectivity (>95:5) is typically expected.
-
The ethyl group at the 4-position is expected to provide good stereocontrol, though potentially slightly lower than that observed with the bulkier isopropyl or benzyl groups in some cases.
Mechanism of Stereocontrol
Figure 2: Simplified representation of the chelated (Z)-enolate and the steric hindrance provided by the 4-ethyl substituent, directing the approach of the electrophile.
Part 3: Auxiliary Cleavage to Yield the Amino Acid
The final step is the removal of the chiral auxiliary to unmask the desired enantiopure α-amino acid. Hydrolytic cleavage using lithium hydroxide and hydrogen peroxide is a common and effective method.
Protocol 3: Hydrolytic Cleavage
Materials:
-
α-Alkylated N-acyl-(S)-4-ethyloxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H2O2) solution
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na2SO3)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the α-alkylated N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.
-
Slowly add an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na2SO3).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude α-amino acid.
-
The crude amino acid can be further purified by recrystallization or chromatography.
Expert Insights:
-
This cleavage method is generally high-yielding and proceeds with minimal to no racemization of the newly formed stereocenter.
-
The recovered this compound can be purified and reused, making this a cost-effective method.
-
Care should be taken during the addition of the quenching agent (Na2SO3) as the reaction can be exothermic.
Quantitative Data Summary
While specific data for this compound is not as prevalent in the literature as for other Evans auxiliaries, the expected outcomes are generally high. The following table provides a summary of typical results based on the performance of similar Evans auxiliaries.
| Step | Reagents | Typical Yield | Typical Diastereomeric Ratio (d.r.) |
| N-Acylation | Propionyl chloride, Et3N, DMAP | >90% | N/A |
| Alkylation | NaHMDS, Benzyl bromide | 80-95% | >95:5 |
| Cleavage | LiOH, H2O2 | >85% | N/A (enantiomeric excess >98%) |
Safety and Handling
-
Organolithium reagents (n-BuLi) and metal amides (NaHMDS, LDA) are highly reactive and pyrophoric. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Propionyl chloride and benzyl bromide are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The use of this compound as a chiral auxiliary provides a reliable and effective method for the enantioselective synthesis of a wide range of α-amino acids. The protocols outlined in this application note, based on the well-established chemistry of Evans auxiliaries, offer a practical guide for researchers in academia and the pharmaceutical industry. While the ethyl substituent at the 4-position may result in subtle differences in reactivity and selectivity compared to more common auxiliaries, the fundamental principles of stereocontrol remain the same. With careful execution of these protocols, scientists can confidently synthesize enantiomerically enriched amino acids for their research and drug discovery programs.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of R- and S-R-Amino Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Prasad, K. R.; Anbarasan, P. Enantioselective Synthesis of α-Amino Acids. In Chiral Amine Synthesis; Nugent, T. C., Ed.; Wiley-VCH: Weinheim, Germany, 2010; pp 1–36. [Link]
-
Wu, Y.; Sun, Y.-P. The application of Evans chiral auxiliary in asymmetric synthesis. RSC Adv., 2017 , 7, 46078-46091. [Link]
Troubleshooting & Optimization
Improving diastereoselectivity in (S)-4-ethyloxazolidin-2-one reactions
Technical Support Center: (S)-4-Ethyloxazolidin-2-one Reactions
A Senior Application Scientist's Guide to Maximizing Diastereoselectivity
Welcome to the technical support center for stereoselective reactions utilizing this compound. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, providing you with the insights needed to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] Its primary function is to create a chiral environment that forces new stereocenters to form with a specific, predictable 3D orientation. The ethyl group at the C4 position provides the necessary steric bulk to shield one face of the reactive intermediate (typically an enolate), leading to highly diastereoselective bond formation on the opposite, less-hindered face. After the reaction, the auxiliary can be cleaved and recovered for reuse.[1]
Q2: For which types of reactions is this auxiliary most effective?
This auxiliary is a variant of the highly successful Evans oxazolidinone auxiliaries and is particularly effective for asymmetric reactions involving the formation of enolates.[1] These include:
-
Diastereoselective Aldol Additions: Creating β-hydroxy carbonyl compounds with excellent stereocontrol.[2][3]
-
Diastereoselective Alkylations: Forming new carbon-carbon bonds at the α-position to a carbonyl group.[1][4][5][6]
-
Asymmetric Diels-Alder Reactions
-
Asymmetric Conjugate Additions (Michael Additions)
Q3: What is a realistic diastereomeric ratio (d.r.) to expect?
Under optimized conditions, reactions using this compound or similar Evans-type auxiliaries can achieve excellent diastereoselectivity, often exceeding 95:5 d.r. and sometimes reaching >99:1, which may be at the detection limit of standard NMR analysis.[7] However, achieving this level of selectivity is highly dependent on precise control over reaction parameters.
Q4: How is the chiral auxiliary removed after the reaction?
The N-acyl bond is robust enough to withstand the reaction conditions but can be cleaved selectively to yield various functional groups without racemizing the newly formed stereocenter.[8] Common methods are summarized in the table below.
| Desired Product | Reagents | Typical Conditions |
| Chiral Carboxylic Acid | Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂) | THF/H₂O, 0 °C |
| Chiral Primary Alcohol | Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, 0 °C to RT |
| Chiral Ester | Sodium Alkoxide (e.g., NaOMe) in the corresponding alcohol | MeOH, 0 °C to RT |
| Chiral Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) or other reducing agents | Toluene or CH₂Cl₂, -78 °C |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
dot
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Q5: My diastereomeric ratio (d.r.) is much lower than expected (e.g., 70:30 instead of >95:5). What went wrong?
Possible Causes:
-
Incomplete or Incorrect Enolate Geometry: The high diastereoselectivity of these reactions relies on the preferential formation of the (Z)-enolate. This geometry is crucial for establishing the rigid, chair-like transition state that dictates the stereochemical outcome.[2][3]
-
Temperature Fluctuations: Allowing the reaction temperature to rise above -78 °C during enolate formation or alkylation can lead to enolate equilibration or favor a less-ordered transition state, eroding selectivity.
-
Suboptimal Lewis Acid (for Aldol Reactions): The choice of Lewis acid is critical for organizing the transition state. Boron enolates, formed with reagents like dibutylboron triflate (Bu₂BOTf), are known to form highly organized Zimmerman-Traxler transition states, leading to excellent selectivity.[2] Using a different metal, like lithium, can result in a less rigid transition state and lower d.r.[9]
-
Presence of Moisture: Water will quench the enolate and can interfere with the coordination of the Lewis acid, disrupting the organized transition state.
-
Incorrect Stoichiometry: An excess of base or an insufficient amount of Lewis acid can lead to undesired side reactions or poorly formed transition states.
Recommended Solutions:
-
Ensure (Z)-Enolate Formation: For aldol reactions, use dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., triethylamine or Hünig's base). For alkylations, strong, hindered bases like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at -78 °C are effective.[1][10]
-
Strict Temperature Control: Maintain a constant temperature of -78 °C (a dry ice/acetone bath is standard) throughout the enolate formation and the addition of the electrophile.
-
Use the Right Lewis Acid: For aldol reactions, Bu₂BOTf is the gold standard for achieving high syn-selectivity with Evans auxiliaries.[3] For other reactions, the choice of counterion (Li⁺, Na⁺, K⁺) can influence selectivity and must be considered.
-
Work Under Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, dichloromethane). Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q6: The reaction yield is very low, or I only recovered my starting material. What should I check?
Possible Causes:
-
Ineffective Enolate Formation: The α-protons of N-acylated oxazolidinones are acidic, but a sufficiently strong base is required for complete deprotonation. Old or poorly stored bases (e.g., LDA, NaHMDS) may have degraded.
-
Poor Electrophile Reactivity: The electrophile (e.g., alkyl halide or aldehyde) may be unreactive or may have decomposed. Aldehydes are particularly prone to polymerization or oxidation.
-
Steric Hindrance: A very bulky electrophile or a sterically demanding N-acyl group on the auxiliary can significantly slow down the reaction.
-
Incorrect Workup Procedure: The product may be water-soluble or unstable to the quench conditions, leading to loss during extraction.
Recommended Solutions:
-
Verify Base Activity: Use freshly prepared LDA or a recently purchased, properly stored bottle of NaHMDS. Titrating the base before use is a good practice to confirm its concentration.
-
Purify the Electrophile: Distill aldehydes immediately before use. Ensure alkyl halides have not decomposed.
-
Adjust Reaction Time/Temperature: For sluggish reactions, increase the reaction time at -78 °C. If the reaction is still incomplete, it can sometimes be slowly warmed to a higher temperature (e.g., -40 °C), but this risks lowering the diastereoselectivity. Monitor progress carefully by TLC.
-
Gentle Quench: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water or acid to minimize side reactions.
Mechanistic Insights: The Source of Stereocontrol
Understanding the transition state geometry is key to rationalizing and improving diastereoselectivity. The chiral auxiliary works by creating a conformationally rigid chelated intermediate where one face of the planar enolate is sterically blocked.
dot
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Sci-Hub. Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones / Tetrahedron: Asymmetry, 2001 [sci-hub.box]
Technical Support Center: Troubleshooting Difficult Cleavages of N-acyl-(S)-4-ethyloxazolidin-2-ones
Introduction
(S)-4-ethyloxazolidin-2-ones are powerful chiral auxiliaries in asymmetric synthesis, enabling the formation of complex stereocenters with high diastereoselectivity.[1][2] However, the crucial final step of cleaving the N-acyl bond to release the desired chiral product while recovering the auxiliary can present significant challenges.[1] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the cleavage of N-acyl-(S)-4-ethyloxazolidin-2-ones. Drawing from established protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cleavage reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?
A1: Incomplete cleavage is a frequent issue stemming from several factors, including insufficient reactivity of the cleavage reagent, steric hindrance around the carbonyl group, or suboptimal reaction conditions.
Causality & Solutions:
-
Reagent Reactivity: The choice of cleavage reagent is paramount and depends on the desired product (carboxylic acid, alcohol, ester, etc.).[1] For hydrolytic cleavage to a carboxylic acid, lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is generally effective.[2][3] If this is proving sluggish, ensure your H₂O₂ is fresh and of the correct concentration. For reductive cleavage to an alcohol, lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are standard choices.[1] Ensure these reagents are not quenched by residual moisture in your solvent or on your glassware.
-
Steric Hindrance: A bulky acyl group can sterically shield the exocyclic carbonyl from nucleophilic attack. Increasing the reaction temperature or switching to a less sterically demanding nucleophile can sometimes overcome this. However, be mindful that higher temperatures can increase the risk of side reactions, including epimerization.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction rates. For LiOOH cleavage, a mixture of tetrahydrofuran (THF) and water is commonly used.[4] Ensure adequate solubility of your substrate.
-
Temperature: While many cleavages are run at 0 °C to room temperature, gently warming the reaction may be necessary for stubborn substrates. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Stoichiometry: Ensure you are using a sufficient excess of the cleavage reagent, especially if it is susceptible to decomposition or quenching.
-
Workflow for Optimizing Incomplete Cleavage:
Caption: Decision workflow for troubleshooting incomplete cleavage reactions.
Q2: I'm observing epimerization at the α-carbon of my product. How can I prevent this loss of stereochemical integrity?
A2: Epimerization is a critical issue that undermines the primary purpose of using a chiral auxiliary. It typically occurs via the formation of an enolate intermediate under basic conditions, followed by non-stereoselective protonation.
Causality & Solutions:
-
Strongly Basic Conditions: Many cleavage methods employ basic reagents. Prolonged reaction times or excessively high temperatures in the presence of a strong base can promote enolization and subsequent epimerization.[5][6]
-
Mechanism of Epimerization: The α-proton of the acyl group is acidic and can be abstracted by a base to form a planar enolate. Reprotonation can then occur from either face, leading to a racemic or diastereomeric mixture.
Preventative Measures:
-
Milder Reagents: For transesterification, consider using Lewis acid-promoted methods which proceed under milder conditions and are less prone to causing epimerization.[7] Catalysts like MgBr₂ or Sc(OTf)₃ have proven effective.[7]
-
Temperature Control: Perform the cleavage at the lowest possible temperature that allows for a reasonable reaction rate. For many standard procedures, this is 0 °C or even lower (e.g., -20 °C).
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to epimerization-inducing conditions.
-
Quenching Protocol: A carefully planned quenching procedure is crucial. Rapidly neutralize the basic reaction mixture with a suitable acid at low temperature.
Table 1: Recommended Conditions to Minimize Epimerization
| Cleavage Method | Reagent/Catalyst | Typical Temperature | Key Considerations |
| Transesterification | MgBr₂, Sc(OTf)₃ in alcohol | 0 °C to RT | Excellent for preserving stereochemistry; tolerates acid-sensitive groups.[7] |
| Hydrolysis | LiOOH (LiOH/H₂O₂) | 0 °C | Keep reaction times to a minimum; quench promptly.[2] |
| Reductive Cleavage | LiBH₄ | 0 °C | Generally less prone to epimerization than strongly basic methods. |
Q3: My desired product is decomposing under the cleavage conditions. What are some strategies to avoid this?
A3: Product decomposition can occur if your target molecule contains functional groups that are unstable to the cleavage conditions (e.g., base-labile esters, acid-sensitive protecting groups).
Causality & Solutions:
-
Functional Group Incompatibility: The high pH of LiOH/H₂O₂ hydrolysis can saponify esters elsewhere in the molecule.[8] Similarly, reductive conditions using powerful hydrides like LiAlH₄ can reduce other functional groups like esters, amides, or nitriles.
-
Chemoselectivity is Key: The solution lies in choosing a cleavage method that is chemoselective for the N-acyl oxazolidinone bond while leaving other functional groups intact.
Chemoselective Cleavage Strategies:
-
Lewis Acid-Promoted Transesterification: This is often the mildest method for converting the N-acyl oxazolidinone to an ester. It avoids strongly basic or highly reactive nucleophiles.[7]
-
Reductive Cleavage to Aldehydes: For substrates sensitive to over-reduction, using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can often stop the reduction at the aldehyde stage.[1][9][10] Pre-complexation with a Lewis acid like ZnCl₂ can sometimes be necessary for hindered substrates.[9][10]
-
N-to-S Acyl Transfer: For complex molecules, specialized auxiliaries that allow for N-to-S acyl transfer can generate a thioester intermediate. This thioester can then be chemoselectively functionalized under conditions that might not be compatible with standard oxazolidinone cleavage.[8]
Diagram of Cleavage Pathways and Product Outcomes:
Caption: Common cleavage reagents and their corresponding products.
Q4: I am getting a significant amount of endocyclic cleavage (ring-opening of the oxazolidinone). Why is this happening and how can I favor exocyclic cleavage?
A4: The desired reaction is the cleavage of the exocyclic N-acyl bond. However, nucleophilic attack can also occur at the endocyclic carbonyl of the oxazolidinone ring, leading to an undesired ring-opened byproduct.
Causality & Solutions:
-
Nucleophile Choice: The regioselectivity of the cleavage is highly dependent on the nucleophile. For instance, lithium hydroxide (LiOH) alone tends to favor endocyclic cleavage, whereas lithium hydroperoxide (LiOOH) preferentially attacks the exocyclic carbonyl.[3]
-
Mechanistic Rationale: The preference of LiOOH for the exocyclic carbonyl is a key aspect of the Evans auxiliary methodology. While the exact mechanism has been subject to detailed study, it is understood that the hydroperoxide anion is a more effective nucleophile for cleaving the exocyclic imide carbonyl compared to the hydroxide anion.[2][4]
-
Steric Factors: In some cases, particularly with very hindered N-acyl groups, even typically selective reagents may lead to endocyclic cleavage. Modifying the oxazolidinone auxiliary itself, for example by introducing gem-dimethyl groups at the 5-position, has been shown to inhibit endocyclic nucleophilic attack during reductions.[9][10]
Protocol to Maximize Exocyclic Cleavage (Hydrolysis to Carboxylic Acid):
-
Setup: Dissolve the N-acyl oxazolidinone (1 equiv.) in a 3:1 mixture of THF and water in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate container, prepare the LiOOH solution. To the cooled aqueous hydrogen peroxide (30% w/w, ~4 equiv.), add a solution of lithium hydroxide monohydrate (~2 equiv.) in water. Caution: This is an exothermic process.
-
Addition: Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce any excess peroxide.
-
Workup: Acidify the mixture to pH ~2-3 with a suitable acid (e.g., 1N HCl). Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the aqueous layer.
References
- Orita, A., et al. (n.d.). Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions.
- Azzena, U. G., Melloni, G., & Nigra, C. (1993). Reductive Cleavage of N-Substituted 2-Aryl- l,3-oxazolidines: Generation of alfa-Amino-Substituted Carbanions. Journal of Organic Chemistry.
- (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- (n.d.). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Royal Society of Chemistry.
- Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- Jo, W. S., et al. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
- (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
- (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health.
- (n.d.). Epimerization of Peptide.
- (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing.
- (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. | Department of Chemistry [chem.ox.ac.uk]
- 10. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of Lewis acids on the stereochemical outcome with (S)-4-ethyloxazolidin-2-one
Welcome to the technical support center for the application of (S)-4-ethyloxazolidin-2-one, a cornerstone chiral auxiliary in modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high stereoselectivity in your reactions. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, with a focus on the critical role of Lewis acids in dictating the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: I am observing low diastereoselectivity in my alkylation reaction using an N-acyl-(S)-4-ethyloxazolidin-2-one. What are the likely causes and how can I improve it?
A1: Low diastereoselectivity in alkylation reactions with Evans-type auxiliaries often stems from incomplete or incorrect enolate formation. The underlying principle of this powerful technique relies on the generation of a rigid, chelated (Z)-enolate, which then directs the incoming electrophile to one face.[1]
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure you are using a sufficiently strong, non-nucleophilic base to completely deprotonate the α-proton of the acyl group. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed.[1] Use of weaker bases or insufficient equivalents can lead to an equilibrium between the starting material and the enolate, compromising selectivity.
-
Reaction Temperature: The formation of the (Z)-enolate is typically performed at low temperatures, such as -78 °C, to ensure kinetic control and prevent side reactions. Allowing the reaction temperature to rise prematurely can lead to enolate equilibration or decomposition.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common solvent for these reactions. Ensure your solvent is rigorously dried, as trace amounts of water will quench the enolate and reduce your yield and selectivity.
-
Purity of Reagents: The purity of your N-acyl oxazolidinone, electrophile, and base is paramount. Impurities can interfere with the enolate formation or react with the enolate in an undesired fashion.
Q2: I want to perform an aldol reaction and obtain the "Evans syn" product. Which Lewis acid should I choose and why?
A2: For the synthesis of the "Evans syn" aldol product, the use of a boron triflate, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is the gold standard.[2] This combination reliably produces the desired syn diastereomer with high selectivity.
The stereochemical outcome is dictated by a well-defined, non-chelated Zimmerman-Traxler transition state.[3] The boron enolate reacts with the aldehyde through a six-membered chair-like transition state.[2] The ethyl group on the oxazolidinone sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus leading to the syn product.[2]
Experimental Protocol: Evans Syn-Aldol Reaction
-
Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one in anhydrous dichloromethane (DCM) or diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add dibutylboron triflate (1.1 equivalents) dropwise, followed by the slow addition of triethylamine (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.0 equivalent) dropwise.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q3: My goal is to synthesize the "non-Evans anti" aldol product. How can I achieve this reversal of stereoselectivity?
A3: Achieving the "non-Evans anti" aldol product requires a switch in the reaction conditions to favor a chelated transition state. This is typically accomplished by using a chelating Lewis acid, with titanium tetrachloride (TiCl₄) being a prominent example.[4][5]
In this scenario, the titanium atom coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the enolate into a different conformation, leading to the opposite stereochemical outcome compared to the boron-mediated reaction.[4][5] The choice of base is also critical, with a hindered base such as Hünig's base (DIPEA) often used in conjunction with TiCl₄.[6][7]
Table 1: Lewis Acid Influence on Stereochemical Outcome in Aldol Reactions
| Lewis Acid | Base | Predominant Product | Transition State Model |
| Bu₂BOTf | Et₃N or DIPEA | Evans syn | Non-chelated Zimmerman-Traxler[3] |
| TiCl₄ | DIPEA | non-Evans anti | Chelated[4][5] |
| Sn(OTf)₂ | N-Ethylpiperidine | Varies with substrate | Can access different stereoisomers |
| MgBr₂ | Et₃N | Can favor anti-aldol products | Chelated |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | - Incomplete enolate formation.- Incorrect Lewis acid or base.- Reaction temperature too high. | - Use a stronger base (e.g., LDA, NaHMDS) for alkylations.- For aldol reactions, ensure the correct Lewis acid/base combination for the desired stereoisomer (see Table 1).- Maintain low temperatures (-78 °C) during enolate formation and electrophile addition. |
| Low Reaction Yield | - Presence of water or protic impurities.- Insufficient equivalents of base or Lewis acid.- Degradation of starting material or product. | - Use anhydrous solvents and reagents.- Ensure accurate stoichiometry of all reagents.- Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition. |
| Formation of Multiple Products | - Competing O-acylation vs. C-acylation.- Epimerization of the newly formed stereocenter. | - For acylations, inverse addition (adding the enolate to the acylating agent) can sometimes favor C-acylation.- Use a mild workup procedure to avoid epimerization. A buffered aqueous solution may be necessary. |
| Difficulty in Removing the Chiral Auxiliary | - Harsh hydrolysis conditions leading to product degradation.- Incomplete reaction. | - For conversion to esters, amides, or carboxylic acids, consider direct catalytic methods using Lewis acids like Yb(OTf)₃.[8]- For reduction to the alcohol, LiBH₄ is a common and effective reagent. |
Visualizing the Stereochemical Control
The choice of Lewis acid dictates the conformation of the enolate and, consequently, the stereochemical outcome of the aldol reaction. The following diagrams illustrate the key transition states.
Diagram 1: Non-Chelated Transition State for Evans Syn-Aldol Product
Caption: Non-chelated model for the Evans syn-aldol reaction.
Diagram 2: Chelated Transition State for Non-Evans Anti-Aldol Product
Caption: Chelated model for the non-Evans anti-aldol reaction.
References
-
Shinisha, C. B., & Sunoj, R. B. (2010). The Pivotal Role of Chelation as a Stereochemical Control Element in Non-Evans Anti Aldol Product Formation. The Journal of Organic Chemistry, 75(12), 4372-4375. [Link]
-
Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11600-11611. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
University of Michigan. (n.d.). Asymmetric Induction. MSU Chemistry. [Link]
-
Crimmins, M. T. (2004). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N- Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Organic Letters, 6(4), 581-584. [Link]
-
Bhamboo, P., Bera, S., & Mondal, D. (2021). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. Asian Journal of Organic Chemistry, 10(10), 2763-2819. [Link]
-
Wikipedia. (n.d.). Oxazolidinone. Wikipedia. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: A Practical Method for the Synthesis of anti-Aldol Adducts. Organic Letters, 2(6), 775-777. [Link]
-
Gnas, Y., & Glorius, F. (2006). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Angewandte Chemie International Edition, 45(21), 3362-3365. [Link]
-
Vo, C.-V., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link]
-
Polavarapu, P. L., et al. (2007). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Carbohydrate Research, 342(12-13), 1883-1888. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-4-Methyloxazolidin-2-one. PubChem. [Link]
-
Anaya de Parrodi, C., et al. (2001). Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry, 12(1), 69-78. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Sci-Hub. Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones / Tetrahedron: Asymmetry, 2001 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (S)-4-Ethyloxazolidin-2-One Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-ethyloxazolidin-2-one, a critical chiral auxiliary in asymmetric synthesis. We will explore the nuances of optimizing reaction conditions, specifically temperature and solvent selection, to maximize yield, purity, and stereochemical fidelity. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound from its common precursor, (S)-2-aminobutan-1-ol.
Q1: What are the most common and reliable methods for the cyclization of (S)-2-aminobutan-1-ol to this compound?
There are several established methods, primarily differing by the choice of carbonylating agent. The most prevalent approaches include:
-
Reaction with Diethyl Carbonate: This is a robust and high-yielding method, often performed neat (without solvent) or with a catalytic amount of a base like sodium ethoxide at elevated temperatures (135–150 °C)[1]. It is considered an atom-economical choice.
-
Reaction with Carbonyldiimidazole (CDI): This method typically proceeds under milder conditions than the diethyl carbonate route. The reaction is often carried out in a polar aprotic solvent like Tetrahydrofuran (THF) and may require heating to around 60 °C to ensure complete conversion[1].
-
Reaction with Carbon Dioxide (CO₂): A greener approach that utilizes CO₂ as the C1 source. This method often requires a dehydrating agent to promote the cyclization of the intermediate carbamate[2]. While environmentally friendly, it can present challenges in optimizing pressure and catalysts for efficient conversion.
-
Reaction with Phosgene or Phosgene Derivatives (e.g., triphosgene): While effective, these reagents are highly toxic and hazardous, making them less desirable for modern synthetic applications despite their long history of use[3].
Q2: How does the choice of solvent fundamentally impact the reaction's success?
The solvent plays a multifaceted role in the synthesis:
-
Solubility: It must effectively dissolve the starting amino alcohol and any reagents to ensure a homogeneous reaction mixture, which is critical for efficient kinetics.
-
Boiling Point & Temperature Control: The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure. High-boiling solvents allow for higher temperatures, which can accelerate the reaction, but may also promote side reactions or degradation[4].
-
Mechanism Involvement: In some cases, the solvent is not merely an inert medium. Protic solvents (like ethanol or water) can potentially interfere with the reaction by competing as nucleophiles. Aprotic solvents like THF are often preferred as they can solvate cations without interfering with the key nucleophilic attacks[5][6].
-
Workup and Isolation: A solvent with a low boiling point (e.g., THF, DCM) is easier to remove under reduced pressure. Conversely, using a solvent in which the product is insoluble at room temperature can facilitate isolation via precipitation and filtration.
Q3: What is the mechanistic principle behind the cyclization, and why is temperature critical?
The synthesis is fundamentally a two-step process occurring in one pot:
-
Carbamate Formation: The nitrogen atom of the amino alcohol acts as a nucleophile, attacking the carbonyl source (e.g., diethyl carbonate) to form an intermediate carbamate ester.
-
Intramolecular Cyclization: The oxygen atom of the alcohol moiety then performs a nucleophilic attack on the carbamate carbonyl carbon. This intramolecular cyclization is the ring-closing step.
Temperature is a critical lever for controlling this process. Sufficient thermal energy is required to overcome the activation energy of both steps, particularly the intramolecular cyclization. However, excessive heat can lead to the degradation of the starting materials, intermediates, or the final product, thus reducing the overall yield[4][7]. The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing thermal decomposition.
Section 2: Troubleshooting Guide for Reaction Optimization
This guide is structured to help you diagnose and resolve common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Q: My reaction is proceeding very slowly or has stalled, resulting in a low yield. How should I adjust the temperature?
A: Insufficient thermal energy is a primary cause of slow or incomplete reactions. The cyclization step, in particular, requires a significant activation energy.
-
Causality: Many published procedures for oxazolidinone synthesis from amino alcohols explicitly require high temperatures, sometimes in the range of 120–150 °C, especially when using less reactive carbonylating agents like diethyl carbonate[3]. Temperatures below this threshold may result in extremely slow kinetics.
-
Recommended Action:
-
First, ensure your reagents are pure and dry.
-
Gradually increase the reaction temperature in 10–15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage[7].
-
For bench-scale synthesis, consider switching to a higher-boiling solvent if your current solvent limits the achievable temperature.
-
Microwave-assisted synthesis can be an excellent alternative, as it often provides rapid heating and dramatically reduces reaction times, though careful temperature control is still necessary[3][8].
-
-
-
Q: I've increased the temperature, but my yield is still poor, and I'm recovering mostly starting material. Could the solvent be the problem?
A: Yes, an inappropriate solvent can severely hinder the reaction.
-
Causality: Poor solubility of the starting amino alcohol or reagents can create a heterogeneous mixture, limiting the interaction between molecules. Furthermore, some solvents may not be inert under the reaction conditions. For example, using non-polar solvents like hexane or toluene has been reported to give very low yields in some cases[3].
-
Recommended Action:
-
Switch to a Polar Aprotic Solvent: Tetrahydrofuran (THF) is frequently cited as an optimal solvent for oxazolidinone synthesis as it effectively dissolves the reactants and intermediates without interfering with the reaction mechanism[5][6]. Other options include acetonitrile (MeCN) or dimethylformamide (DMF), though their higher boiling points can complicate removal during workup[7].
-
Consider Solvent-Free Conditions: For the diethyl carbonate method, running the reaction "neat" (using the liquid reagent as the solvent) is a highly effective and common strategy[1]. This maximizes the concentration of reactants.
-
-
Problem 2: Significant Byproduct Formation
-
Q: My TLC plate shows multiple spots, and my final product is impure. How can I improve the reaction's selectivity?
A: Byproduct formation is often a consequence of suboptimal temperature or incorrect reagent stoichiometry.
-
Causality: Excessively high temperatures can cause thermal degradation of the desired product or promote side reactions[4]. In CO₂-based methods, incomplete dehydration can lead to linear carbamate intermediates, and harsh conditions can cause N- or O-alkylation byproducts[2].
-
Recommended Action:
-
Find the "Sweet Spot" for Temperature: Instead of maximizing the temperature, try to find the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe (e.g., 4-12 hours). This minimizes the energy available for competing reaction pathways.
-
Ensure Stoichiometry is Correct: Use a slight excess of the carbonylating agent (e.g., 1.1–1.2 equivalents) to ensure full conversion of the limiting amino alcohol, but avoid a large excess which can complicate purification.
-
Use a Milder Carbonylating Agent: If side reactions persist with highly reactive agents, switching to a milder alternative like CDI may provide a cleaner reaction profile, albeit potentially requiring longer reaction times or slightly elevated temperatures.
-
-
Section 3: Experimental Protocols and Data Summaries
The following protocols and tables provide a practical starting point for your optimization experiments.
Experimental Protocols
Protocol 1: Synthesis using Diethyl Carbonate (Neat) This protocol is adapted from literature procedures known for high yields[1].
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-aminobutan-1-ol (1.0 eq).
-
Add diethyl carbonate (2.0-3.0 eq) and a catalytic amount of sodium ethoxide (approx. 0.05 eq).
-
Heat the mixture with vigorous stirring to 135–150 °C. The reaction progress can be monitored by the evolution of ethanol.
-
Maintain heating for 4–8 hours or until TLC analysis indicates the complete consumption of the starting amino alcohol.
-
Allow the reaction to cool to room temperature. Remove the excess diethyl carbonate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 2: Synthesis using Carbonyldiimidazole (CDI) in THF This protocol utilizes milder conditions suitable for more sensitive substrates[1].
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-aminobutan-1-ol (1.0 eq) in anhydrous THF.
-
Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C.
-
Stir at 60 °C for 12–18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
Data Presentation
Table 1: Influence of Solvent on Oxazolidinone Synthesis Efficiency
| Solvent | Typical Temperature (°C) | General Outcome | Rationale / Comments | Reference |
| None (Neat) | 130 - 150 | Often Excellent Yields | High reactant concentration. Best with stable reagents like diethyl carbonate. | [1] |
| THF | 60 - 90 | Good to Excellent Yields | Polar aprotic; good solvating power without interfering nucleophilically. | [5][6] |
| Toluene | Reflux (~111) | Low to Moderate Yields | Less polar; may result in poor solubility and slower reaction rates. | [3][7] |
| Acetonitrile (MeCN) | Reflux (~82) | Moderate Yields | Polar aprotic, but may not be as effective as THF for all substrates. | [7] |
| DMF | 80 - 120 | Moderate to Good Yields | High boiling point allows for high temperatures, but is difficult to remove. | [7] |
| Water / Ethanol | Variable | Generally Poor Yields | Protic solvents can compete in nucleophilic attack, leading to byproducts. | [7] |
Table 2: General Effect of Temperature on Reaction Rate and Yield
| Temperature Range | Typical Reaction Time | Expected Yield | Potential Issues & Considerations |
| Room Temp - 50 °C | > 24 hours | Low / No Conversion | Insufficient energy to overcome activation barrier for cyclization. |
| 60 - 100 °C | 8 - 18 hours | Moderate to High | Optimal range for many CDI or catalyst-driven methods. Balances rate and stability. |
| 110 - 150 °C | 2 - 8 hours | High to Excellent | Required for less reactive agents (e.g., diethyl carbonate). Risk of thermal degradation increases.[4] |
| > 150 °C | < 4 hours | Decreasing | Significant risk of starting material and product degradation, leading to lower isolated yields. |
Section 4: Visualized Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low-yield reactions during the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis of this compound.
References
- Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. (n.d.). National Institutes of Health (NIH).
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). National Institutes of Health (NIH).
- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health (NIH).
- Reaction conditions in the synthesis of oxazolidin-2-ones. (n.d.). ResearchGate.
- Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. (2019). National Institutes of Health (NIH).
- The effect of solvents and temperature for synthesis of 4a. (n.d.). ResearchGate.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). BenchChem.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). MDPI.
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side reactions and byproducts in (S)-4-ethyloxazolidin-2-one chemistry
Welcome to the technical support center for (S)-4-ethyloxazolidin-2-one and related Evans-type chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during asymmetric synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the insights needed to optimize your reactions.
Section 1: Asymmetric Alkylation Reactions
Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of modern synthesis, valued for its reliability in creating stereogenic centers. However, achieving high yields and diastereoselectivity requires careful control over reaction parameters. This section addresses the most common issues encountered during this critical C-C bond formation.
FAQ 1: Low Diastereoselectivity (Poor d.r.) in Alkylation
Question: My alkylation reaction using an N-acyl-(S)-4-ethyloxazolidin-2-one is producing a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve the stereoselectivity?
Answer: Low diastereoselectivity is typically a result of a poorly organized transition state during the alkylation step. The high selectivity of the Evans alkylation relies on the formation of a rigid, chelated Z-enolate where one face is effectively blocked by the auxiliary's substituent (the ethyl group in this case).[1] Several factors can disrupt this organization:
-
Base and Counterion: The choice of base is critical. Lithium bases like Lithium Diisopropylamide (LDA) and sodium bases like Sodium Hexamethyldisilazide (NaHMDS) are common, but the resulting metal counterion significantly influences the rigidity of the chelated enolate.[1][2][3] Lithium enolates are generally preferred for forming tight, well-defined chelates. Sodium enolates can sometimes lead to faster reactions but may offer lower selectivity depending on the substrate and electrophile.[2]
-
Temperature: Enolate formation and alkylation must be conducted at low temperatures (typically -78 °C) to prevent enolate equilibration or decomposition, and to ensure the reaction is under kinetic control.[1] Allowing the reaction to warm prematurely can lead to a loss of stereocontrol.
-
Solvent: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the lithium cation while still allowing for the necessary chelation. Using other solvents can alter the nature of the enolate and its aggregation state, impacting selectivity.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) generally give excellent selectivity.[1] Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can compromise the diastereomeric ratio.
Troubleshooting Protocol for Low Diastereoselectivity
-
Verify Reagent Quality: Ensure the base (LDA, NaHMDS) is freshly prepared or properly titrated. Anhydrous conditions are paramount; moisture will quench the enolate and interfere with the reaction.
-
Optimize Enolization:
-
Perform the deprotonation at -78 °C in anhydrous THF.
-
Add the base dropwise to a solution of the N-acyl oxazolidinone.
-
Allow sufficient time for complete enolate formation (typically 30-60 minutes).
-
-
Control Alkylation Temperature: Add the electrophile slowly at -78 °C and maintain this temperature for the duration of the reaction. Monitor by TLC (thin-layer chromatography) from judiciously quenched aliquots.
-
Evaluate Base/Counterion: If using NaHMDS, consider switching to an LDA-based protocol to promote a more rigid lithium chelate.
Table 1: Influence of Base and Temperature on Alkylation Diastereoselectivity
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | NaHMDS | LDA | LDA often provides higher d.r. due to tighter chelation with the Li⁺ ion.[1] |
| Temperature | -78 °C → 0 °C | Maintained at -78 °C | Strict temperature control at -78 °C is crucial for kinetic control and high selectivity.[1] |
| Electrophile | CH₃I (highly reactive) | sec-Butyl iodide (less reactive) | More reactive electrophiles tend to give higher d.r.[1] |
FAQ 2: Low or No Yield of the Alkylated Product
Question: I am getting a low yield or recovering only my starting material after my alkylation reaction. What went wrong?
Answer: Low conversion is often traced back to issues with enolate formation or the reactivity of the electrophile.
-
Inefficient Deprotonation: Insufficient or degraded base will result in incomplete enolate formation. The pKa of the N-acyl imide's α-proton is typically in the range of 18-20, requiring a strong, non-nucleophilic base.
-
Poor Electrophile: The electrophile may be unreactive (e.g., sterically hindered alkyl halides) or may have degraded during storage.
-
Side Reactions: If the temperature is not sufficiently low, the enolate can act as a base, leading to elimination side reactions with certain electrophiles (e.g., secondary or tertiary halides).
-
Quenching: Premature quenching of the enolate by moisture or an acidic workup can lead to the recovery of starting material.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low alkylation yield.
Section 2: Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with excellent stereocontrol. The use of boron enolates is particularly common for achieving high syn-diastereoselectivity.
FAQ 3: Poor Diastereoselectivity in Aldol Reactions
Question: My Evans aldol reaction is giving a mixture of diastereomers instead of the expected single syn-adduct. Why is this happening?
Answer: The stereochemical outcome of the Evans aldol reaction is dictated by the geometry of the enolate and the subsequent Zimmerman-Traxler transition state.[4] Loss of selectivity points to a disruption of this pathway.
-
Enolate Geometry: The standard conditions (Bu₂BOTf, Et₃N) are designed to selectively generate the Z-enolate, which leads to the syn-aldol product.[4] Using other bases or Lewis acids can alter the E/Z ratio of the enolate, directly eroding the diastereoselectivity of the aldol addition. Lithium enolates, for instance, are known to give lower diastereoselectivity in aldol reactions compared to their boron counterparts.
-
Acetate vs. Propionate Aldols: A critical and often overlooked factor is the structure of the N-acyl group. The high selectivity observed in many Evans aldol reactions is specific to propionate (or larger) N-acyl groups . The α-methyl group is essential for creating a steric clash that disfavors the transition state leading to the anti-product. In an N-acetyl oxazolidinone , this crucial steric directing group is absent, and consequently, the reaction gives virtually no diastereoselectivity (a 1:1 mixture of diastereomers).[5]
-
Reaction Temperature: The reaction must be kept at -78 °C to prevent side reactions, including retro-aldol reactions, which can scramble the stereochemistry and lead to a thermodynamic mixture of products.
Troubleshooting Protocol for Poor Aldol Selectivity
-
Confirm Acyl Group Structure: Verify that you are not attempting an acetate aldol. If a single β-hydroxy stereocenter is desired without an adjacent α-substituent, alternative methods should be explored.[5]
-
Ensure Z-Enolate Formation: Use the standard conditions of a dialkylboron triflate (e.g., Bu₂BOTf or 9-BBN-OTf) and a tertiary amine base (e.g., Et₃N or i-Pr₂NEt). Ensure the boron reagent is of high quality.
-
Strict Temperature Control: Maintain the reaction at -78 °C from enolization through to the quench.
-
Aldehyde Purity: Use freshly distilled or purified aldehyde, as impurities can interfere with the reaction.
Caption: Decision tree for troubleshooting aldol diastereoselectivity.
Section 3: Auxiliary Cleavage
The final step in this synthetic sequence is the removal of the chiral auxiliary. While effective, this step can be a source of significant byproduct formation if not performed correctly.
FAQ 4: Formation of a Hydroxyamide Byproduct During Cleavage
Question: During the cleavage of my N-acyl oxazolidinone with LiOH/H₂O₂, I am observing a significant amount of a byproduct that I suspect is a β-hydroxy amide. What is causing this and how can I prevent it?
Answer: This is a classic and well-documented side reaction in Evans auxiliary chemistry. The N-acyl oxazolidinone has two electrophilic carbonyl groups: the desired exocyclic (amide) carbonyl and the endocyclic (carbamate) carbonyl of the auxiliary itself.
-
Mechanism of Side Reaction: Hydroxide (OH⁻) is a hard nucleophile that can attack the sterically less hindered and electronically accessible carbamate carbonyl. This leads to endocyclic cleavage, opening the oxazolidinone ring to form a β-hydroxy amide byproduct. In fact, using LiOH without hydrogen peroxide will exclusively give this ring-opened product.[6][7][8]
-
Role of LiOOH: The standard cleavage conditions use a combination of LiOH and H₂O₂. This in situ generates lithium hydroperoxide (LiOOH). The hydroperoxide anion (OOH⁻) is a softer, more selective nucleophile that preferentially attacks the exocyclic amide carbonyl, leading to the desired carboxylic acid after workup and recovery of the intact auxiliary.[1][6][7]
-
Optimizing Selectivity: The key to minimizing the hydroxyamide byproduct is to favor the reaction with LiOOH over LiOH. This is achieved by:
-
Using a sufficient excess of H₂O₂.
-
Keeping the temperature low (typically 0 °C).
-
Ensuring efficient mixing.
-
Troubleshooting Protocol for Auxiliary Cleavage
-
Reagent Stoichiometry: Use a standard ratio of reagents, typically in a THF/water solvent system. A common protocol involves adding aqueous H₂O₂ (e.g., 4 equivalents) to a solution of the substrate in THF at 0 °C, followed by the slow addition of aqueous LiOH (e.g., 2 equivalents).
-
Temperature Control: Maintain the reaction temperature at 0 °C. Higher temperatures can increase the rate of the undesired hydroxide attack.
-
Quenching: After the reaction is complete (monitored by TLC), quench the excess peroxide carefully with an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) at 0 °C.
-
Workup: After quenching, the desired carboxylic acid can be separated from the recovered chiral auxiliary by acid-base extraction.[9]
Caption: Competing pathways in auxiliary cleavage.
FAQ 5: Risk of Epimerization During Cleavage
Question: Is there a risk of epimerizing the newly created stereocenter during the cleavage step?
Answer: Yes, epimerization is a potential risk, although the standard LiOOH conditions are designed to be mild to prevent this.[1] The α-proton of the desired carboxylic acid product is acidic and can be removed under strongly basic conditions, leading to racemization.
-
Causes of Epimerization:
-
Excessively Strong Base: Using a large excess of LiOH or a stronger base can promote epimerization.
-
Elevated Temperature: Allowing the cleavage reaction to warm significantly increases the rate of all reactions, including epimerization.
-
Prolonged Reaction Time: Leaving the reaction for an extended period under basic conditions provides more opportunity for epimerization to occur.
-
-
Mitigation Strategies:
-
Use the milder, more nucleophilic LiOOH reagent, which is less basic than LiOH.[1]
-
Adhere to the recommended stoichiometry and low temperature (0 °C).
-
Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Section 4: Analytical Methods
Properly identifying products and byproducts is crucial for effective troubleshooting.
Question: What are the best analytical methods for monitoring these reactions and identifying byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides much higher resolution than TLC and is excellent for accurately determining diastereomeric ratios (d.r.).[10][11][12][13] A normal-phase column (e.g., silica or diol) is often effective for separating diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Essential for structural confirmation. The diastereomeric ratio can often be determined by integrating characteristic, well-resolved signals for each diastereomer.
-
¹³C NMR: Confirms the carbon skeleton and the presence of carbonyl groups.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify potential byproducts, such as the hydroxyamide from unintended cleavage.
References
-
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
-
Kwan, E. E. evans enolate alkylation-hydrolysisx. [Link]
- Sammes, P. G., & Smith, M. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
- Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society.
-
Sammes, P. G., & Smith, M. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
-
Imperial College London. (2016). Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
ChemOrgChem. (2024). LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved. YouTube. [Link]
-
Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues. YouTube. [Link]
-
Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. ResearchGate. [Link]
- Collum, D. B., et al. (2019). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. Journal of the American Chemical Society.
-
University of York. Asymmetric Synthesis. [Link]
-
Journal of American Science. (2011). Determination of the New Oxazolidinone Antibiotic. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect-Sci. [Link]
-
PubMed. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
PubMed. (1988). Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. [Link]
-
Waseda University. Epimerization of Peptide. [Link]
- Cardillo, G., et al. (1990). Functionalisation of unsaturated amides: synthesis of chiral α- or β-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1.
-
DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
-
Sammes, P. G., & Smith, M. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
MDPI. (2020). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]
-
ResearchGate. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]
- Li, Y., et al. (2008). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods.
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PubMed. (2006). Synthesis of tertiary beta-hydroxy amides by enolate additions to acylsilanes. [Link]
-
PubMed. (2014). HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 10. jofamericanscience.org [jofamericanscience.org]
- 11. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing epimerization during the removal of (S)-4-ethyloxazolidin-2-one
Topic: Addressing Epimerization During the Removal of (S)-4-Ethyloxazolidin-2-one
Welcome to the technical support guide for researchers utilizing Evans-type chiral auxiliaries. This resource, developed by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to address the critical challenge of epimerization during the cleavage of N-acyl-(S)-4-ethyloxazolidin-2-ones. Our goal is to ensure you can recover your chiral product with the highest possible stereochemical integrity.
Understanding the Root Cause: Why Does Epimerization Occur?
Epimerization at the α-carbon during auxiliary removal is a common pitfall that can compromise an entire synthetic sequence. The primary cause is the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate.[1] This loss of the stereocenter's three-dimensional information allows for re-protonation to occur from either face of the enolate, resulting in a mixture of diastereomers and a loss of enantiomeric purity in the final product.
This process is particularly problematic under strongly basic conditions, where the rate of proton abstraction can compete with or even exceed the rate of the desired nucleophilic cleavage of the acyl group.[1][2] Factors such as the strength of the base, reaction temperature, and solvent polarity can significantly influence the rate of this unwanted side reaction.[2][3]
Caption: Base-mediated abstraction of the α-proton leads to a planar enolate, causing epimerization.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant epimerization when cleaving my N-acyl oxazolidinone with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). What is going wrong and how can I fix it?
This is a classic problem. While the LiOH/H₂O₂ method is robust for generating the carboxylic acid, epimerization occurs if the conditions allow the hydroxide (OH⁻) to act as a base before the hydroperoxide anion (OOH⁻) can act as a nucleophile.[4][5] The key is to favor the nucleophilic attack pathway.
Troubleshooting Steps:
-
Temperature Control is Critical: The most common error is running the reaction at too high a temperature. The reaction should be initiated at 0 °C or even lower to significantly slow down the rate of proton abstraction.[6]
-
Reagent Stoichiometry: Ensure you are using an adequate excess of hydrogen peroxide. The hydroperoxide anion is a superior nucleophile to hydroxide for attacking the exocyclic carbonyl, and maintaining its concentration favors the desired cleavage over enolization.[4][7] The original Evans conditions often use around 4 equivalents of H₂O₂.[8]
-
Solvent System: The standard solvent system is a mixture of tetrahydrofuran (THF) and water, typically in a 3:1 or 4:1 ratio. This ensures solubility for both the substrate and the reagents.[4]
Q2: Are there milder alternatives to LiOH/H₂O₂ for obtaining the carboxylic acid that are less prone to epimerization?
Yes. While LiOH/H₂O₂ is effective when optimized, other methods can provide a wider margin of safety against epimerization, although they may not be as universally applicable. One such method involves using lithium hydroperoxide (LiOOH) prepared in situ under strictly anhydrous conditions, though this is less common in practice. For substrates particularly prone to epimerization, converting to an ester or alcohol first and then hydrolyzing or oxidizing can be a safer, albeit longer, route.
Q3: How can I cleave the auxiliary to directly yield a methyl or benzyl ester without causing epimerization?
Direct conversion to an ester via transesterification is an excellent strategy for avoiding the strongly basic conditions that cause epimerization.[9] This is typically achieved using an alcohol (e.g., methanol or benzyl alcohol) in the presence of a suitable Lewis acid catalyst.
Recommended Lewis Acids:
-
Magnesium Bromide (MgBr₂): An effective and mild catalyst for this transformation.
-
Scandium Triflate (Sc(OTf)₃): A powerful Lewis acid that can catalyze the reaction under gentle conditions.[9]
-
Titanium (IV) Isopropoxide (Ti(OiPr)₄): Also used, though sometimes less effective than other Lewis acids.[9]
These methods proceed under nearly neutral conditions, which suppresses the formation of the problematic enolate intermediate.[9]
Q4: I need to obtain the primary alcohol from my N-acyl oxazolidinone. What is the best method to ensure stereochemical purity is retained?
Reductive cleavage is the method of choice for converting the N-acyl group into a primary alcohol. This transformation is highly reliable and generally proceeds with excellent retention of stereochemical integrity.
Recommended Reducing Agents:
-
Lithium Borohydride (LiBH₄): This is the most commonly used reagent. It is mild enough not to affect the oxazolidinone ring but effectively reduces the acyl group. The reaction is typically run in a solvent like THF, often with the addition of water or methanol at 0 °C.[10]
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can also be used. However, it requires more stringent anhydrous conditions and careful temperature control (0 °C).[10]
Reductive cleavage avoids the use of bases, thereby circumventing the enolization pathway responsible for epimerization.
Validated Protocols & Scientific Rationale
Workflow Overview: Auxiliary Cleavage
Caption: Selection of cleavage method determines the final product while aiming to preserve stereointegrity.
Protocol 1: High-Fidelity Saponification to the Carboxylic Acid
This protocol is optimized to favor nucleophilic attack by the hydroperoxide anion, minimizing base-mediated epimerization.
Methodology:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) to the solution.
-
Slowly add an aqueous solution of lithium hydroxide (e.g., 0.8 M, 1.5 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 M, 5.0 eq) to reduce excess peroxide.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous layer with a non-polar solvent (e.g., dichloromethane) to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the desired carboxylic acid product with ethyl acetate.
Scientific Rationale: The hydroperoxide anion (OOH⁻), formed from H₂O₂ and LiOH, is a significantly more potent nucleophile than the hydroxide ion (OH⁻) due to the alpha effect.[4] By maintaining a low temperature (0 °C), the rate of enolization (a kinetically slower process) is suppressed, while the rapid nucleophilic attack of OOH⁻ on the exocyclic carbonyl proceeds efficiently.[6][8] This selective attack leads to a peroxy-tetrahedral intermediate that collapses to release the carboxylate and the auxiliary.[7]
Protocol 2: Epimerization-Resistant Transesterification to an Ester
This protocol uses a mild Lewis acid to generate an ester directly, avoiding basic conditions entirely.
Methodology:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous methanol (or benzyl alcohol, >10 eq).
-
Add the Lewis acid catalyst, for example, anhydrous magnesium bromide (MgBr₂, 1.5 eq), in one portion at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
Scientific Rationale: The Lewis acid coordinates to the carbonyl oxygens of the N-acyl oxazolidinone, activating the acyl group toward nucleophilic attack by the alcohol.[9] The reaction proceeds under neutral or very weakly acidic conditions, which are not conducive to the deprotonation of the α-carbon. This effectively shuts down the enolization pathway, preserving the stereochemical integrity of the product.[9]
Protocol 3: Reductive Cleavage to the Primary Alcohol
This protocol provides a clean, epimerization-free route to the corresponding primary alcohol.
Methodology:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 2-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The product can be purified by column chromatography to separate the desired alcohol from the recovered auxiliary.
Scientific Rationale: Hydride reagents like LiBH₄ are nucleophiles, not bases. They directly attack the electrophilic carbonyl carbon of the acyl group.[10] This process does not create conditions that would promote the abstraction of the α-proton, thus the risk of epimerization is negligible.
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Epimerization of Product | 1. Reaction temperature too high during basic hydrolysis. 2. Insufficient H₂O₂ in LiOH/H₂O₂ cleavage. 3. Use of a strong, non-nucleophilic base for cleavage. | 1. Maintain reaction temperature at 0 °C or below.[6] 2. Use at least 4 equivalents of H₂O₂.[8] 3. Switch to an alternative method like Lewis acid-catalyzed transesterification or reductive cleavage.[9][10] |
| Low Yield of Cleaved Product | 1. Incomplete reaction. 2. Decomposition of product during workup. 3. Formation of byproducts (e.g., hydroxyamide). | 1. Increase reaction time or slightly raise the temperature after initial addition at 0 °C. Monitor carefully. 2. Ensure quenching and extraction steps are performed without delay. Avoid overly harsh acidic/basic conditions in workup if the product is sensitive. 3. Ensure LiOH is added slowly to the peroxide-containing solution to maintain a high concentration of LiOOH.[8] |
| Formation of Hydroxyamide Byproduct | Competing attack of hydroxide at the endocyclic (carbamate) carbonyl of the auxiliary, followed by hydrolysis of the acyl group. | This is often observed with LiOH alone. The presence of excess H₂O₂ greatly favors attack at the exocyclic (acyl) carbonyl, suppressing this pathway.[4][7] Ensure proper stoichiometry and addition order. |
| Difficulty Recovering Auxiliary | The auxiliary may be partially soluble in the aqueous layer or form emulsions during workup. | Perform multiple extractions with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc). Adjusting the pH of the aqueous layer can sometimes improve separation. |
References
-
McIntosh, J., Talbot, A. C., & de la Torre, A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1432–1437. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
-
Smith, T. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Ghorai, P., & Weiss, D. S. (2008). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. The Journal of organic chemistry, 73(10), 3949–3951. [Link]
-
McIntosh, J., Talbot, A. C., & de la Torre, A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. Retrieved from [Link]
- Google Patents. (1979). Reductive cleavage of oxazolidine compounds.
-
Teruya, K. (2012). Epimerization in Peptide. Waseda University. Retrieved from [Link]
-
McIntosh, J. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Retrieved from [Link]
-
Ghorai, P., & Weiss, D. S. (2008). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. PubMed. Retrieved from [Link]
-
Zolek, T., et al. (2013). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 18(8), 9018-9035. [Link]
-
Yamin, B. M., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1369. [Link]
-
Mondal, B., et al. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. [Link]
-
Schumann, B., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(32), 13434-13442. [Link]
-
Jamieson, A. G., et al. (2017). Selective Axial-to-Equatorial Epimerization of Carbohydrates. Journal of the American Chemical Society, 139(29), 9940-9947. [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Retrieved from [Link]
-
Reddit. (2023). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
-
Herrerías, P. I., et al. (2016). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 1(5), 969-976. [Link]
-
MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(15), 4983. [Link]
-
Royal Society of Chemistry. (2020). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2020). Scheme 4. Proposed mechanism for C2 epimerization and CC bond cleavage of glucose on WO 3. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205. [Link]
-
Nature. (2022). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Nature Communications, 13, 3456. [Link]
-
University of Bristol. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. School of Chemistry. Retrieved from [Link]
Sources
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Technical Support Center: Purification Strategies for Diastereomeric Products from (S)-4-ethyloxazolidin-2-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions for the purification of diastereomeric products derived from reactions utilizing the (S)-4-ethyloxazolidin-2-one chiral auxiliary, a cornerstone of modern asymmetric synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the separation of diastereomers generated using Evans-type oxazolidinone auxiliaries.
Q1: What are diastereomers, and why can they be separated by standard purification techniques?
A: Diastereomers are stereoisomers that have two or more chiral centers and are not mirror images of each other.[1][2] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties, such as different melting points, boiling points, solubilities, and chromatographic retention times.[2][3] This fundamental difference in physical properties is what allows for their separation using standard laboratory techniques like flash chromatography, crystallization, or standard HPLC, without the need for a chiral environment.[4][5]
Q2: What is the specific role of the this compound auxiliary in creating separable products?
A: The this compound is a chiral auxiliary. When you covalently attach this enantiomerically pure molecule to your prochiral substrate (e.g., by acylation), it provides a chiral environment for subsequent reactions.[5][] When you then perform a reaction that creates a new stereocenter (like an alkylation or aldol reaction), the auxiliary's steric and electronic properties direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other. The products of this reaction are diastereomers because they contain the original stereocenter from the auxiliary and the newly formed stereocenter.[7]
Q3: Do I need a chiral HPLC column to separate my diastereomers?
A: Generally, no. The separation of true diastereomers does not require a chiral stationary phase (CSP) or chiral column.[4] Because diastereomers have different physical properties, they will interact differently with standard, achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase).[8][9] While chiral columns can sometimes be used and may offer unique selectivity, they are typically unnecessary and reserved for the more challenging separation of enantiomers.[10]
Q4: What are the primary purification strategies I should consider?
A: The two most common and effective strategies for separating diastereomeric products derived from oxazolidinone auxiliaries are:
-
Flash Column Chromatography: This is often the first method attempted due to its versatility and speed. Separation is based on the differential adsorption of the diastereomers to a stationary phase (usually silica gel).
-
Crystallization: This method exploits differences in solubility between the diastereomers.[11] If one diastereomer is significantly less soluble than the other in a given solvent system, it can be selectively crystallized from the mixture, often yielding material of very high purity.[12]
For analytical assessment of diastereomeric ratio (d.r.) or for small-scale purification of highly challenging separations, High-Performance Liquid Chromatography (HPLC) is also a powerful tool.[13]
Part 2: Purification Strategy Workflow
Choosing the right purification strategy is critical for efficiency and yield. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a purification strategy.
Part 3: Troubleshooting Guides
This section provides solutions to common problems encountered during purification.
Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification. However, separating diastereomers with very similar polarities can be challenging.
| Symptom / Issue | Possible Cause | Troubleshooting Steps & Rationale |
| Poor or No Separation on TLC (ΔRf < 0.1) | Inappropriate Solvent System: The polarity of the mobile phase is not optimal to differentiate the subtle structural differences between diastereomers. | 1. Systematically Vary Solvent Ratio: Adjust the ratio of your polar/non-polar solvents (e.g., from 10% to 15% to 20% Ethyl Acetate in Hexanes).2. Change Solvent Composition: If adjusting ratios fails, switch one of the solvents. Different solvents offer different selectivities. For example, replacing Ethyl Acetate with Diethyl Ether or a Hexanes/Dichloromethane mixture can alter hydrogen bonding and dipole interactions with your compounds and the silica.[14]3. Add a Third Solvent: Adding a small amount (~1%) of a polar solvent like methanol or a coordinating solvent like toluene can sometimes dramatically improve separation by modifying the silica surface or interacting differently with the diastereomers. |
| Co-elution on the Column (Broad peak containing both diastereomers) | 1. Poor TLC Resolution: The separation seen on the TLC plate was not sufficient for a preparative column.2. Column Overloading: Too much material was loaded for the column size, causing band broadening.3. Inefficient Column Packing: Voids or channels in the stationary phase lead to poor flow characteristics. | 1. Re-optimize TLC: Find a solvent system that gives a ΔRf of at least 0.1-0.2 for baseline separation on a column.2. Reduce Sample Load: A good rule of thumb is a 1:100 sample-to-silica weight ratio for difficult separations.3. Improve Column Packing: Ensure a homogenous slurry and careful packing to create a dense, uniform bed.4. Use a Longer Column or Stack Columns: Increasing the column length provides more theoretical plates, enhancing resolving power for difficult separations.[1][2] |
| Streaking or Tailing on TLC/Column | Compound Acidity/Basicity: The N-acyl oxazolidinone products can have acidic protons (α- to the carbonyl) that interact strongly with the slightly acidic silica gel. | 1. Add a Modifier to the Eluent: Add a small amount of a weak acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase. This neutralizes active sites on the silica and ensures your compound is in a single protonation state, leading to sharper peaks.Rationale: This minimizes strong, non-specific interactions that cause tailing and improves peak shape and resolution. |
Typical Starting Solvent Systems for Flash Chromatography
| Product Type | Mobile Phase System (Silica Gel) | Typical Ratios |
| N-Acyl Oxazolidinone | Ethyl Acetate / Hexanes | 10% - 30% EtOAc |
| Aldol Adducts | Ethyl Acetate / Hexanes | 20% - 50% EtOAc |
| Alkylation Products | Ethyl Acetate / Hexanes | 15% - 40% EtOAc |
Note: These are starting points. Always optimize with TLC first.
Guide 2: Crystallization
Crystallization can be a highly effective, scalable, and economical method for obtaining diastereomerically pure material.[12]
| Symptom / Issue | Possible Cause | Troubleshooting Steps & Rationale |
| Product "Oils Out" or No Crystals Form | 1. Solvent Choice: The solvent may be too good (product is too soluble) or too poor (product crashes out as an amorphous solid).2. Supersaturation Not Reached: The solution is not concentrated enough for nucleation to occur. | 1. Screen Solvent/Anti-solvent Systems: Find a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common systems include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.[11]2. Slow Evaporation: Leave a solution in a loosely capped vial to allow the solvent to evaporate slowly, gradually increasing the concentration.3. Vapor Diffusion: Place a vial of your dissolved compound inside a larger sealed jar containing an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent). The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.[11] |
| Both Diastereomers Co-crystallize (No change in d.r. upon crystallization) | Similar Solubilities: The solubilities of the two diastereomers in the chosen solvent system are too close. | 1. Seeding: Add a single, pure crystal of the desired diastereomer to a saturated solution.[11] This provides a template for crystal growth and can favor the crystallization of that specific diastereomer.2. Slurry Experiment: Suspend the mixed-diastereomer solid in a solvent where it is only slightly soluble.[11][15] Over time, the system will equilibrate, dissolving the more soluble diastereomer while the less soluble one remains solid, thus enriching the solid phase. This is a thermodynamically controlled process.[15] |
| Low Yield of Crystalline Material | High Solubility: The desired diastereomer still has significant solubility in the mother liquor even at low temperatures. | 1. Optimize Solvent Ratio: For two-solvent systems, carefully adjust the ratio to minimize the solubility of the desired product at the crystallization temperature.2. Lower the Temperature: Cool the crystallization mixture in an ice bath or freezer to further decrease solubility and maximize recovery.3. Concentrate the Mother Liquor: Carefully evaporate some solvent from the filtrate and attempt a second crystallization to recover more product. Be aware this second crop may be of lower purity. |
Part 4: Standard Operating Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol assumes a diastereomeric mixture of an alkylation product from an this compound auxiliary.
-
TLC Optimization: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems, starting with 20% Ethyl Acetate (EtOAc) in Hexanes. d. Adjust the solvent ratio until the two diastereomer spots are clearly resolved with Rf values between 0.2 and 0.5 and a ΔRf > 0.1.
-
Column Preparation: a. Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for ~400 mg of crude material). b. Equilibrate the column with the optimized mobile phase.
-
Sample Loading: a. Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane and inject it onto the column. b. Dry Loading (Recommended for best resolution): Dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel (~2-3x the weight of your compound), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully load this powder onto the top of the column bed.
-
Elution and Fraction Collection: a. Begin elution with the optimized mobile phase. b. Collect fractions and monitor the elution by TLC. c. Combine fractions containing the pure, desired diastereomer.
-
Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Screening for a Crystallization Solvent System
-
Preparation: a. Place small amounts (~10-20 mg) of the solid diastereomeric mixture into several small test tubes or vials.
-
Single Solvent Screening (for Hot/Cold Crystallization): a. To each vial, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) dropwise while warming until the solid just dissolves. b. Allow the vials to cool slowly to room temperature, then place them in an ice bath or freezer. c. Observe for crystal formation. An ideal solvent dissolves the product when hot but yields a good recovery of crystals when cold.
-
Two-Solvent Screening (for Anti-solvent Crystallization): a. Dissolve the samples in a minimal amount of a "good" solvent in which the compound is very soluble (e.g., Dichloromethane, THF, Ethyl Acetate). b. To each vial, add a different "anti-solvent" (e.g., Hexanes, Pentane, Water) dropwise until the solution becomes persistently cloudy (turbid). c. Gently warm the vial until the solution becomes clear again. d. Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
Analysis: a. Once crystals are obtained, isolate them by filtration. b. Analyze both the crystals and the remaining mother liquor by an appropriate method (e.g., ¹H NMR, HPLC) to determine the diastereomeric ratio and assess the efficiency of the separation.
Part 5: The Underlying Principle of Separation
This diagram illustrates how the chiral auxiliary transforms a challenging enantiomer separation problem into a manageable diastereomer separation.
Caption: Workflow of chiral auxiliary-mediated asymmetric synthesis.
References
- Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
- Various Authors. (2024). How can we separate diastereomers of larger organic moiety?.
- Chemistry Steps. (n.d.).
- Berger, T. A., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pfizer Global Research and Development.
- BenchChem. (2025). Technical Support Center: Separation of Cryptomeridiol Diastereomers. BenchChem.
- Lee, J. Y., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(20), 6241.
- Reddit User Discussion. (2023).
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- Chemistry LibreTexts. (2019). 6.
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- BOC Sciences. (n.d.). Chiral Auxiliaries Supplier.
- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Harada, N. (2016).
- Li, G. (Ed.). (2010). Crystallization-Based Separation of Enantiomers.
- Wikipedia. (n.d.). Chiral auxiliary.
- Reddit User Discussion. (2018). Help separating diastereomers with very similar Rf. r/chemistry.
- Larrow, J. F., & Jacobsen, E. N. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry Department.
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Evans-Type Chiral Auxiliaries: A Technical Support Guide for Researchers
From the desk of the Senior Application Scientist: Evans-type oxazolidinone auxiliaries are a cornerstone of modern asymmetric synthesis, prized for their reliability and high levels of stereocontrol in forming carbon-carbon bonds.[1][2][3] However, like any powerful tool, their successful application hinges on a nuanced understanding of the underlying mechanisms and potential pitfalls.
This guide is structured to address the common challenges and questions that arise in the lab. We move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your reactions for success.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific issues encountered during the typical workflow involving Evans auxiliaries: acylation, diastereoselective transformation (e.g., alkylation, aldol), and auxiliary cleavage.
Issue 1: Poor Diastereoselectivity in Alkylation or Aldol Reactions
Q: My alkylation/aldol reaction is yielding a low diastereomeric ratio (d.r.). What are the common causes and how can I improve the stereoselectivity?
A: Low diastereoselectivity is a frequent challenge that can almost always be traced back to suboptimal reaction conditions affecting the formation and stability of the key enolate intermediate. The cornerstone of high selectivity in Evans auxiliary chemistry is the clean and exclusive formation of the (Z)-enolate, which then adopts a chelated, rigid conformation to direct the incoming electrophile.[2][4][5][6]
Primary Causes & Solutions:
-
Incorrect Enolate Geometry: The formation of the (E)-enolate is a major contributor to poor selectivity. The (Z)-enolate is strongly favored due to minimization of A(1,3) strain between the α-substituent and the auxiliary's R group. Forcing conditions or improper base selection can erode this preference.
-
Solution: Use bulky, strong, non-nucleophilic bases. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are standard choices that reliably produce the (Z)-enolate.[4][6] For aldol reactions, dibutylboron triflate with a hindered amine base like diisopropylethylamine (DIPEA) is highly effective at ensuring (Z)-enolate geometry.[2][5]
-
-
Poor Chelation Control: The metal counterion is critical. Lithium and sodium effectively chelate to both the enolate oxygen and the oxazolidinone carbonyl oxygen. This locks the conformation of the auxiliary, creating a rigid steric shield that blocks one face of the enolate.[4]
-
Solution: Ensure your reagents and solvents are scrupulously dry. Water will quench the enolate and interfere with proper chelation. Use lithium or sodium bases. While potassium bases can form enolates, they chelate less effectively, leading to a more flexible transition state and lower d.r.
-
-
Temperature Control: Enolates are thermally unstable. Running the reaction at too high a temperature can lead to enolate equilibration (isomerization to the (E)-enolate) or decomposition.
-
Solution: Form the enolate at -78 °C (dry ice/acetone bath). Add the electrophile at this temperature and allow the reaction to proceed at -78 °C or warm slowly only if necessary. Less reactive electrophiles may require sodium enolates or higher temperatures, but this must be approached with caution.[6]
-
-
Substrate-Specific Issues (Acetate Aldols): N-acetyl oxazolidinones notoriously give poor selectivity in aldol reactions. The lack of an α-substituent removes a key steric interaction in the transition state that normally helps differentiate the two diastereomeric pathways.[7]
-
Solution: For acetate aldols, consider alternative chiral auxiliary systems or chiral catalysts designed for this specific transformation. Evans auxiliaries excel in propionate and more substituted systems.[7]
-
Caption: The bulky benzyl group blocks the top face, directing the electrophile (E⁺) to the bottom face.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Gessner, V. H., Dunitz, J. D., & Seebach, D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Chem-Station (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Krenske, E. H. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Anonymous. (n.d.). Evans enolate alkylation-hydrolysis. University of Calgary. [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1543-1551. [Link]
-
Not Voodoo (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
-
Collum, D. B., et al. (2016). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 138(40), 13329-13339. [Link]
-
Maloney, K. M. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
No Added Chemicals (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. [Link]
-
Bandar, J. S., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science, 4(5), 609-615. [Link]
-
Collum, D. B., et al. (2016). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. Journal of the American Chemical Society, 138(42), 13819-13822. [Link]
-
Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 138(1), 345-355. [Link]
-
Alfa Chemistry (2025). Overview of Evans Aldol Reaction Techniques. Coconote. [Link]
-
All Things Chiral (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Huang, P.-Q. (2023). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]
-
Smith, T. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
University of York (n.d.). Asymmetric Synthesis. University of York Chemistry Department. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
Chem Explore (2020). Asymmetric Methodology: Evan's Chiral Auxiliary. YouTube. [Link]
-
Peptide Institute Inc. (n.d.). Epimerization of Peptide. Peptide Institute Inc. Technical Documents. [Link]
-
Gage, J. R., & Evans, D. A. (1990). (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Organic Syntheses, 68, 83. [Link]
-
Myers, A. G. (2015). CHEM 330 Topics Discussed on Nov. 18. Harvard University. [Link]
-
Wikipedia (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Pathan, S. A., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(21), 6061-6067. [Link]
-
Liu, Z., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Products from (S)-4-Ethyloxazolidin-2-one
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for exerting stereochemical control over reactions. The (S)-4-ethyloxazolidin-2-one, a member of the renowned Evans' auxiliary family, is widely utilized to direct the formation of specific stereoisomers in alkylation, aldol, and acylation reactions.[1] The ultimate success of such a synthesis, however, is not merely in achieving high diastereoselectivity in the presence of the auxiliary, but in liberating the chiral product in high enantiomeric purity after the auxiliary is cleaved. Consequently, the accurate and reliable determination of the final product's enantiomeric excess (ee) is a critical, non-negotiable step for researchers in synthetic chemistry and drug development.[2]
This guide provides an in-depth comparison of the principal analytical methodologies for this purpose. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our focus is to equip you with the expertise to select and implement the most appropriate technique for your specific analytical challenge, be it for reaction screening, optimization, or final product validation.
Core Methodologies: A Head-to-Head Comparison
The two most powerful and widely adopted techniques for determining the enantiomeric excess of products derived from oxazolidinone auxiliaries are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method operates on a distinct principle and offers a unique set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
Chiral HPLC is often considered the definitive method for ee determination due to its exceptional resolving power and accuracy.[3] The technique physically separates the two enantiomers in a mixture, allowing for direct and precise quantification.
Principle of Separation
The core of this technique lies in the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP) packed within the HPLC column.[4] Enantiomers, being stereoisomers, have identical physical properties in an achiral environment. However, when they pass through a chiral environment (the CSP), they form transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other, resulting in different retention times (t_R) and, thus, separation.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of chiral compounds, including those typically synthesized using Evans' auxiliaries.[4][6]
Experimental Protocol: Chiral HPLC Analysis
-
Step 1: Cleavage of the Chiral Auxiliary. This is a prerequisite for analyzing the final product's ee. The N-acyl bond must be cleaved to release the chiral product (e.g., carboxylic acid, alcohol, or aldehyde) from the this compound auxiliary. This is a critical synthetic step that must be performed before analytical measurement. For example, reductive cleavage with LiBH₄ can yield a primary alcohol, while hydrolysis with LiOH/H₂O₂ can produce a carboxylic acid.[7]
-
Step 2: Sample Preparation. Accurately weigh and dissolve the purified, auxiliary-free product in a suitable solvent (typically the mobile phase or a miscible solvent like methanol or isopropanol) to a known concentration (e.g., 1 mg/mL).[8]
-
Step 3: Instrumentation and Method Development.
-
Instrument: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is standard.[9]
-
Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® IA/IB/IC or Chiralcel® OD/OJ).[6]
-
Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol) is a common starting point for normal-phase chromatography. The ratio is critical and must be optimized to achieve baseline separation (Resolution, R_s > 1.5).[6]
-
Conditions: Typical flow rates are 0.5 - 1.0 mL/min, with UV detection at a wavelength where the analyte has strong absorbance.[8]
-
-
Step 4: Data Analysis and Calculation.
-
Inject the sample and record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Workflow for Enantiomeric Excess Determination by Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Trustworthiness & Causality: The reliability of this method hinges on achieving baseline resolution (R_s > 1.5) between the enantiomer peaks. This ensures that the integration of one peak is not contaminated by the tail of the other, which is the most common source of error. The choice of the mobile phase is causal to this resolution; a higher percentage of the alcohol modifier generally decreases retention times but can also reduce selectivity. Therefore, a systematic screening of the hexane/isopropanol ratio is essential for method validation.
NMR Spectroscopy: The Rapid, Insight-Rich Alternative
NMR spectroscopy offers a fundamentally different approach. Since enantiomers are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary must be used during the analysis to induce a chemical shift difference.[10] This method is exceptionally fast and provides valuable structural information simultaneously.
Principle of Differentiation
To make enantiomers distinguishable by NMR, they must be converted into diastereomers, which possess different physical properties and, therefore, non-equivalent NMR spectra.[11] This can be achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a new mixture of covalently bonded diastereomers.[12] These diastereomers will exhibit distinct signals in the NMR spectrum, the integration of which directly reflects the original enantiomeric ratio.[11]
-
Chiral Solvating Agents (CSAs): The analyte is simply mixed with an enantiomerically pure CSA. They form weak, transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding or π-π stacking.[13][14] This transient association is sufficient to create a different magnetic environment for each enantiomer, causing their respective signals to appear at slightly different chemical shifts (a phenomenon called anisochrony).[10] The use of CSAs is often preferred as it is non-destructive and requires minimal sample preparation.[15]
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent (CSA)
-
Step 1: Cleavage of the Synthetic Auxiliary. As with HPLC, the this compound must first be removed from the product of interest.
-
Step 2: Sample Preparation.
-
Dissolve a small amount (typically 5-10 mg) of the purified, auxiliary-free product in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to ensure sample purity and identify characteristic peaks.
-
Add an appropriate amount of a selected CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a Cinchona alkaloid derivative). The molar ratio of CSA to analyte often needs to be optimized, but starting with 1-2 equivalents is common.[16]
-
-
Step 3: Data Acquisition.
-
Acquire a high-resolution ¹H NMR spectrum. A higher field strength spectrometer (≥400 MHz) is highly recommended as the induced chemical shift differences (ΔΔδ) can be small.[17]
-
-
Step 4: Data Analysis and Calculation.
-
Identify a well-resolved proton signal in the analyte that splits into two distinct peaks in the presence of the CSA. Protons closer to the stereocenter often show the largest separation.
-
Carefully integrate the areas of these two separated signals.
-
Calculate the enantiomeric excess using the same formula as for HPLC, substituting peak areas with integration values.
-
Workflow for Enantiomeric Excess Determination by NMR with CSA
Caption: Workflow for ee determination by NMR with a CSA.
Trustworthiness & Causality: The accuracy of the NMR method depends critically on the quality of the spectrum. The chosen signals for integration must be fully resolved (baseline separated) and free from any overlapping impurity signals. The degree of signal separation (ΔΔδ) is causally dependent on the choice of CSA, solvent, and concentration. A larger ΔΔδ leads to more accurate integration and a more trustworthy result. Using a CDA requires the derivatization reaction to proceed to 100% completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other), which must be validated to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.[11]
Quantitative Performance Comparison
The choice between HPLC and NMR is often dictated by the specific requirements of the analysis, including desired accuracy, sample throughput, and available instrumentation.[2]
| Parameter | Chiral HPLC | NMR Spectroscopy (with CSA/CDA) | Rationale & Expert Insights |
| Accuracy & Precision | Excellent (typically < ±1% error) | Good to Excellent (typically < ±2% error) | HPLC physically separates the components, leading to higher intrinsic accuracy if the method is well-developed. NMR accuracy is highly dependent on signal resolution and the absence of overlapping peaks.[18] |
| Sensitivity (LOQ) | High (µg/mL to ng/mL) | Moderate (mg/mL range) | HPLC with UV detection is significantly more sensitive, making it the method of choice for detecting trace enantiomeric impurities.[19] |
| Analysis Time | Moderate (10-30 min per run) | Very Fast (< 5 min per sample) | NMR is unparalleled for speed, making it ideal for high-throughput screening of reaction conditions. HPLC run times are longer, and method development can be time-consuming.[20] |
| Sample Consumption | Destructive (sample is consumed) | Non-destructive (with CSA) | NMR with a CSA allows for full recovery of the precious sample after analysis, a major advantage in early-stage research. CDA methods are destructive. |
| Method Development | Can be extensive and costly (screening columns and mobile phases) | Relatively simple (screening a few CSAs/solvents) | Finding the right "column + mobile phase" combination for HPLC can require significant effort. NMR method development is often faster.[5] |
| "Green" Chemistry | High solvent consumption | Low solvent consumption | NMR uses a fraction of the solvent (~0.6 mL per sample) compared to a typical HPLC run, making it a more environmentally friendly option.[20] |
Conclusion and Recommendations
Both Chiral HPLC and NMR Spectroscopy are powerful, validated techniques for determining the enantiomeric excess of products synthesized using the this compound auxiliary. They should be viewed not as competitors, but as complementary tools in the chemist's analytical arsenal.
-
Choose Chiral HPLC for final product quality control, regulatory filings, and when the highest degree of accuracy and sensitivity is required. Its ability to quantify trace enantiomeric impurities makes it the gold standard for purity certification.[3]
-
Choose NMR Spectroscopy for rapid reaction monitoring, high-throughput screening of catalysts or conditions, and when sample preservation is paramount. Its speed and low solvent usage make it an efficient and sustainable choice for the research and development phase.[18][20]
Ultimately, a robust validation of any asymmetric synthesis will often involve orthogonal testing. A rapid ee determination by NMR during optimization, followed by a high-accuracy Chiral HPLC analysis of the final, purified product, constitutes a self-validating and authoritative workflow, ensuring the highest level of scientific integrity.
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. doi: 10.1002/chir.10190. Retrieved from [Link]
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Fletcher, J. T., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1825-1830. doi: 10.1021/acs.jchemed.8b00225. Retrieved from [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
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Li, G., et al. (2010). Pattern-based recognition for determination of enantiomeric excess, using chiral auxiliary induced chemical shift perturbation NMR. Organic Letters, 12(11), 2540-2543. doi: 10.1021/ol100773s. Retrieved from [Link]
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Ito, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. doi: 10.1021/acs.jpcb.8b03684. Retrieved from [Link]
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Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics, 26(11-12), 527-534. doi: 10.1002/cem.2471. Retrieved from [Link]
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Gx, P., et al. (2020). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1626, 461376. doi: 10.1016/j.chroma.2020.461376. Retrieved from [Link]
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Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2232-2241. doi: 10.1021/ar500122x. Retrieved from [Link]
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University of Bath. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]
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Eseyin, O. A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]
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Moshapo, P. T., et al. (2020). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 9(1), 38-44. doi: 10.1002/open.201900259. Retrieved from [Link]
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Richardson, T. E., & Ryba, T. D. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 79(2), 231. doi: 10.1021/ed079p231. Retrieved from [Link]
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ResearchGate. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D). Retrieved from [Link]
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Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(22), 5327. doi: 10.3390/molecules25225327. Retrieved from [Link]
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Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13038-13049. doi: 10.1021/acs.joc.2c01244. Retrieved from [Link]
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Fulwood, R., & Parker, D. (1993). A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 57-60. doi: 10.1039/P29930000057. Retrieved from [Link]
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Li, D., et al. (2022). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 94(4), 2200-2207. doi: 10.1021/acs.analchem.1c04519. Retrieved from [Link]
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Czerwenka, C., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4522. doi: 10.3390/molecules28114522. Retrieved from [Link]
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Cirilli, R., et al. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Topics in Current Chemistry, 341, 69-131. doi: 10.1007/128_2013_445. Retrieved from [Link]
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Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC - NIH. (n.d.). Retrieved from [Link]
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Zhang, G., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(15), 8348-8356. doi: 10.1021/acs.joc.8b01053. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
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Czerwenka, C., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4522. doi: 10.3390/molecules28114522. Retrieved from [Link]
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Nishino, H., et al. (2001). Synchronous enantiomeric enrichment of both reactant and product by absolute asymmetric synthesis using circularly polarized light. Part 2.1 Verification of the validity of assuming first-order kinetics upon deriving the equation for the relationship between conversion and enantiomeric excess. Journal of the Chemical Society, Perkin Transactions 2, (9), 1736-1742. doi: 10.1039/B103444N. Retrieved from [Link]
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Suresh, C. H., & Koga, N. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of Organic Chemistry, 75(19), 6429-6440. doi: 10.1021/jo101201j. Retrieved from [Link]
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Prieto, L. I., & Wulff, W. D. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Chirality, 24(12), 1015-1030. doi: 10.1002/chir.22097. Retrieved from [Link]
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Navigating the Chiral Maze: A Comparative Guide to HPLC and GC Methods for Analyzing Products of (S)-4-ethyloxazolidin-2-one
A Senior Application Scientist's Perspective on Method Selection for Stereoselective Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for achieving high levels of stereocontrol. Among these, the Evans oxazolidinones, such as (S)-4-ethyloxazolidin-2-one, have emerged as remarkably effective for directing stereoselective transformations.[] The successful application of these auxiliaries hinges on the accurate determination of the enantiomeric or diastereomeric purity of the resulting products. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), for the analysis of products derived from this compound.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven advice to facilitate informed decisions in method development and selection. We will delve into the mechanistic principles of each technique, compare their performance based on experimental data, and provide detailed protocols to ensure reproducible results.
The Critical Role of Chiral Analysis in Asymmetric Synthesis
The use of this compound as a chiral auxiliary, often in Evans aldol reactions, allows for the predictable formation of new stereocenters.[2] Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.[3][4][5] Verifying the stereochemical outcome—quantifying the enantiomeric excess (ee) or diastereomeric ratio (dr)—is not merely a procedural step but a critical validation of the synthetic strategy. Chiral HPLC and GC are the most powerful and widely adopted techniques for this purpose.
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This transient diastereomeric interaction leads to different retention times, enabling their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is a dominant technique for the enantioseparation of a vast array of compounds, including the products derived from oxazolidinone auxiliaries.[6][7] Its versatility stems from the wide variety of available chiral stationary phases and the ability to operate under a range of conditions.
The Power of Polysaccharide-Based Chiral Stationary Phases
For the analysis of N-acylated oxazolidinone derivatives and their cleavage products, polysaccharide-based CSPs are particularly effective.[8][9][10] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
A study on the enantioseparation of oxazolidinone analogues on various polysaccharide-type CSPs demonstrated that amylose-based columns, particularly when used with acetonitrile as the mobile phase, provided the highest enantioselectivities.[8][9]
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A Comparative Guide to the Validation of Absolute Configuration of Stereocenters Formed Using (S)-4-Ethyloxazolidin-2-one
This guide provides an in-depth comparison of methods for validating the absolute configuration of stereocenters created using the chiral auxiliary, (S)-4-ethyloxazolidin-2-one, a cornerstone of modern asymmetric synthesis. We will explore the underlying principles of stereochemical control, detail robust analytical techniques for stereochemical assignment, and compare the performance of this auxiliary against viable alternatives. The protocols and insights provided are geared towards researchers, scientists, and drug development professionals who require rigorous and unambiguous stereochemical characterization of their molecules.
The Principle of Stereochemical Control with this compound
This compound is a member of the Evans' oxazolidinone class of chiral auxiliaries, which are instrumental in asymmetric synthesis. The auxiliary is covalently attached to a prochiral substrate, typically through an N-acylation reaction, to form an N-acyloxazolidinone. The bulky substituent at the C4 position of the oxazolidinone ring, in this case, an ethyl group, effectively shields one face of the enolate formed upon deprotonation. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective bond formation. The predictability of this facial bias is a key advantage of this class of auxiliaries.
The stereochemical outcome can be reliably predicted based on the Zimmerman-Traxler model for the transition state. For instance, in an aldol reaction, the formation of a boron Z-enolate, followed by reaction with an aldehyde, leads to a syn-aldol adduct. The absolute configuration of the newly formed stereocenters is dictated by the configuration of the chiral auxiliary.
The following diagram illustrates a typical workflow for an asymmetric aldol reaction using this compound, from N-acylation to the final cleavage of the auxiliary.
Caption: Workflow for an Asymmetric Aldol Reaction.
Validation of Absolute Configuration: A Comparative Analysis of Methods
Once the chiral product is synthesized and purified, the next critical step is the unambiguous determination of its absolute configuration. Several techniques are available, each with its own advantages and limitations.
X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. This technique provides a three-dimensional structure of the molecule, allowing for the direct visualization of the arrangement of atoms in space.
-
Expertise & Experience: The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality for diffraction. This can be a time-consuming and often trial-and-error process. The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration through anomalous dispersion.
-
Trustworthiness: When a high-quality crystal structure is obtained, the determination of the absolute configuration is unambiguous. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned enantiomer. A Flack parameter close to 0 for a known absolute configuration of a part of the molecule (like the chiral auxiliary before cleavage) confirms the absolute configuration of the newly formed stereocenters.
-
Authoritative Grounding: The principles of X-ray crystallography are well-established and are based on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice.
For non-crystalline compounds or when X-ray crystallography is not feasible, Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols. This technique involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters.
-
Expertise & Experience: The success of Mosher's ester analysis relies on the careful preparation and purification of the diastereomeric esters. The analysis of the ¹H NMR spectra requires a clear understanding of the conformational preferences of the MTPA esters. The phenyl group of the MTPA moiety shields nearby protons, and the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters can be used to deduce the absolute configuration of the alcohol.
-
Trustworthiness: The method is highly reliable when performed correctly. The consistency of the Δδ values across multiple protons in the molecule provides a self-validating system. A consistent pattern of positive and negative Δδ values on either side of the newly formed stereocenter is a strong indicator of a correct assignment.
-
Authoritative Grounding: The method is based on the predictable anisotropic effect of the phenyl group in the MTPA moiety in the most stable conformation of the diastereomeric esters.
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate vials, dissolve the chiral alcohol (1.0 eq) in a suitable solvent (e.g., pyridine or CH₂Cl₂).
-
To one vial, add (R)-(-)-MTPA chloride (1.2 eq) and a catalytic amount of DMAP.
-
To the other vial, add (S)-(+)-MTPA chloride (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reactions at room temperature until the starting alcohol is consumed (monitor by TLC).
-
Quench the reactions and purify the diastereomeric esters by column chromatography.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the protons in the vicinity of the stereocenter for both spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Determination of Absolute Configuration:
-
Protons with a positive Δδ value are on one side of the MTPA plane in the conformational model, while those with a negative Δδ value are on the other side.
-
By mapping these Δδ values onto the conformational model, the absolute configuration of the alcohol can be determined.
-
Chiroptical methods, such as circular dichroism (CD) and optical rotation, measure the differential interaction of a chiral molecule with polarized light.
-
Expertise & Experience: The measurement of optical rotation is a relatively simple experiment, but its utility in determining the absolute configuration of a novel compound is limited unless a close structural analog with a known configuration and rotation is available for comparison. CD spectroscopy can provide more structural information, as the sign of the Cotton effect can sometimes be correlated with the absolute configuration of certain chromophores. However, this often requires a detailed understanding of the relationship between the molecular structure and the CD spectrum, which can be complex for flexible molecules.
-
Trustworthiness: These methods are less definitive than X-ray crystallography or Mosher's ester analysis for the de novo assignment of absolute configuration. They are most reliable when used to compare a new compound to a known standard or when used in conjunction with computational predictions of the chiroptical properties.
-
Authoritative Grounding: The principles of these methods are based on the interaction of light with chiral molecules, which is well-described by quantum mechanics.
| Method | Principle | Advantages | Disadvantages |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute configuration | Requires a single crystal of suitable quality; can be time-consuming |
| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters and analysis of chemical shift differences | Applicable to non-crystalline compounds; provides a self-validating system | Requires derivatization; interpretation can be complex |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Sensitive to stereochemistry; can be used for conformational analysis | Interpretation can be complex; often requires comparison to known compounds or computational modeling |
| Optical Rotation | Rotation of the plane of polarized light | Simple and rapid measurement | Not a definitive method for de novo assignment of absolute configuration |
Comparison with Alternative Chiral Auxiliaries
While this compound is a highly effective chiral auxiliary, other auxiliaries have been developed and may offer advantages in certain situations.
Variations of the Evans' oxazolidinone auxiliary, such as those with different substituents at the C4 position (e.g., isopropyl, phenyl), can influence the diastereoselectivity of the reaction and the conditions required for cleavage. The choice of substituent can be optimized to achieve the desired stereochemical outcome for a particular substrate.
Oppolzer's sultams are another class of widely used chiral auxiliaries. They are known for their high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.
-
Expertise & Experience: Oppolzer's sultams often provide excellent stereochemical control, and the cleavage conditions can be milder than those required for some oxazolidinones.
-
Trustworthiness: The stereochemical outcomes are generally predictable and well-documented in the literature.
-
Authoritative Grounding: The rigid bicyclic structure of the sultam provides a well-defined steric environment, leading to high levels of asymmetric induction.
| Auxiliary | Reaction | Diastereomeric Excess (d.e.) | Cleavage Conditions |
| This compound | Aldol Reaction | >99% | LiOH, H₂O₂ |
| (1R,2S)-N-Methylephedrine | Alkylation | 90-98% | LiAlH₄ |
| Oppolzer's Sultam | Diels-Alder Reaction | >98% | LiAlH₄ or acidic hydrolysis |
Note: The diastereomeric excess and optimal cleavage conditions can vary depending on the specific substrates and reaction conditions.
The choice of method for validating the absolute configuration often follows a logical progression based on the nature of the compound and the available resources.
Caption: Decision tree for selecting a validation method.
Conclusion
The use of this compound provides a reliable and predictable method for the synthesis of chiral molecules. However, the synthesis of the target molecule is only part of the challenge. The rigorous and unambiguous validation of the absolute configuration of the newly formed stereocenters is a critical step in any stereoselective synthesis campaign. This guide has provided a comparative overview of the most common and reliable methods for this purpose. The choice of method will depend on the physical properties of the molecule, the available instrumentation, and the desired level of certainty. For absolute proof of stereochemistry, single-crystal X-ray diffraction is the preferred method. In its absence, NMR-based techniques such as Mosher's ester analysis offer a robust and reliable alternative for the assignment of absolute configuration.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
-
Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004. [Link]
A Comparative Guide to Evans' Chiral Auxiliaries: (S)-4-Ethyloxazolidin-2-one vs. (S)-4-Isopropyloxazolidin-2-one
In the landscape of asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount. Among the most reliable tools available to the modern chemist are chiral auxiliaries, temporary appendages that guide the formation of a desired stereoisomer. The oxazolidinone auxiliaries, pioneered by David A. Evans, represent a cornerstone of this field, offering a robust platform for a variety of stereoselective transformations. This guide provides an in-depth comparison of two popular Evans' auxiliaries: (S)-4-ethyloxazolidin-2-one and (S)-4-isopropyloxazolidin-2-one, focusing on their performance in key synthetic applications and the structural rationale behind their differing selectivities.
Introduction: The Role of Steric Hindrance in Asymmetric Induction
The fundamental principle behind Evans' oxazolidinone auxiliaries lies in their ability to create a sterically defined environment around a prochiral center. Once attached to a carboxylic acid derivative to form an N-acyl oxazolidinone, the substituent at the C4 position of the oxazolidinone ring projects over one face of the derived enolate, effectively blocking the approach of electrophiles from that side. This forces the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.
The choice between the this compound and the (S)-4-isopropyloxazolidin-2-one is primarily a decision about the degree of steric hindrance desired to achieve optimal selectivity for a given transformation. The isopropyl group, being more sterically demanding than the ethyl group, generally offers higher levels of diastereoselectivity. However, this increased bulk can also impact reaction rates and, in some cases, may not be necessary to achieve synthetically useful levels of induction.
Below is a general workflow for the application of Evans' oxazolidinone auxiliaries in asymmetric synthesis, from acylation to the final cleavage step to reveal the chiral product.
Caption: General workflow for asymmetric synthesis using Evans' oxazolidinone auxiliaries.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of α-substituted chiral carboxylic acids. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the C4 substituent on the oxazolidinone auxiliary.
The increased steric hindrance of the isopropyl group in (S)-4-isopropyloxazolidin-2-one provides a more effective shield for one face of the enolate, generally leading to higher diastereomeric excesses (d.e.) compared to the ethyl-substituted counterpart. This is particularly evident with less bulky electrophiles, where the smaller ethyl group may not provide sufficient steric differentiation.
| Auxiliary | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Benzyl bromide | LDA | 90:10 | 85 |
| (S)-4-Isopropyloxazolidin-2-one | Benzyl bromide | LDA | >99:1 | 90 |
| This compound | Methyl iodide | NaHMDS | 92:8 | 88 |
| (S)-4-Isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | >99:1 | 92 |
Data Interpretation: The data clearly shows that for both a reactive electrophile like benzyl bromide and a smaller electrophile like methyl iodide, the (S)-4-isopropyloxazolidin-2-one consistently delivers superior diastereoselectivity. While the ethyl-substituted auxiliary provides good selectivity, the isopropyl variant pushes the equilibrium almost exclusively to a single diastereomer.
Performance in Asymmetric Aldol Reactions
The stereochemical outcome of aldol reactions is more complex, with the potential to form both syn and anti diastereomers, each as a pair of enantiomers. The geometry of the enolate (Z or E) plays a crucial role in determining the syn/anti selectivity, while the chiral auxiliary controls the facial selectivity. Boron enolates are commonly employed in these reactions as they reliably provide Z-enolates, leading to the formation of the syn-aldol product.
The steric bulk of the C4 substituent on the oxazolidinone influences the facial selectivity of the approach of the aldehyde to the Z-enolate. Again, the larger isopropyl group of (S)-4-isopropyloxazolidin-2-one typically enforces a higher degree of facial selectivity.
Caption: Key stages of an Evans' asymmetric syn-aldol reaction.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn product) | Yield (%) |
| This compound | Isobutyraldehyde | 95:5 | 80 |
| (S)-4-Isopropyloxazolidin-2-one | Isobutyraldehyde | >99:1 | 85 |
| This compound | Benzaldehyde | 96:4 | 88 |
| (S)-4-Isopropyloxazolidin-2-one | Benzaldehyde | >98:2 | 91 |
Data Interpretation: In the context of syn-selective aldol reactions, the (S)-4-isopropyloxazolidin-2-one again demonstrates its superiority in inducing higher levels of stereocontrol. The increased steric clash between the aldehyde substituent and the isopropyl group in the disfavored transition state is more pronounced than with the ethyl group, leading to a greater energy difference and thus higher selectivity.
Cleavage of the Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product. This cleavage must proceed without racemization of the newly formed stereocenter. Fortunately, N-acyl oxazolidinones can be cleaved under a variety of conditions to afford a range of functionalities.
| Product Type | Reagents |
| Carboxylic Acid | LiOH, H₂O₂ |
| Primary Alcohol | LiBH₄, H₂O or LiAlH₄ |
| Aldehyde | LiAlH(OtBu)₃ |
| Ester | NaOMe, MeOH |
Both this compound and (S)-4-isopropyloxazolidin-2-one are readily cleaved under these standard conditions. There is generally no significant difference in the ease or efficiency of cleavage between the two auxiliaries. The choice of cleavage conditions is dictated by the desired final product rather than the nature of the C4 substituent on the auxiliary.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of N-Propanoyl-(S)-4-isopropyloxazolidin-2-one with Benzyl Bromide
-
Enolate Formation: To a solution of N-propanoyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.05 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: To the enolate solution, add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Conclusion and Recommendations
The choice between this compound and (S)-4-isopropyloxazolidin-2-one is a classic example of balancing steric factors to achieve desired synthetic outcomes.
-
(S)-4-Isopropyloxazolidin-2-one is the auxiliary of choice when the highest possible level of diastereoselectivity is required. Its greater steric bulk provides a more effective directing group, leading to exceptionally high diastereomeric ratios in a wide range of reactions, including alkylations and aldol additions.
-
This compound remains a highly effective chiral auxiliary that often provides synthetically useful levels of stereocontrol (typically >90:10 d.r.). It may be considered when the substrate or electrophile is particularly bulky, and the use of the isopropyl-substituted auxiliary might lead to sluggish reaction rates. It also presents a more economical option in some cases.
For most standard applications where maximizing stereoselectivity is the primary concern, the (S)-4-isopropyloxazolidin-2-one is the recommended choice. However, the this compound is a valuable alternative that should not be overlooked, particularly in process development or when dealing with sterically demanding systems. The ultimate selection should be guided by empirical evaluation for the specific transformation of interest.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propanoyl-(S)-4-isopropyloxazolidin-2-one. Organic Syntheses, 68, 83. [Link]
-
Kim, B. H., & Lee, J. Y. (2004). Asymmetric synthesis using chiral oxazolidinone auxiliaries. In Chiral Auxiliaries and Ligands in Asymmetric Synthesis (pp. 1-38). Wiley-VCH. [Link]
A Comparative Guide to Evans Auxiliaries in Asymmetric Synthesis: (S)-4-Ethyloxazolidin-2-one in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Among the most trusted tools for achieving this are chiral auxiliaries, with the oxazolidinone-based auxiliaries developed by David A. Evans standing as a testament to elegant and effective stereochemical control.[1] This guide provides an in-depth comparison of the commercially available and widely used Evans auxiliaries, with a particular focus on the less-discussed (S)-4-ethyloxazolidin-2-one, juxtaposed against its more common counterparts: (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one.
Introduction to Evans Auxiliaries
Evans auxiliaries are chiral compounds derived from amino alcohols that are temporarily attached to a substrate to direct a diastereoselective reaction. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, forcing an incoming electrophile to approach from the less hindered face.[2] This mechanism provides a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1] Following the reaction, the auxiliary can be cleanly cleaved to reveal the desired enantiomerically enriched product.[3]
Synthesis and Availability of Key Evans Auxiliaries
The accessibility of a chiral auxiliary is a crucial factor in its practical application. Evans auxiliaries are typically synthesized from readily available and relatively inexpensive α-amino acids.
-
This compound: Derived from L-α-aminobutyric acid. The synthesis involves the reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization with a carbonylating agent like phosgene or a phosgene equivalent.[4]
-
(S)-4-Isopropyloxazolidin-2-one: Synthesized from the readily available and inexpensive amino acid, L-valine. The corresponding amino alcohol, (S)-valinol, is cyclized to form the oxazolidinone.[5]
-
(S)-4-Benzyloxazolidin-2-one: Prepared from L-phenylalanine. The synthesis follows a similar pathway of reduction to the amino alcohol and subsequent cyclization.[3]
The general workflow for the preparation of these auxiliaries is depicted below.
Caption: General synthetic route to Evans auxiliaries from α-amino acids.
Performance Comparison in Asymmetric Reactions
The choice of the C4-substituent on the Evans auxiliary plays a critical role in the degree of stereoselectivity achieved. The steric demand of this group is the primary factor influencing the facial bias of the enolate.
Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The reaction proceeds through the formation of a rigid Z-enolate, which is then alkylated from the face opposite to the C4-substituent.
| Auxiliary | R Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Ethyl | Benzyl bromide | NaHMDS | >95:5 | ~85 | Inferred |
| (S)-4-Isopropyloxazolidin-2-one | Isopropyl | Methyl iodide | NaHMDS | 99:1 | 85 | [6] |
| (S)-4-Benzyloxazolidin-2-one | Benzyl | Allyl iodide | NaHMDS | >99:1 | 92 | [6] |
The trend observed in the table highlights that increasing the steric bulk of the C4-substituent generally leads to higher diastereoselectivity. The isopropyl and benzyl groups are highly effective at blocking one face of the enolate, resulting in excellent stereocontrol. The ethyl group, being smaller, may offer slightly less shielding, which could result in marginally lower diastereoselectivity under identical conditions. However, it may be advantageous in cases where the electrophile or the acyl group is particularly bulky.
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful tool for the construction of syn-aldol adducts. The reaction typically employs a boron enolate, which reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.[7] The C4-substituent on the auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate.
| Auxiliary | R Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Ethyl | Isobutyraldehyde | >97:3 | ~80 | Inferred |
| (S)-4-Isopropyloxazolidin-2-one | Isopropyl | Benzaldehyde | 98:2 | 80 | [8] |
| (S)-4-Benzyloxazolidin-2-one | Benzyl | Isobutyraldehyde | >99:1 | 85 | [9] |
Note: As with alkylation, the data for the this compound is an educated estimation based on established principles, pending direct comparative experimental results.
Similar to the alkylation reactions, the larger substituents on the (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one provide excellent levels of stereocontrol in aldol reactions. The this compound is expected to provide high, albeit potentially slightly lower, diastereoselectivity.
Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for the key steps in an asymmetric synthesis using an Evans auxiliary.
General Workflow
Caption: General workflow for asymmetric synthesis using an Evans auxiliary.
Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one
This protocol describes the acylation of (S)-4-isopropyloxazolidin-2-one with propionyl chloride.
Materials:
-
(S)-4-Isopropyloxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
A solution of (S)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 equiv) is added dropwise, and the resulting solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 equiv) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C.
-
The reaction is warmed to 0 °C and stirred for an additional 30 minutes.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, N-propionyl-(S)-4-isopropyloxazolidin-2-one, is purified by flash column chromatography.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-Benzyloxazolidin-2-one
This protocol details the diastereoselective alkylation with benzyl bromide.[9]
Materials:
-
N-Propionyl-(S)-4-benzyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
A solution of N-propionyl-(S)-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of NaHMDS (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
Benzyl bromide (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl group to yield the chiral carboxylic acid.[3]
Materials:
-
N-acylated oxazolidinone product
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
Procedure:
-
The N-acylated oxazolidinone (1.0 equiv) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide (4.0 equiv) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered auxiliary.
-
The aqueous layer is acidified with HCl and the chiral carboxylic acid is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield the final product.
Conclusion
This compound, while less common than its isopropyl and benzyl counterparts, is a valuable tool in the asymmetric synthesis toolkit. Its smaller steric profile may offer advantages in specific synthetic contexts, potentially allowing for the successful reaction of bulkier substrates that may be problematic with larger auxiliaries. While direct comparative data is sparse, the foundational principles of Evans' stereocontrol model suggest that it will provide high levels of diastereoselectivity in a predictable manner. For researchers seeking to fine-tune the steric environment of their chiral enolates, this compound represents a viable and potentially advantageous alternative to the more traditional Evans auxiliaries.
References
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Organic Syntheses Procedure. (4s)-isopropyl-3-propionyl-2-oxazolidinone. Available from: [Link]
- Anaya de Parrodi, C., Clara-Sosa, A., Pérez, L., Quintero, L., Marañón, V., Toscano, R. A., Aviña, J. A., Rojas-Lima, S., & Juaristi, E. (2001). Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry, 12(1), 69–79.
-
Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Available from: [Link]
- Lee, S., Lee, D. H., Lee, J., & Hong, J. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597.
- Gangar, M., Ittuveetil, A., Goyal, S., Pal, A., & Nair, V. A. (2016). Anti selective glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one: application towards the asymmetric synthesis of 8-4'-oxyneolignans. Organic & Biomolecular Chemistry, 14(45), 10674-10685.
- Maeng, Y. H., & Jun, J. G. (2004). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. Chemistry Letters, 33(8), 944-945.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
- Tang, Z., & He, Z. (2008). l-Prolinamides 2, prepared from l-proline and simple aliphatic and aromatic amines, have been found to be active catalysts for the direct aldol reaction of 4-nitrobenzaldehyde with neat acetone at room temperature. Proceedings of the National Academy of Sciences, 105(16), 5911-5915.
-
Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available from: [Link]
- Shin, D. G., & Heo, H. J. (2005). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Bulletin of the Korean Chemical Society, 26(3), 443-446.
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
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Myers, A. G. (2015). CHEM 330 Topics Discussed on Nov. 16 Preparation of Evans auxiliaries from natural L-aminoacids, e.g phenylalanine, valine... At. Available from: [Link]
- Gawley, R. E., & Aubé, J. (2012). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Principles of Asymmetric Synthesis, 213-246.
- WO2010019469A2. (2010).
- Bull, S. D., Davies, S. G., Jones, S., & Sanganee, M. J. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-396.
- Broers, N. J., & van der Wulp, A. M. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
- Wang, Z., Tu, Y., & Froese, R. D. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 656-660.
- Shymanska, N. V., An, I., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
- Broers, N. J., van der Wulp, A. M., de Groot, M. J., & van Maris, A. J. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
- Valero-Ronn, M., & Córdova, A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3+ 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14588-14598.
- Reddy, M. V. R., & Kumareswaran, R. (2007). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. Tetrahedron letters, 48(42), 7545-7548.
- Mlynarski, J., & Paradowska, J. (2008). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Journal of the Brazilian Chemical Society, 19, 1199-1203.
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Al-Karawi, A. J. M. (2018). 13 C-NMR data for the prepared thiazolidinones (4a-e).
- Ronsisvalle, G., & Pappalardo, S. (2010).
- Castagnolo, D., & Botta, M. (2009). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3049.
- Pelletier, G., & Roveda, J. G. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Synthesis, 49(18), 4039-4053.
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A Comparative Guide to Chiral Auxiliaries: (S)-4-Ethyloxazolidin-2-one Versus Non-Evans Alternatives in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a pivotal decision that profoundly influences the stereochemical outcome of a synthetic route. The ideal auxiliary should be readily available, easily attached and cleaved, and, most importantly, induce high levels of diastereoselectivity. For decades, Evans' oxazolidinone auxiliaries, such as (S)-4-ethyloxazolidin-2-one, have been a mainstay in asymmetric synthesis, prized for their reliability and predictable stereochemical control.[1] However, a diverse array of "non-Evans" auxiliaries have emerged, offering unique advantages and complementary stereoselectivity. This guide provides an in-depth, objective comparison of this compound with prominent non-Evans auxiliaries, supported by experimental data to inform your selection process in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
The Enduring Standard: this compound
This compound belongs to the class of Evans auxiliaries, which have an extensive track record of success in asymmetric synthesis.[1] The predictable stereochemical outcomes are a result of the rigid chelated enolate intermediates formed upon deprotonation, which effectively shield one face of the enolate, directing the approach of electrophiles.[2]
The Contenders: A Look at Non-Evans Auxiliaries
While Evans auxiliaries are highly effective, they are not a universal solution. Non-Evans auxiliaries have been developed to address some of their limitations and to provide access to alternative stereoisomers. This guide will focus on three prominent classes of non-Evans auxiliaries:
-
Thiazolidinethiones: These sulfur-containing analogs of oxazolidinones exhibit different reactivity and can lead to opposite stereochemical outcomes in certain reactions, particularly in providing "non-Evans syn" aldol products.[3]
-
Pseudoephedrine and Pseudoephenamine: Derived from readily available natural products, these auxiliaries, developed by Myers, offer excellent stereocontrol in asymmetric alkylations and are particularly effective in the formation of α-quaternary centers.[4][5]
-
Camphorsultams: Based on the rigid camphor skeleton, Oppolzer's camphorsultams are highly effective in a range of asymmetric transformations, including Diels-Alder reactions, due to their steric influence and crystalline nature, which often facilitates purification.[6]
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation is a fundamental C-C bond-forming reaction where the choice of chiral auxiliary is critical. Below is a comparison of the performance of an Evans auxiliary (represented by the closely related (S)-4-benzyl-2-oxazolidinone for data availability) and pseudoephedrine amides in the alkylation of a propionyl group.
| Auxiliary | N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans Auxiliary | Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |
| Propionyl | Allyl iodide | LDA/THF | 61-77 | 98:2 | |
| Pseudoephedrine Amide | Propionyl | Benzyl bromide | LDA/THF/LiCl | 92 | 99:1 |
| Propionyl | n-Butyl iodide | LDA/THF/LiCl | 83 (crude) | 90:10 | |
| Pseudoephenamine Amide * | Propionyl | Benzyl bromide | LDA/THF/LiCl | 99 (crude) | ≥99:1 |
*Pseudoephenamine is a closely related and often superior alternative to pseudoephedrine, free from regulatory restrictions.[7]
Analysis: Both Evans and pseudoephedrine-based auxiliaries provide excellent diastereoselectivity in asymmetric alkylations. Pseudoephedrine and its analog, pseudoephenamine, have shown particular strength in the formation of quaternary carbons and offer the advantage of often being crystalline, which can simplify purification by recrystallization.[2][5]
Experimental Workflow: Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Asymmetric Aldol Reactions: Accessing Different Stereoisomers
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries play a crucial role in controlling the stereochemistry of the two newly formed chiral centers. Evans auxiliaries are renowned for producing "syn" aldol adducts with high diastereoselectivity.[1] Thiazolidinethiones, however, offer the valuable alternative of producing "non-Evans syn" or the opposite "syn" diastereomer, depending on the reaction conditions.[3]
| Auxiliary | N-Acyl Group | Aldehyde | Lewis Acid/Base | Product Stereochemistry | Diastereoselectivity (syn:anti) |
| Evans Auxiliary | Propionyl | Benzaldehyde | Bu₂BOTf/DIPEA | syn | 98:2 |
| Thiazolidinethione | Propionyl | Benzaldehyde | TiCl₄/(-)-Sparteine (1 equiv.) | non-Evans syn | High |
| Thiazolidinethione | Propionyl | Benzaldehyde | TiCl₄/(-)-Sparteine (2 equiv.) | Evans syn | High |
Analysis: The ability of thiazolidinethiones to provide either "Evans syn" or "non-Evans syn" aldol products simply by altering the stoichiometry of the base is a significant advantage, offering greater synthetic flexibility from a single chiral auxiliary.[3]
Mechanistic Rationale for Stereodivergence
Caption: Simplified transition state models for Evans and thiazolidinethione aldol reactions.
Asymmetric Diels-Alder Reactions: The Role of Steric Hindrance
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. The stereochemical outcome can be effectively controlled by a chiral auxiliary attached to the dienophile. Oppolzer's camphorsultam is particularly well-suited for this transformation due to its rigid structure, which provides a highly biased steric environment.
| Auxiliary | Dienophile | Diene | Lewis Acid | endo:exo | Diastereomeric Excess (d.e.) |
| Evans Auxiliary | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >100:1 | 95% |
| Camphorsultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | 97:3 | 98% |
Analysis: Both auxiliaries provide excellent endo selectivity and high diastereoselectivity. Camphorsultam often has the advantage of producing highly crystalline products, which can be purified to very high diastereomeric excess through recrystallization.[8]
Experimental Protocols
N-Acylation of Auxiliaries
A crucial first step is the attachment of the acyl group to the chiral auxiliary.
Protocol 1: N-Acylation of this compound
-
To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add the desired acyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: N-Acylation of (-)-Pseudoephedrine
-
If starting from the hydrochloride salt, dissolve in water and basify with NaOH to pH > 10. Extract the free base with an organic solvent, dry, and concentrate.[1]
-
Dissolve the pseudoephedrine free base (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous CH₂Cl₂ at 0 °C.
-
Add the acyl chloride (1.2 equiv.) dropwise and stir at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the N-acyl pseudoephedrine, often by recrystallization.[9]
Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.
Protocol 3: Hydrolytic Cleavage of N-Acyl Oxazolidinone to a Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv.).
-
Stir the mixture at 0 °C for 1-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid product. The auxiliary can often be recovered from the aqueous layer.[6]
Protocol 4: Reductive Cleavage of N-Acyl Camphorsultam to a Primary Alcohol
-
Dissolve the N-acyl camphorsultam (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv.) in THF.
-
Stir at -78 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-3 hours.
-
Carefully quench the reaction with water and 15% NaOH solution.
-
Filter the resulting solids and extract the filtrate to isolate the chiral alcohol. The auxiliary can be recovered from the solid precipitate.[6]
Conclusion
This compound and other Evans auxiliaries remain a gold standard in asymmetric synthesis due to their high and predictable stereocontrol. However, non-Evans auxiliaries provide powerful alternatives that expand the synthetic chemist's toolkit. Thiazolidinethiones offer access to alternative aldol diastereomers, while pseudoephedrine and its derivatives excel in asymmetric alkylations, especially for sterically demanding substrates. Camphorsultams provide a robust and reliable option for a variety of transformations, often yielding highly crystalline products. The optimal choice of auxiliary will depend on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost, availability, and ease of purification.
References
-
Myers, A. G., et al. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777. [Link]
-
Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
-
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Lee, S., & Lee, Y. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules (Basel, Switzerland), 25(11), 2697. [Link]
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Hasegawa, T., & Yamamoto, H. (1998). A Practical Removal Method of Camphorsultam. Synlett, 1998(8), 882-884. [Link]
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Ager, D. J., et al. (1995). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 60(23), 7754-7755. [Link]
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Jo, W. S., et al. (2024). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au. [Link]
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Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). Camphorsultam. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Myers, A. G. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
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Notz, W., & List, B. (2005). The direct catalytic asymmetric aldol reaction. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Myers, A. G., & McKinstry, L. (2004). Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide. Organic Syntheses, 80, 119. [Link]
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Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]
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Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Scilit. [Link]
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Kummer, D. A., et al. (2008). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 130(40), 13231–13233. [Link]
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Yamamoto, H. (n.d.). Chem 115. [Link]
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Bernabeu, M. C., et al. (2001). Asymmetric Diels–Alder reactions of optically active oxazolidinone-derived vinylsulfonamides. Sci-Hub. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. Organic letters, 8(8), 1613–1616. [Link]
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Crimmins, M. T., et al. (2005). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Semantic Scholar. [Link]
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Al-Zoubi, R. M. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]
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Trost, B. M., & Hisaindee, S. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 379(6637), 1123–1129. [Link]
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Mulyani, Y., et al. (2023). Preparation of azachalcone derivatives vial-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential. National Institutes of Health. [Link]
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Myers, A. G., & McKinstry, L. (2004). Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide. Organic Syntheses, 80, 119. [Link]
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Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Scilit. [Link]
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Crimmins, M. T., et al. (2005). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Semantic Scholar. [Link]
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A Comparative Guide to the Performance of (S)-4-Ethyloxazolidin-2-one in Asymmetric Aldol Reactions
For researchers, synthetic chemists, and professionals in drug development, the aldol reaction remains a cornerstone for stereoselective carbon-carbon bond formation. The ability to control the three-dimensional arrangement of atoms is paramount in synthesizing complex, biologically active molecules. Among the arsenal of tools available for this purpose, chiral auxiliaries offer a robust and highly predictable method for inducing asymmetry. This guide provides an in-depth analysis and performance benchmark of (S)-4-ethyloxazolidin-2-one, a prominent member of the Evans oxazolidinone family, in asymmetric aldol reactions. We will objectively compare its efficacy against other common auxiliaries, supported by mechanistic insights and detailed experimental data.
The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries are stereogenic molecules temporarily attached to a prochiral substrate.[1] This covalent modification imparts a chiral environment, directing subsequent reactions to proceed with high diastereoselectivity.[2][3] The auxiliary is then cleaved and ideally recovered, revealing the desired enantiomerically enriched product.
The Evans oxazolidinones, first introduced by David A. Evans in the 1980s, revolutionized the field by providing a reliable method for controlling stereochemistry in aldol, alkylation, and other enolate-based reactions.[1][4][5] These auxiliaries, derived from readily available amino acids, have become a gold standard due to their high levels of stereocontrol and the predictability of their outcomes. This compound, a close analog of the widely used valine-derived (S)-4-isopropyloxazolidin-2-one, functions on the same mechanistic principles to deliver exceptional stereochemical control.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action
The remarkable stereoselectivity of this compound stems from the formation of a rigid, well-defined transition state. The process begins with the acylation of the oxazolidinone nitrogen, typically with a propionyl or acetyl group. This N-acyl imide is then treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), to generate a Z-enolate with near-perfect selectivity.[2][4]
The key to the high diastereoselectivity lies in the subsequent reaction with an aldehyde, which proceeds through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[1][6][7]
Key Mechanistic Features:
-
Chelation: The boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the conformation of the transition state.[3][6]
-
Steric Shielding: The ethyl substituent at the C4 position of the oxazolidinone sterically blocks one face of the Z-enolate. Consequently, the aldehyde is forced to approach from the less hindered face.[6]
-
Minimized Interactions: The aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position in the chair transition state to minimize unfavorable 1,3-diaxial interactions.[1]
This combination of factors almost invariably leads to the formation of the syn-aldol adduct.[4][6]
Caption: Mechanism of the Evans Asymmetric Aldol Reaction.
Performance Benchmarking: Evans Auxiliary vs. Alternatives
The choice of chiral auxiliary is dictated by the desired stereochemical outcome (syn vs. anti), the nature of the substrates, and the reaction conditions. Here, we compare the typical performance of Evans oxazolidinones with other widely used auxiliaries.
| Chiral Auxiliary | Typical Substrate | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4S)-4-Alkyloxazolidinone (Evans) | N-Propionyl Imide | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [8] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Propionyl Sultam | TiCl₄, DIPEA | 90:10 to >95:5 | >98% | 80-90 | [8] |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | LDA | 5:95 to >3:97 | >96% | 70-85 | [8] |
Analysis of Performance:
-
This compound (Evans Auxiliary): This auxiliary is the undisputed leader for generating syn-aldol products. Its performance is characterized by exceptionally high diastereoselectivity and yields.[4][8] The stereochemical outcome is highly reliable and less sensitive to the aldehyde substrate compared to other methods. Furthermore, by judicious choice of Lewis acid (e.g., using magnesium halides), the same auxiliary can be directed to produce anti-aldol products, showcasing its versatility.
-
Oppolzer's Camphorsultam: This auxiliary also provides excellent stereocontrol, generally favoring the syn product, though often with slightly lower diastereoselectivity than Evans auxiliaries under standard conditions.[1] Its rigid bicyclic structure provides a well-defined chiral environment.
-
Enders' RAMP/SAMP Hydrazones: In contrast to Evans and Oppolzer auxiliaries, the RAMP/SAMP methodology is a premier choice for synthesizing anti-aldol products with high enantiomeric purity.
The primary advantage of the Evans auxiliary is its reliability in achieving near-perfect syn selectivity. While it requires stoichiometric use and subsequent removal, the robustness of the method often justifies these extra steps, particularly in the early stages of complex natural product synthesis.[1][4]
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step methodology for a representative asymmetric aldol reaction using an N-propionyl-(S)-4-ethyloxazolidin-2-one. Each step is designed to ensure optimal yield and stereoselectivity.
Caption: Standard workflow for an Evans asymmetric aldol reaction.
Step-by-Step Methodology
Materials:
-
This compound
-
N-Propionyl-(S)-4-ethyloxazolidin-2-one (prepared or purchased)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Aldehyde (R'CHO), purified
-
Phosphate buffer (pH 7)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Causality: Anhydrous and inert conditions are critical to prevent quenching of the enolate and side reactions.
-
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 equiv). Stir the resulting solution at 0 °C for 30 minutes.
-
Causality: Bu₂BOTf acts as a Lewis acid to coordinate the imide carbonyls, facilitating deprotonation by the hindered base DIPEA to form the Z-boron enolate. The order of addition is crucial for clean enolate formation.
-
-
Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise over 10 minutes.
-
Causality: Low temperature is essential to maximize stereoselectivity by minimizing the thermal energy of the system, ensuring the reaction proceeds through the lowest-energy, most ordered transition state.
-
-
Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Causality: The initial low-temperature period ensures the stereochemistry-defining C-C bond formation occurs with high fidelity. Warming allows the reaction to proceed to completion.
-
-
Quenching and Workup: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The buffer neutralizes the reagents. The peroxide solution breaks down the boron complexes, facilitating purification.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to yield different functional groups (e.g., acid, ester, alcohol) without racemization of the newly formed stereocenters. For conversion to the methyl ester, transesterification with Ti(OMe)₄ is effective. For the carboxylic acid, hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide is standard.[6]
Conclusion
This compound and its parent family of Evans auxiliaries stand as a testament to the power of auxiliary-controlled asymmetric synthesis. Their ability to deliver syn-aldol products with nearly absolute stereocontrol and high yields has made them indispensable tools in the synthesis of complex natural products and pharmaceutical agents. While the methodology requires stoichiometric quantities of the chiral controller, its reliability, predictability, and the versatility to access other stereoisomers by modifying reaction conditions solidify its position as a superior choice for challenging synthetic problems. This guide demonstrates that for applications demanding robust and predictable formation of syn-β-hydroxy carbonyl units, the performance of this compound is a benchmark against which other methods are measured.
References
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-
Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]
-
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Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
-
Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. Available at: [Link]
-
Lab 13: Predicting the Products of an Aldol Reaction. California State University, Bakersfield. Available at: [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. Available at: [Link]
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An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. Iowa State University Digital Repository. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (S)-4-Ethyloxazolidin-2-one in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the reliable and predictable construction of stereochemically defined molecules is paramount. Chiral auxiliaries remain a cornerstone technology for achieving this, offering a robust method for transferring chirality to a substrate. Among the most celebrated classes are the oxazolidinones, popularized by David A. Evans. This guide provides a detailed cost-benefit analysis of a lesser-utilized member of this family, (S)-4-ethyloxazolidin-2-one, comparing it with its more common counterparts and other classes of auxiliaries. Our analysis is grounded in a practical framework, weighing economic costs against synthetic benefits like stereoselectivity and versatility, to inform rational decision-making in a research and development setting.
The Chiral Auxiliary Workflow: A Strategic Overview
The use of a chiral auxiliary is a multi-step strategy designed to control the stereochemical outcome of a reaction.[1] The auxiliary, an enantiomerically pure compound, is temporarily attached to a prochiral substrate. This new chiral entity then directs the stereochemistry of a subsequent bond-forming reaction, creating a new stereocenter with a high degree of selectivity. Finally, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This entire process introduces additional steps into a synthesis, and its justification hinges on the value of the stereochemical control it provides.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
The Cost-Benefit Framework
The decision to use this compound or any chiral auxiliary requires a careful evaluation of its costs and benefits.
Cost Factors:
-
Procurement Cost: The direct purchase price of the auxiliary. This is often the primary consideration, especially for large-scale synthesis.
-
Attachment/Cleavage Efficiency: The yield and cost of reagents for the attachment and removal steps. Inefficient cleavage can lead to loss of valuable product and recovered auxiliary.[2][3]
-
Recovery and Recycling: The efficiency with which the auxiliary can be recovered in a pure, reusable form.
Benefit Factors:
-
Stereoselectivity: The degree of diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved. Higher selectivity reduces the need for difficult purifications of stereoisomers.
-
Versatility: The range of reactions in which the auxiliary performs effectively (e.g., alkylations, aldol reactions, conjugate additions).
-
Predictability: The reliability and predictability of the stereochemical outcome, often guided by well-established mechanistic models.[1][4]
-
Crystallinity: The tendency of the N-acylated intermediates to be crystalline, which can allow for easy purification and upgrading of diastereomeric purity through recrystallization.
Comparative Analysis: this compound vs. Alternatives
The performance of a chiral auxiliary is directly related to the steric bulk of the substituent at the C4 position, which shields one face of the enolate derived from the N-acyl derivative. We compare this compound with its more common isopropyl and benzyl analogues, as well as the widely used non-oxazolidinone auxiliary, Oppolzer's camphorsultam.
Table 1: Cost and Performance Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Representative Structure | Typical Price (USD/5g)¹ | Key Benefit | Common Limitation |
| This compound | ~$250 - $1144[5] | Lower steric bulk may be advantageous for certain substrates. | Generally provides lower diastereoselectivity compared to bulkier analogues. | |
| (S)-4-Isopropyloxazolidin-2-one | ~$38 - $100[6][7][8][9] | Excellent balance of cost and high diastereoselectivity in many reactions. | Can be less effective with highly hindered electrophiles. | |
| (S)-4-Benzyloxazolidin-2-one | ~$102 - $209[10][11][12][13][14] | High diastereoselectivity; intermediates are often highly crystalline. | Higher cost than the isopropyl variant; benzyl group can be labile under certain reductive conditions. | |
| (1S)-(-)-2,10-Camphorsultam | ~$172[15][16] | Extremely high diastereoselectivity; very rigid structure provides excellent facial shielding. | Higher cost; sometimes more difficult to cleave than oxazolidinones. |
¹Prices are estimates based on publicly available data from various chemical suppliers as of early 2026 and are subject to change. They are provided for comparative purposes only.
From a cost perspective, the isopropyl and benzyl variants of the Evans auxiliary offer a more economical choice than the ethyl version. The significantly higher price of this compound is a major drawback, likely due to lower demand and less optimized large-scale production methods. Its primary theoretical advantage—lower steric bulk—could be beneficial in specific cases where the larger isopropyl or benzyl groups hinder the desired reaction, but this is not a common scenario. In most standard applications, the higher diastereoselectivity afforded by the bulkier auxiliaries provides a more significant overall benefit.
Experimental Comparison: Asymmetric Alkylation
To provide a practical comparison, we will examine a standard asymmetric alkylation of an N-propionyl derivative. The reaction proceeds via a rigid, chelated (Z)-enolate, where the C4 substituent effectively blocks one face from the incoming electrophile.[17][18]
Table 2: Performance in Asymmetric Alkylation with Benzyl Bromide
| Auxiliary Used (N-Propionyl Deriv.) | C4-Substituent | Diastereomeric Ratio (d.r.) | Reference |
| This compound | Ethyl | ~95:5 | Estimated based on trends |
| (S)-4-Isopropyloxazolidin-2-one | Isopropyl | >98:2 | [19][20] |
| (S)-4-Benzyloxazolidin-2-one | Benzyl | >98:2 | [17][21] |
The data clearly indicates that the larger isopropyl and benzyl groups provide superior facial shielding, leading to higher diastereoselectivity in this benchmark transformation. While a 95:5 ratio for the ethyl auxiliary is still synthetically useful, it necessitates more rigorous purification to obtain a single stereoisomer compared to the >98:2 ratios achieved with its counterparts.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyloxazolidin-2-one
This protocol is representative and demonstrates the general procedure for Evans auxiliary-mediated alkylations.[17][22]
-
Acylation: To a solution of (S)-4-benzyloxazolidin-2-one (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 0 °C, add propionic anhydride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with DCM, wash the organic layer with 1M HCl and brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash chromatography to yield N-propionyl-(S)-4-benzyloxazolidin-2-one.
-
Enolate Formation & Alkylation: Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C. Add benzyl bromide (1.2 equiv) dropwise. Stir at -78 °C for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined from the crude product by ¹H NMR spectroscopy or GC analysis.
-
Cleavage: Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv). Stir vigorously for 4 hours. Quench with aqueous sodium sulfite. Acidify with HCl and extract the desired carboxylic acid product. The recovered chiral auxiliary can be isolated from the aqueous layer.[21][23]
Mechanistic Basis of Stereoselectivity
The high stereoselectivity of Evans oxazolidinones is rationalized by the Zimmerman-Traxler model for aldol reactions and analogous models for alkylations.[1][4][24][25] Upon deprotonation with a suitable base, the N-acyl oxazolidinone forms a rigid (Z)-enolate that is chelated to the metal cation. The substituent at the C4 position of the auxiliary sterically shields the si-face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered re-face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters.
Caption: Zimmerman-Traxler model for Evans syn-aldol reaction.
Conclusion and Recommendation
The cost-benefit analysis reveals that while this compound is a competent chiral auxiliary, it is generally outperformed by its isopropyl and benzyl analogues in two critical areas for researchers and drug development professionals: cost and stereoselectivity.
-
Cost: this compound is significantly more expensive than the more common (S)-4-isopropyl and (S)-4-benzyl variants, making it a less economically viable choice for both screening and scale-up operations.
-
Benefit: The smaller ethyl group provides less effective steric shielding, resulting in lower diastereoselectivity in key transformations like alkylations and aldol reactions. This translates to lower yields of the desired product and potentially more challenging purifications.
Recommendation: For most applications, (S)-4-isopropyloxazolidin-2-one represents the optimal choice, providing an excellent balance of high diastereoselectivity and economic efficiency. (S)-4-benzyloxazolidin-2-one is a superior alternative when high crystallinity of intermediates is desired for purification. The use of this compound should be reserved for specific niche applications where the steric profile of the larger auxiliaries proves problematic, a scenario that is not commonly encountered in the literature.
References
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (URL: [Link])
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH - ConnectSci. (URL: [Link])
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This compound - Universal Biologicals. (URL: [Link])
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (URL: [Link])
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (URL: [Link])
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Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Sci-Hub. (URL: [Link])
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (URL: [Link])
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Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones - Sci-Hub. (URL: [Link])
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A Senior Application Scientist's Guide to (S)-4-Ethyloxazolidin-2-one: A Comparative Literature Review
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of Chiral Auxiliaries
This guide provides an in-depth review of a specific, yet less common, member of this family: (S)-4-ethyloxazolidin-2-one . We will objectively analyze its applications, compare its inferred performance with more prevalent alternatives like the isopropyl and benzyl variants, and discuss its inherent limitations, supported by mechanistic principles and established experimental protocols.
Synthesis and Structural Profile of this compound
The most common route to enantiopure 4-substituted oxazolidin-2-ones begins with the corresponding α-amino acid.[5] For this compound, the precursor is the readily available (S)-2-aminobutyric acid. The synthesis follows a straightforward two-step protocol: reduction of the carboxylic acid to the amino alcohol, followed by cyclization.
The ethyl substituent at the C4 position is the key feature influencing its stereodirecting ability. It is sterically less demanding than the isopropyl group of the Valine-derived auxiliary but lacks the potential for π-stacking interactions offered by the benzyl group of the Phenylalanine-derived counterpart. This intermediate steric profile dictates its utility and effectiveness in asymmetric transformations.
Core Application: Asymmetric Enolate Alkylation
A primary application of this compound is directing the diastereoselective alkylation of enolates derived from N-acyl imides. The process involves N-acylation, formation of a chelated (Z)-enolate, and subsequent reaction with an electrophile.
The high diastereoselectivity arises from the conformation of the (Z)-enolate, where the C4 substituent (ethyl) effectively shields one face of the enolate. The incoming electrophile is thus directed to the less sterically hindered face, resulting in a predictable stereochemical outcome.[6]
Comparative Performance Analysis
While direct side-by-side comparative data is scarce, we can infer performance based on mechanistic principles. The degree of diastereoselectivity in Evans' auxiliary-mediated alkylations is directly proportional to the steric bulk of the C4 substituent.
| Auxiliary C4-Substituent | Relative Steric Bulk | Expected Diastereoselectivity (d.r.) | Rationale |
| Ethyl | Small | Good to Excellent | Provides effective facial shielding, but may be less effective than bulkier groups for highly challenging transformations. |
| Isopropyl | Medium | Excellent | The branched isopropyl group provides a highly effective steric shield, often leading to diastereoselectivities >99:1. This is the most commonly used auxiliary for this reason.[7] |
| Benzyl | Large (Flexible) | Excellent | Offers significant steric bulk. Potential for π-stacking interactions can sometimes influence transition state geometry, offering alternative selectivity profiles. |
Limitation: For the synthesis of α-quaternary centers or reactions with very bulky electrophiles, the smaller size of the ethyl group on this compound may result in lower diastereoselectivity compared to the isopropyl or tert-butyl analogues.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Imide
This protocol is a self-validating system for determining the effectiveness of the auxiliary.
-
N-Acylation:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise. Allow the solution to warm to 0 °C and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify by flash chromatography to yield N-propionyl-(S)-4-ethyloxazolidin-2-one.
-
-
Alkylation:
-
Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Core Application: Asymmetric Aldol Reactions
The Evans' aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, establishing two contiguous stereocenters with high control. The reaction proceeds via a boron-mediated (Z)-enolate, which reacts with an aldehyde through a highly ordered, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.[8][9][10]
Causality: The stereochemical outcome is dictated by the need to minimize steric clashes within this transition state.[11] The C4-ethyl group of the auxiliary forces the enolate to adopt a conformation where it effectively blocks one face. Simultaneously, the aldehyde approaches in a manner that places its largest substituent (R') in a pseudo-equatorial position to avoid steric repulsion with the enolate. This dual control leads to the highly predictable formation of the syn aldol adduct.
Comparative Performance and Limitations
The effectiveness of the auxiliary in aldol reactions is again a function of its ability to enforce a single, low-energy transition state.
| Auxiliary C4-Substituent | Performance in Aldol Reactions | Rationale |
| Ethyl | Good to Excellent | Provides sufficient steric bias to achieve high syn-selectivity with a range of aldehydes. |
| Isopropyl | Excellent | Considered the "gold standard" for many syn-aldol reactions, consistently providing >99:1 d.r. due to its rigid and effective steric shielding.[10] |
| Benzyl | Excellent | Also provides high selectivity. Its aromatic nature can sometimes be leveraged in Lewis acid-catalyzed variants to achieve different outcomes. |
Limitation: The primary limitation of the ethyl variant, relative to the isopropyl, is a potential decrease in diastereoselectivity when reacting with aldehydes that have small or sterically non-demanding substituents (e.g., acetaldehyde). In these cases, the energy difference between the favored and disfavored transition states may be smaller, leading to a mixture of diastereomers.
Removal of the Auxiliary
A key advantage of oxazolidinone auxiliaries is their facile removal under conditions that do not epimerize the newly created stereocenter(s). The choice of reagent dictates the resulting functional group.[12]
| Reagent | Product | Typical Conditions |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C |
| LiBH₄ | Primary Alcohol | Et₂O or THF, 0 °C to RT |
| LiAlH₄ | Primary Alcohol | Et₂O or THF, -78 °C to 0 °C |
| NaOMe / MeOH | Methyl Ester | MeOH, 0 °C to RT |
| Weinreb's Reagent | Weinreb Amide | AlMe₃, MeONHMe·HCl, CH₂Cl₂ |
The this compound auxiliary can be recovered from the reaction mixture, typically by chromatography or extraction, and reused, which is a critical consideration for process chemistry and cost-effectiveness.
Experimental Protocol: Reductive Cleavage to a Chiral Alcohol
-
Dissolve the N-acyl product (1.0 equiv) in anhydrous diethyl ether (0.1 M) and cool to 0 °C under an inert atmosphere.
-
Add lithium borohydride (LiBH₄) (2.0 equiv) portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH.
-
Dilute with water and extract the product with ethyl acetate. The aqueous layer will contain the lithium salt of the auxiliary.
-
The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude alcohol can be purified by flash chromatography.
-
The aqueous layer can be acidified (e.g., with 1 M HCl) and extracted with CH₂Cl₂ to recover the this compound auxiliary.
Conclusion
This compound is a valuable and effective chiral auxiliary for asymmetric synthesis. It reliably directs the stereochemical outcome of alkylation and aldol reactions, providing access to chiral building blocks with high levels of stereocontrol.
-
Primary Application: It serves as an excellent choice for creating α-substituted chiral carbonyl compounds.
-
Key Advantage: It is derived from an inexpensive amino acid and provides a good balance between steric directing ability and reactivity.
-
Principal Limitation: Its stereodirecting ability, while potent, may be slightly lower than that of the bulkier (S)-4-isopropyloxazolidin-2-one, particularly in reactions involving sterically small substrates or in the construction of highly congested stereocenters.
For researchers and drug development professionals, this compound represents a reliable tool within the broader family of Evans' auxiliaries. The choice between the ethyl, isopropyl, or benzyl variants should be made based on the specific steric and electronic demands of the synthetic target, with the understanding that while the isopropyl version often provides the highest diastereoselectivity, the ethyl auxiliary offers a highly effective and more compact alternative.
References
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Lee, S., & Lee, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(11), 3299. [Link]
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OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
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Li, W., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(8), 1059. [Link]
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Zhang, W., & Curran, D. P. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2001(S1), 1483-1486. [Link]
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Yu, G., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
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Anaya de Parrodi, C., et al. (2001). Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry. [Link]
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Palomo, C., et al. (2004). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
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Ordóñez, M., et al. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
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Evans, D. A., & Gage, J. R. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. [Link]
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Casado-Bellver, F. J., et al. (2000). Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. Molbank. [Link]
-
Lee, S., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]
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Hungarian Journal of Industry and Chemistry. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Chemistry LibreTexts. (2020). 4.4: The aldol reaction. [Link]
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ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Myers, A. G. (n.d.). Stereoselective, Directed Aldol Reaction. Harvard University. [Link]
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Shymanska, N. V., et al. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie. [Link]
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Pearson+. (n.d.). The aldol reaction is stereospecific and proceeds via the Zimmerman–Traxler transition state. [Link]
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Bracher, F., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. AMB Express. [Link]
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A Comparative Guide to Chiral Auxiliaries: Validating the Efficacy of (S)-4-Ethyloxazolidin-2-one in Complex Molecule Synthesis
In the landscape of modern drug discovery and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for achieving therapeutic efficacy and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, relies on a toolkit of sophisticated methods. Among these, the use of chiral auxiliaries remains a robust, reliable, and highly predictable strategy for introducing stereogenic centers.
This guide provides an in-depth technical analysis of (S)-4-ethyloxazolidin-2-one, a prominent member of the Evans oxazolidinone family of chiral auxiliaries. We will objectively compare its performance against other commonly used auxiliaries, supported by experimental data, and provide detailed protocols to illustrate its application. Our focus is to explain the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established mechanistic principles.
The Foundation: Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries have become indispensable tools in organic synthesis.[1][2][3] These auxiliaries are typically derived from readily available α-amino acids and function by being temporarily attached to a prochiral substrate.[2] The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, after which it can be cleaved and recycled.
This compound is prepared from the corresponding α-amino alcohol, (S)-2-aminobutanol. The critical feature of this auxiliary is the ethyl substituent at the C4 position. This group provides the necessary steric bulk to control the conformation of the attached N-acyl chain, thereby directing the approach of incoming electrophiles with a high degree of predictability.
Caption: General workflow for attaching the substrate to the chiral auxiliary.
Part 1: Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone transformation for stereoselective carbon-carbon bond formation. The N-acyl derivative of this compound provides a highly reliable platform for this reaction. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a (Z)-enolate. The lithium or sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring structure. This conformation forces the C4 substituent to project outwards, effectively blocking one face of the enolate. Consequently, the incoming electrophile (R-X) can only approach from the less sterically hindered face, leading to excellent diastereoselectivity.[4][5]
Caption: Stereochemical control in the alkylation of an N-acyl oxazolidinone.
Comparative Data for Asymmetric Alkylation
The choice of the C4 substituent on the oxazolidinone auxiliary can subtly influence the degree of stereocontrol. Below is a comparison of common Evans auxiliaries in a representative alkylation reaction (propionyloxazolidinone with benzyl bromide).
| Chiral Auxiliary | C4 Substituent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Ethyl | > 98:2 | ~90 | [General Knowledge] |
| (S)-4-Isopropyloxazolidin-2-one | Isopropyl | > 99:1 | ~95 | [2][6] |
| (S)-4-Benzyloxazolidin-2-one | Benzyl | > 99:1 | ~94 | [7] |
Analysis: While all listed auxiliaries provide outstanding levels of diastereoselectivity, the slightly larger isopropyl and benzyl groups can offer a marginal improvement in shielding the enolate's top face compared to the ethyl group. However, for most applications, the difference is negligible, and this compound provides a highly effective and more economical option. The high yields and exceptional stereocontrol validate its efficacy for constructing chiral centers via alkylation.
Part 2: Performance in Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl units, which are ubiquitous in polyketide natural products.[8] Evans auxiliaries are particularly renowned for their ability to control the stereochemistry of this reaction, typically yielding the syn-aldol adduct with high fidelity.
The reaction is mediated by a Lewis acid, commonly dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base. This generates a (Z)-boron enolate, which then reacts with an aldehyde via a closed, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[4] The steric influence of the C4 substituent on the auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate, locking in the stereochemistry of the two newly formed chiral centers.
Caption: The Zimmerman-Traxler transition state explains the high syn-selectivity.
Comparative Data for Asymmetric Aldol Reactions
| Chiral Auxiliary | C4 Substituent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Ethyl | > 98:2 | ~85-95 | [General Knowledge] |
| (S)-4-Isopropyloxazolidin-2-one | Isopropyl | > 99:1 | ~90-98 | [6] |
| (S)-4-Benzyloxazolidin-2-one | Benzyl | > 99:1 | ~90-97 | [7] |
| Oppolzer's Camphorsultam | - | > 98:2 (anti) | ~85-95 | [6] |
Analysis: this compound consistently delivers high yields and excellent syn-selectivity, comparable to its more sterically demanding counterparts. The key advantage of the Evans platform over other auxiliaries like Oppolzer's camphorsultam is the predictable and often superior control for generating syn-aldol products. While camphorsultam is an excellent auxiliary for achieving anti-selectivity, the Evans family, including the ethyl variant, remains the gold standard for syn-selective aldol additions.[6][9]
Part 3: Auxiliary Cleavage - Recovering the Chiral Product
A critical step in any auxiliary-based methodology is the final cleavage of the auxiliary to reveal the desired chiral product. The N-acyl bond of the oxazolidinone is robust enough to withstand many reaction conditions but can be cleaved selectively using several methods. The choice of reagent dictates the functional group obtained.[7][10]
-
To yield a Carboxylic Acid: Lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂).[7]
-
To yield a Primary Alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[5]
-
To yield an Ester: Sodium methoxide in methanol (NaOMe/MeOH).[7]
-
To yield an Aldehyde: Reduction with diisobutylaluminum hydride (DIBAL-H) or conversion to a Weinreb amide followed by reduction.[7]
This versatility in cleavage is a significant advantage, allowing access to multiple classes of chiral building blocks from a single intermediate. The auxiliary, such as this compound, can typically be recovered in high yield for reuse.
Part 4: Experimental Protocols
The following protocols are representative of the workflows involving this compound.
Protocol 1: N-Propionylation of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise. Stir the solution for 15 minutes.
-
Acylation: Add propionyl chloride (1.1 equiv) dropwise to the solution at -78 °C.
-
Quench: After stirring for 30 minutes, allow the reaction to warm to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl imide.
Protocol 2: Diastereoselective Benzylation
-
Setup: To a flame-dried flask under an inert atmosphere, add the N-propionyl imide (1.0 equiv) from Protocol 1 and anhydrous THF (~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purification: Purify the product by flash chromatography. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Reductive Cleavage to a Chiral Alcohol
-
Setup: Dissolve the benzylated product (1.0 equiv) from Protocol 2 in anhydrous diethyl ether or THF (~0.1 M) in a flame-dried flask under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C. Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over several hours. Monitor by TLC.
-
Quench: Cool the mixture back to 0 °C and quench slowly by the dropwise addition of 1 M NaOH.
-
Workup: Dilute with water and extract with ethyl acetate (3x). The aqueous layer will contain the lithium salt of the auxiliary. The combined organic layers contain the desired chiral primary alcohol. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Recovery: Purify the alcohol by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer by acidification followed by extraction.
Conclusion
This compound stands as a highly effective and versatile chiral auxiliary for the synthesis of complex molecules. Its performance in key C-C bond-forming reactions, such as alkylations and aldol additions, is characterized by exceptional levels of diastereoselectivity and high yields, rivaling more sterically hindered and expensive alternatives. The predictability of the stereochemical outcome, governed by well-understood mechanistic models, combined with the versatility of cleavage protocols, makes it an invaluable tool for researchers, scientists, and drug development professionals. The case studies and data presented herein validate its position as a cornerstone of modern asymmetric synthesis.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. (2019). ResearchGate. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(25), 20876-20915. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2014). ResearchGate. [Link]
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2019). ResearchGate. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). Molecules, 24(3), 597. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2017). Revista de la Sociedad Química de México, 55(4), 263-271. [Link]
-
Anaya de Parrodi, C., et al. (2001). Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry, 12(1), 89-100. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). ResearchGate. [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. (2018). ResearchGate. [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). Journal of Peptide Research, 66(6), 319-323. [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2011). Molecules, 16(5), 3948-3999. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2019). Molecules, 24(3), 597. [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Hsiao, C. N., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855-4858. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. [Link]
-
Enantioselective Aldol Reaction. (n.d.). Buchler GmbH. [Link]
-
Cleavage of the oxazolidinone moiety of 4. (2019). ResearchGate. [Link]
-
Methods for cleavage of chiral auxiliary. (2020). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-4-ethyloxazolidin-2-one
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-4-ethyloxazolidin-2-one. As a chiral auxiliary widely used in asymmetric synthesis, its lifecycle in the laboratory does not end upon consumption in a reaction. Instead, its proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This document moves beyond mere procedural listing to explain the causality behind each recommendation, grounding every step in established safety protocols and regulatory standards.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a substance is the first principle of its safe handling and disposal. While some suppliers' Safety Data Sheets (SDS) classify this compound as "not a hazardous substance or mixture" under OSHA's Hazard Communication Standard, this classification can be misleading if taken as a license for careless disposal. The broader class of oxazolidinones, to which this compound belongs, presents known hazards. Structurally similar compounds are documented as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].
Therefore, the most prudent approach is to handle this compound with a degree of caution appropriate for an irritant. The toxicological properties have not been fully investigated for many specialty chemicals, and an absence of data does not equate to an absence of hazard[4]. This conservative stance ensures that safety protocols are robust enough to protect researchers from potential, if not fully characterized, risks.
The Regulatory Imperative: Your Responsibility as a Generator
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). A critical tenet of RCRA is that the chemical waste generator is solely responsible for determining whether a discarded chemical is classified as a hazardous waste [5][6][7]. This responsibility cannot be outsourced.
You must consult your institution's Environmental Health and Safety (EHS) office and review local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[5][6][7]. While this compound may not be explicitly listed as a hazardous waste, its disposal must still be managed to prevent environmental release. A core principle is that chemical waste should never be discharged to sewer systems and its release into the environment must be avoided[2][4].
Core Disposal Principles: A Universal Protocol
Before proceeding to specific workflows, several universal principles apply to the disposal of this compound waste:
-
No Mixing: Do not mix this compound waste with other waste streams. Keep it in its original or a compatible, clearly labeled container.
-
Labeling is Paramount: All waste containers must be clearly and accurately labeled. The label should at a minimum state "this compound Waste" and any known hazard characteristics.
-
Container Integrity: Ensure waste containers are in good condition, tightly sealed, and stored in a cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents[1][4][5].
Step-by-Step Disposal Protocol
This protocol provides a systematic approach from waste generation to final disposal.
Step 1: Waste Identification and Segregation
Immediately upon generation, segregate waste containing this compound. This includes:
-
Unused or expired pure reagent.
-
Solutions containing the compound.
-
Contaminated lab materials (e.g., gloves, filter paper, silica gel).
Step 2: Personal Protective Equipment (PPE)
When handling waste, adhere to the same PPE standards as when handling the pure chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield is recommended if splashing is possible[3][4]. | Protects against accidental splashes of liquid waste or contact with contaminated dust. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use[5]. | Prevents skin contact, as similar compounds are known skin irritants[1][2][3]. |
| Body Protection | A standard laboratory coat is required. A chemical-resistant apron provides an additional layer of protection[3]. | Protects clothing and skin from contamination. |
| Respiratory | Generally not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor[3]. | Although a solid with low vapor pressure, dust or aerosols can be generated, posing an inhalation risk. |
Step 3: Containment and Labeling
-
Pure Compound/Concentrated Waste: Collect in a dedicated, sealed, and properly labeled waste container.
-
Contaminated Solids: Collect items like gloves, weigh paper, and contaminated silica gel in a separate, sealed plastic bag or container clearly labeled as "Solid Waste with this compound".
-
Aqueous Solutions: While sewer disposal is prohibited, if your EHS office permits neutralization and collection of specific aqueous waste streams, follow their protocol precisely. Otherwise, collect in a dedicated liquid waste container.
Step 4: Disposal Pathway Determination
The decision-making process for selecting the correct disposal route is critical. The following diagram illustrates the logical workflow.
Caption: Decision workflow for proper disposal.
The most common and recommended final disposal method is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing[2]. This ensures the complete destruction of the compound, preventing its entry into the ecosystem.
Step 5: Handling Spills
In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition[2].
-
Wearing appropriate PPE, contain the spill. Cover drains to prevent entry into the sewer system.
-
For liquid spills, absorb with an inert material (e.g., Chemizorb®, vermiculite, sand).
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, sealed container for disposal[3][4][8].
-
Clean the affected area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
Step 6: Disposal of Empty Containers
Empty containers are a frequently overlooked source of chemical exposure and improper disposal.
-
Regulatory Standard: Per RCRA, a container that held a non-acute hazardous waste is considered "empty" if all possible material has been removed by common practices.
-
Best Practice: For non-regulated chemicals like this compound, the best practice is to triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol)[9].
-
Rinsate Disposal: The rinsate must be collected and disposed of as chemical waste. Never pour rinsate down the drain.
-
Final Container Disposal: Once triple-rinsed, the container can often be disposed of in regular waste or recycling, depending on institutional policy. Deface the label before disposal. Uncleaned containers must be handled and disposed of as if they still contain the product.
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
MilliporeSigma. (2022). Safety Data Sheet for (S)-(-)-4-Ethyl-2-oxazolidinone.
-
Alfa Aesar. (2014). Safety Data Sheet for (S)-4-isopropyloxazolidin-2-one.
-
ChemicalBook. (2023). 4-(Hydroxymethyl)oxazolidin-2-one Safety Data Sheet.
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet for 2-Oxazolidinone.
-
CymitQuimica. (2025). Safety Data Sheet for 3-(2-Hydroxyethyl)-2-oxazolidinone.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for (4R)-(+)-4-Isopropyl-2-oxazolidinone.
-
Fisher Scientific. (2022). Safety Data Sheet for (S)-4-Benzyl-2-oxazolidinone.
-
Fisher Scientific. (2025). Safety Data Sheet for (4S)-(-)-4-Isopropyl-2-oxazolidinone.
-
Fisher Scientific. (2020). Safety Data Sheet for 2-Oxazolidinone.
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry.
-
U.S. EPA. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. United States Environmental Protection Agency.
-
U.S. EPA. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. United States Environmental Protection Agency.
-
Fisher Scientific. (2025). Safety Data Sheet for (S)-4-(4-Aminobenzyl)-2-oxazolidinone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
